1alpha, 24, 25-Trihydroxy VD2
Description
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Properties
IUPAC Name |
(5E)-5-[(2E)-2-[1-[(E)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGCLKZOZQUAFK-OCXKSUKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of the biologically active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). Its discovery has been pivotal in understanding the intricate metabolic pathways of vitamin D analogs and their potential therapeutic applications. This guide provides a comprehensive overview of the discovery, isolation, and characterization of 1α,24,25-(OH)₃D₂, including detailed experimental protocols and a summary of its biological activities.
Vitamin D, in its various forms, plays a crucial role in calcium and phosphate (B84403) homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation[1]. The two primary forms are vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). These prohormones undergo sequential hydroxylation, first in the liver to form 25-hydroxyvitamin D (25(OH)D) and subsequently in the kidneys and other tissues to yield the active hormone 1α,25-dihydroxyvitamin D (1α,25(OH)₂D)[1]. The metabolic fate of these active hormones involves further hydroxylation, including at the C-24 position, leading to the formation of metabolites like 1α,24,25-(OH)₃D₂. Understanding the properties and biological activity of these metabolites is essential for the development of novel vitamin D-based therapeutics with improved efficacy and reduced side effects, such as hypercalcemia.
Discovery and Biosynthesis
The existence of 1α,24,25-trihydroxyvitamin D2 was first established through in vitro studies of 1,25-dihydroxyvitamin D2 metabolism. Researchers demonstrated that isolated rat kidneys perfused with 1,25-(OH)₂D₂ produced several more polar metabolites[2]. Through a combination of lipid extraction and high-performance liquid chromatography (HPLC), three new metabolites were isolated and identified. One of these was confirmed to be 1α,24,25-trihydroxyvitamin D2 through ultraviolet (UV) absorption spectrophotometry, mass spectrometry, and specific chemical reactions[2].
Further studies revealed that the enzyme responsible for this C-24 hydroxylation is the 25-hydroxyvitamin D-24-hydroxylase, a mitochondrial cytochrome P450 enzyme encoded by the CYP24A1 gene[3]. This enzyme plays a critical role in the catabolism of active vitamin D hormones, thereby regulating their circulating levels and biological activity. The biosynthesis of 1α,24,25-(OH)₃D₂ is a key step in the inactivation pathway of 1α,25-(OH)₂D₂. In this pathway, 1α,25-(OH)₂D₂ is first hydroxylated at the C-24 position to form 1α,24,25-(OH)₃D₂. This metabolite can then be further hydroxylated at C-26 and C-28, leading to the formation of tetrahydroxylated derivatives[2].
Isolation and Purification
The isolation of 1α,24,25-(OH)₃D₂ from biological matrices or synthetic reaction mixtures typically involves a multi-step process combining extraction and chromatographic techniques.
Sample Preparation and Extraction
For the extraction of 1α,24,25-(OH)₃D₂ from biological samples such as serum, plasma, or cell culture media, a liquid-liquid extraction or solid-phase extraction (SPE) is commonly employed.
Liquid-Liquid Extraction Protocol:
-
To 1 mL of serum or plasma, add a deuterated internal standard to allow for quantification.
-
Precipitate proteins by adding 2 mL of acetonitrile. Vortex thoroughly and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and perform a liquid-liquid extraction with a nonpolar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
Solid-Phase Extraction (SPE) Protocol:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., serum diluted with a buffer) onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.
-
Elute the vitamin D metabolites with a less polar solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute for further analysis[4][5].
High-Performance Liquid Chromatography (HPLC) Purification
Reversed-phase HPLC is the most common technique for the purification of 1α,24,25-(OH)₃D₂. A C18 column is typically used with a mobile phase consisting of a mixture of methanol, acetonitrile, and water.
Reversed-Phase HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is often used. For example, a linear gradient from 70% methanol in water to 100% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm.
-
Injection Volume: 100 µL of the reconstituted extract.
The fractions corresponding to the peak of 1α,24,25-(OH)₃D₂ are collected for further characterization.
Structural Elucidation
The definitive identification of 1α,24,25-(OH)₃D₂ requires a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and specific quantification of vitamin D metabolites[6][7][8][9]. For structural confirmation, high-resolution mass spectrometry can provide the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern in the MS/MS spectrum provides information about the structure of the molecule.
LC-MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard.
-
Collision Energy: Optimized for the specific MRM transition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural elucidation of novel compounds. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.
NMR Data Acquisition Parameters (General):
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
¹H NMR: Acquisition of a standard proton spectrum to identify the chemical shifts and coupling constants of the protons.
-
¹³C NMR: Acquisition of a carbon spectrum to identify the chemical shifts of the carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assembling the molecular structure.
-
Biological Activity and Signaling Pathway
1α,24,25-(OH)₃D₂ is generally considered to be a catabolite of 1α,25-(OH)₂D₂, with reduced biological activity compared to its parent compound. However, it still retains some affinity for the vitamin D receptor (VDR) and can elicit biological responses.
Vitamin D Receptor (VDR) Binding Affinity
The biological actions of vitamin D metabolites are primarily mediated through their binding to the VDR, a nuclear receptor that functions as a ligand-activated transcription factor[10]. The binding affinity of 1α,24,25-(OH)₃D₂ for the VDR is typically lower than that of 1α,25-(OH)₂D₃. This can be quantified using a competitive binding assay.
VDR Competitive Binding Assay Protocol:
-
Receptor Preparation: Prepare a source of VDR, such as a cell lysate from a VDR-expressing cell line or purified recombinant VDR.
-
Assay Incubation: In a multi-well plate, incubate the VDR preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-1α,25-(OH)₂D₃) and varying concentrations of the unlabeled competitor (1α,24,25-(OH)₃D₂).
-
Separation: Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value[6][11].
Signaling Pathway
Upon binding to the VDR, 1α,24,25-(OH)₃D₂ can initiate the canonical vitamin D signaling pathway. The ligand-bound VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription[10]. This can lead to a variety of cellular responses, including regulation of cell proliferation, differentiation, and apoptosis.
In Vitro Bioassays
The biological activity of 1α,24,25-(OH)₃D₂ can be assessed using various in vitro assays, such as cell differentiation and transcriptional activation assays.
Cell Differentiation Assay (HL-60 Cells) Protocol:
-
Cell Culture: Culture human promyelocytic leukemia (HL-60) cells in an appropriate medium.
-
Treatment: Treat the cells with varying concentrations of 1α,24,25-(OH)₃D₂ for a specified period (e.g., 72-96 hours).
-
Assessment of Differentiation: Evaluate cellular differentiation by monitoring markers such as the expression of cell surface antigens (e.g., CD11b and CD14) by flow cytometry, or by functional assays like the nitroblue tetrazolium (NBT) reduction assay, which measures the production of superoxide (B77818) by differentiated phagocytic cells[8][12][13].
Transcriptional Activation Assay Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or COS-7) with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a VDRE-containing promoter.
-
Treatment: Treat the transfected cells with different concentrations of 1α,24,25-(OH)₃D₂.
-
Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The increase in luciferase activity reflects the transcriptional activation potential of the compound[14][15][16].
Quantitative Data
The following tables summarize key quantitative data for 1α,24,25-trihydroxyvitamin D2 and related compounds.
Table 1: Physicochemical Properties
| Property | 1α,25-Dihydroxyvitamin D2 | 1α,24,25-Trihydroxyvitamin D2 (Predicted) | Vitamin D3 |
| Molecular Formula | C₂₈H₄₄O₃ | C₂₈H₄₄O₄ | C₂₇H₄₄O |
| Molecular Weight | 428.6 g/mol [7] | 444.6 g/mol | 384.6 g/mol [17] |
| LogP (Predicted) | ~5.5 | ~4.5 | ~8.8[12] |
| Water Solubility (Predicted) | Low | Low | 0.02 µg/mL[12] |
Table 2: Biological Activity
| Compound | VDR Binding Affinity (Relative to 1α,25-(OH)₂D₃) | Cell Differentiation (HL-60) | In Vivo Calcemic Activity |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 100% | +++ | +++ |
| 1α,25-Dihydroxyvitamin D2 | ~100%[18] | +++ | +++ |
| 1α,24,25-Trihydroxyvitamin D3 | 60% relative activity in curing rickets compared to vitamin D3 | Lower than 1α,25-(OH)₂D₃ | Lower than 1α,25-(OH)₂D₃[11] |
| 1α,24,25-Trihydroxyvitamin D2 | Lower than 1α,25-(OH)₂D₂ | Lower than 1α,25-(OH)₂D₂ | Lower than 1α,25-(OH)₂D₂ |
| 24-epi-1α,25-dihydroxyvitamin D2 | ~33% of 1,25(OH)2D3 | Less active than 1α,25-(OH)₂D₃[18] | Lower than 1α,25-(OH)₂D₂ |
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of Vitamin D2 to 1α,24,25-(OH)₃D₂ and its subsequent genomic signaling.
Experimental Workflow
Caption: General experimental workflow for the isolation and analysis of 1α,24,25-(OH)₃D₂.
References
- 1. Chemical and physical properties of vitamin D | PPSX [slideshare.net]
- 2. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Treatment Sequence Is Critical for Transcriptome Modulation of Immune Challenged Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-1α,25-Dihydroxyvitamin D3: Synthesis and Structure–Function Study [mdpi.com]
- 5. researchmap.jp [researchmap.jp]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
- 9. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and systemic effect on calcium homeostasis of 1 alpha,24-dihydroxyvitamin D2 in rats. Comparison with 1 alpha,25-dihydroxyvitamin D2, calcitriol, and calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simulation of Physicochemical and Pharmacokinetic Properties of Vitamin D3 and Its Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Evaluation of Double Point Modified Analogues of 1,25-Dihydroxyvitamin D2 as Potential Anti-Leukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and metabolic studies of 1α,2α,25-, 1α,4α,25- and 1α,4β,25-trihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1α,24,25-Trihydroxyvitamin D2: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂), a metabolite of vitamin D2 (ergocalciferol), plays a significant role in the intricate network of vitamin D metabolism and calcium homeostasis. As a trihydroxylated derivative, its chemical structure confers unique biological properties, making it a subject of interest in research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, metabolic pathways, and the underlying signaling mechanisms of 1α,24,25-(OH)₃D₂.
Chemical Structure and Properties
1α,24,25-Trihydroxyvitamin D2 is a secosteroid characterized by a 9,10-seco-ergostane skeleton. The defining features of its structure are the hydroxyl groups at the 1α, 24, and 25 positions, which are crucial for its biological activity and metabolic fate.
Table 1: Physicochemical Properties of 1α,24,25-Trihydroxyvitamin D2
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄O₄ | [1] |
| Molecular Weight | 444.6 g/mol | [1] |
| Physical Description | Solid | [1] |
| Solubility | Soluble in organic solvents like DMSO, ethanol, methanol, and acetonitrile. | General knowledge for similar secosteroids |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| SMILES | CC(C(C(C=C--INVALID-LINK--[C@H]1CC[C@@H]2\C1=C\C=C3\C--INVALID-LINK--O">C@HO)C2(C)C)O)(C)O | Inferred from structure |
| InChI | InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28-/m1/s1 | Inferred from structure |
Synthesis and Metabolism
The synthesis of 1α,24,25-(OH)₃D₂ is a multi-step process involving the hydroxylation of vitamin D2 precursors. This process can be achieved through both chemical synthesis and biological pathways.
Biosynthesis and Metabolic Pathway
In vivo, the formation of 1α,24,25-(OH)₃D₂ is a key step in the catabolism of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). The primary enzyme responsible for this conversion is the mitochondrial cytochrome P450 enzyme, CYP24A1 , also known as 25-hydroxyvitamin D-24-hydroxylase.[2][3] This enzyme introduces a hydroxyl group at the C-24 position of 1α,25-(OH)₂D₂.
Experimental Protocols
Synthesis of 1α,24,25-Trihydroxyvitamin D2 Analogs
General Steps:
-
Synthesis of the A-ring synthon: This typically involves the chemical modification of a suitable starting material to introduce the 1α-hydroxyl group and other necessary functionalities.
-
Synthesis of the CD-ring side-chain synthon: This part of the molecule, containing the C24 and C25 hydroxyl groups, is synthesized separately.
-
Coupling of the A-ring and CD-ring synthons: The two fragments are joined using a coupling reaction, such as a Wittig-Horner or Suzuki coupling, to form the complete secosteroid backbone.
-
Deprotection: Any protecting groups used during the synthesis are removed to yield the final trihydroxylated product.
-
Purification: The final compound is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Analysis of 1α,24,25-Trihydroxyvitamin D2 and its Metabolites by HPLC
HPLC is a standard method for the separation and quantification of vitamin D metabolites.[6][7][8][9]
Protocol Outline:
-
Sample Preparation:
-
For biological samples (e.g., serum, cell culture media), a liquid-liquid extraction or solid-phase extraction is performed to isolate the vitamin D metabolites from the matrix.
-
Internal standards are added to correct for extraction losses and variations in instrument response.
-
-
Chromatographic Separation:
-
A reversed-phase C18 column is commonly used.
-
The mobile phase typically consists of a mixture of organic solvents (e.g., acetonitrile, methanol) and water, often with a buffer like acetic acid.[9]
-
A gradient elution program may be employed to achieve optimal separation of the different metabolites.
-
-
Detection:
-
UV detection at approximately 265 nm is a common method for quantifying vitamin D metabolites.[9]
-
For higher sensitivity and specificity, mass spectrometry (LC-MS/MS) is often employed.
-
Signaling Pathway
The biological effects of vitamin D metabolites are primarily mediated through the Vitamin D Receptor (VDR) , a member of the nuclear receptor superfamily.[10] Upon binding its ligand, the VDR undergoes a conformational change, leading to the regulation of gene expression.
The binding of 1α,24,25-(OH)₃D₂ to the VDR is generally considered to be weaker than that of the fully active form, 1α,25-(OH)₂D₂.[11] This reduced affinity contributes to its classification as a catabolic product with lower biological activity. However, its ability to bind to the VDR suggests that it may still play a role in modulating gene expression, albeit to a lesser extent than its precursor.
Conclusion
1α,24,25-Trihydroxyvitamin D2 is a key metabolite in the vitamin D2 catabolic pathway, primarily formed through the action of CYP24A1. Its chemical structure, with hydroxyl groups at the 1α, 24, and 25 positions, dictates its interaction with the Vitamin D Receptor and its overall biological activity. While considered less potent than its precursor, a thorough understanding of its properties, synthesis, and metabolic fate is crucial for researchers and drug development professionals working in the field of vitamin D endocrinology and related therapeutic areas. Further research is warranted to fully elucidate its specific biological roles and potential as a biomarker or therapeutic agent.
References
- 1. Simulation of Physicochemical and Pharmacokinetic Properties of Vitamin D3 and Its Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytochrome P450-mediated metabolism of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. birmingham.ac.uk [birmingham.ac.uk]
- 5. An efficient convergent synthesis of 1α,25-dihydroxy-3-epi-vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column | SIELC Technologies [sielc.com]
- 10. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 11. Synthesis and metabolic studies of 1α,2α,25-, 1α,4α,25- and 1α,4β,25-trihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
1alpha, 24, 25-Trihydroxy VD2 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂), a metabolite of vitamin D2. The document details its chemical properties, including its CAS number and molecular weight, and delves into its synthesis, primarily through the action of the enzyme CYP24A1. Furthermore, this guide explores the biological activity of this metabolite, its interaction with the vitamin D receptor (VDR), and its role in calcium homeostasis and gene regulation. Experimental methodologies and quantitative data are presented to support researchers and professionals in the field of drug development and vitamin D metabolism studies.
Chemical and Physical Properties
1α,24,25-Trihydroxyvitamin D2 is a hydroxylated metabolite of Vitamin D2 (ergocalciferol). The introduction of hydroxyl groups at the 1α, 24, and 25 positions significantly influences its biological activity and metabolic fate.
| Property | Value |
| CAS Number | 457048-34-9 |
| Molecular Weight | 444.65 g/mol |
| Molecular Formula | C₂₈H₄₄O₄ |
Synthesis and Metabolism
The primary route for the synthesis of 1α,24,25-Trihydroxyvitamin D2 is through the enzymatic action of 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene. This mitochondrial enzyme plays a crucial role in the catabolism of active vitamin D metabolites.
Enzymatic Synthesis Workflow
The synthesis of 1α,24,25-(OH)₃D₂ is a key step in the inactivation pathway of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). The enzyme CYP24A1 hydroxylates 1α,25-(OH)₂D₂ at the C-24 position to produce 1α,24,25-(OH)₃D₂.
Experimental Protocol: Enzymatic Synthesis of 1α,24,25-Trihydroxyvitamin D2 (Generalized)
This protocol describes a general method for the in vitro synthesis of 1α,24,25-(OH)₃D₂ using recombinant human CYP24A1.
Materials:
-
Recombinant human CYP24A1 expressed in an appropriate system (e.g., E. coli).
-
1α,25-dihydroxyvitamin D2 (substrate).
-
NADPH-cytochrome P450 reductase.
-
NADPH.
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing glycerol).
-
Extraction solvent (e.g., ethyl acetate).
-
HPLC system for purification and analysis.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, recombinant CYP24A1, NADPH-cytochrome P450 reductase, and the substrate, 1α,25-(OH)₂D₂.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Termination and Extraction: Stop the reaction by adding the extraction solvent. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Purification: Collect the organic phase and evaporate the solvent. Re-dissolve the residue in the mobile phase for HPLC.
-
Analysis: Purify and identify the product, 1α,24,25-(OH)₃D₂, using HPLC and confirm its structure by mass spectrometry.
Biological Activity and Mechanism of Action
While often considered a catabolic product, 1α,24,25-(OH)₃D₂ exhibits biological activity, although generally less potent than its precursor, 1α,25-(OH)₂D₂. Its effects are primarily mediated through the Vitamin D Receptor (VDR).
Vitamin D Receptor (VDR) Binding and Signaling Pathway
Upon entering a target cell, 1α,24,25-(OH)₃D₂ can bind to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby modulating the transcription of target genes.
The Biological Activity of 1α,24,25-Trihydroxyvitamin D2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of the vitamin D endocrine system. As a member of the vitamin D family of secosteroids, it is involved in a range of biological processes, primarily through its interaction with the vitamin D receptor (VDR). This document provides a technical guide to the core biological activities of 1α,24,25(OH)₃D₂, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways to support further research and drug development efforts. While direct comprehensive data for 1α,24,25(OH)₃D₂ is limited, this guide synthesizes available information and draws comparisons with closely related and well-studied analogues to provide a foundational understanding of its potential biological role.
Metabolic Pathway of 1α,25-Dihydroxyvitamin D2
1α,24,25-Trihydroxyvitamin D2 is a downstream metabolite of 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂), the active form of vitamin D2. The metabolic cascade is initiated by the enzyme CYP24A1, a mitochondrial P450 enzyme, which plays a crucial role in the catabolism of vitamin D metabolites. The hydroxylation of 1α,25(OH)₂D₂ at the C-24 position by CYP24A1 yields 1α,24,25(OH)₃D₂. This metabolite can be further hydroxylated to form tetra-hydroxylated products, such as 1α,24,25,26-tetrahydroxyvitamin D2 and 1α,24,25,28-tetrahydroxyvitamin D2, leading to their eventual inactivation and excretion.
Biological Activities
The biological functions of vitamin D metabolites are primarily mediated through their binding to the nuclear vitamin D receptor (VDR), which then acts as a ligand-activated transcription factor to modulate the expression of target genes. The affinity of a metabolite for the VDR is a key determinant of its biological potency.
Quantitative Data Summary
Direct quantitative data on the VDR binding affinity and specific biological activities of 1α,24,25(OH)₃D₂ are not extensively available in the current literature. The following table summarizes available data for related compounds to provide a comparative context.
| Compound | VDR Binding Affinity (Relative to 1α,25(OH)₂D₃) | Key Biological Activities | Reference |
| 1α,24(S)-dihydroxyvitamin D₂ | Strong | Biologically active in reporter gene expression systems. | [1][2] |
| 1α,25-dihydroxyvitamin D₂ | ~77% | Similar to 1α,25(OH)₂D₃ in stimulating intestinal calcium transport and bone mineralization. | [3] |
| 1α,24,25-trihydroxyvitamin D₃ | 8% | 93% as active as 1α,25(OH)₂D₃ in stimulating intestinal calcium transport; less active in bone calcium mobilization. | [4][5] |
Signaling Pathways
The canonical signaling pathway for vitamin D metabolites involves the activation of the VDR. Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
Experimental Protocols
Vitamin D Receptor (VDR) Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the VDR.
Workflow:
Methodology:
-
Preparation of VDR: A crude VDR preparation can be obtained from the intestinal mucosa of vitamin D-deficient rats. The tissue is homogenized in a suitable buffer, and the cytosol fraction containing the VDR is collected after centrifugation.
-
Competitive Binding: A constant amount of radiolabeled 1α,25(OH)₂D₃ (e.g., [³H]1α,25(OH)₂D₃) is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled test compound (1α,24,25(OH)₃D₂).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. This value is then used to calculate the binding affinity (Ki).
Cell Differentiation Assay (HL-60 Cells)
This protocol describes an assay to evaluate the ability of a vitamin D metabolite to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.
Workflow:
References
- 1. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 1,25,28-trihydroxyvitamin D2 and 1,24,25-trihydroxyvitamin D3 on intestinal calbindin-D9K mRNA and protein: is there a correlation with intestinal calcium transport? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Mechanism of Action of 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of vitamin D2 (ergocalciferol). Its formation involves a series of hydroxylation steps, with the final 24-hydroxylation being a key step in the catabolic pathway of vitamin D compounds. While often considered an inactive metabolite, understanding its mechanism of action is crucial for a comprehensive view of vitamin D metabolism and for the development of novel vitamin D analogs. This guide provides a detailed overview of the known and inferred mechanisms of action of 1α,24,25(OH)₃D₂, focusing on its interaction with the vitamin D receptor (VDR) and subsequent downstream signaling events.
Core Mechanism of Action
The biological effects of vitamin D compounds are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. The actions of 1α,24,25(OH)₃D₂ can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway
The genomic pathway involves the direct regulation of gene expression. This is a slower process, taking hours to days to manifest its effects.
-
Heterodimerization with Retinoid X Receptor (RXR): Upon ligand binding, the VDR undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR).
-
Binding to Vitamin D Response Elements (VDREs): The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Recruitment of Co-regulators and Gene Transcription: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes, leading to changes in protein synthesis and cellular function. A key target gene for vitamin D compounds is CYP24A1, the enzyme responsible for the 24-hydroxylation of vitamin D metabolites. Upregulation of CYP24A1 by active vitamin D metabolites serves as a negative feedback mechanism to control their own levels. It is plausible that 1α,24,25(OH)₃D₂, despite its likely lower affinity, may still play a role in modulating the expression of such genes, albeit less potently than 1,25(OH)₂D₂.
Non-Genomic Pathways
In addition to the classical genomic pathway, active vitamin D metabolites can elicit rapid, non-genomic responses that do not require gene transcription. These effects are typically mediated through a membrane-associated form of the VDR or other putative membrane receptors and involve the activation of intracellular signaling cascades.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Active vitamin D compounds have been shown to rapidly activate the MAPK signaling cascade, including ERK, JNK, and p38 MAPK. This can lead to the phosphorylation of downstream transcription factors and other proteins, influencing cellular processes like proliferation and differentiation.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway, a critical regulator of cell survival and metabolism, can also be activated by vitamin D metabolites. This activation is often rapid and independent of gene transcription.
While direct evidence for the activation of these pathways by 1α,24,25(OH)₃D₂ is limited, it is conceivable that it may have some, likely attenuated, activity through these non-genomic routes.
The Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway of 1α,24,25-trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂), a key metabolite in the catabolism of vitamin D2. This document details the enzymatic reactions, involved enzymes, and subsequent breakdown products. It also includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic and signaling pathways.
Introduction
Vitamin D2 (ergocalciferol) is a crucial prohormone that, after metabolic activation, plays a significant role in calcium and phosphate (B84403) homeostasis, as well as in regulating cell proliferation and differentiation. The biological activity of vitamin D2 is tightly controlled through a multi-step metabolic pathway that includes both activation and catabolism. The formation of 1α,24,25-(OH)₃VD₂ is a critical step in the inactivation cascade of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). This process is primarily mediated by the enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1). Understanding this metabolic pathway is essential for the development of novel vitamin D analogs and for elucidating the mechanisms of vitamin D resistance.
The Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2
The metabolic journey to and from 1α,24,25-(OH)₃VD₂ involves a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes.
Synthesis of the Precursor: 1α,25-Dihydroxyvitamin D2
The synthesis of the direct precursor to 1α,24,25-(OH)₃VD₂, which is 1α,25-(OH)₂D₂, follows a well-established pathway analogous to that of vitamin D3:
-
25-Hydroxylation: Vitamin D2 is first hydroxylated at the C25 position, primarily in the liver, by cytochrome P450 enzymes such as CYP2R1 and CYP27A1, to form 25-hydroxyvitamin D2 (25(OH)D₂).
-
1α-Hydroxylation: Subsequently, 25(OH)D₂ undergoes hydroxylation at the C1α position in the kidneys, catalyzed by the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1), to produce the biologically active form, 1α,25-(OH)₂D₂.
Formation of 1α,24,25-Trihydroxyvitamin D2
The key step in the catabolic pathway is the 24-hydroxylation of 1α,25-(OH)₂D₂:
-
Enzyme: CYP24A1, a mitochondrial monooxygenase, is the primary enzyme responsible for this reaction.
-
Reaction: CYP24A1 hydroxylates 1α,25-(OH)₂D₂ at the C24 position to yield 1α,24,25-trihydroxyvitamin D2[1].
Further Metabolism and Catabolism
1α,24,25-(OH)₃VD₂ is an intermediate in a multi-step catabolic pathway aimed at inactivating and facilitating the excretion of vitamin D2 metabolites. Human CYP24A1 is capable of producing at least 10 metabolites from 1α,25-(OH)₂D₂. The pathway involves further hydroxylation and side-chain cleavage[1]. Subsequent steps after the formation of 1α,24,25-(OH)₃VD₂ include:
-
Conversion to 1α,24,25,26-tetrahydroxyvitamin D2 (1α,24,25,26(OH)₄D₂) and 1α,24,25,28-tetrahydroxyvitamin D2 (1α,24,25,28(OH)₄D₂).
-
C24-C25 bond cleavage to form 24-oxo-25,26,27-trinor-1α-hydroxyvitamin D2 (24-oxo-25,26,27-trinor-1α(OH)D₂)[1].
This series of reactions ultimately leads to the formation of water-soluble, biologically inactive products that can be readily excreted.
Quantitative Data
Quantitative kinetic data for the metabolism of vitamin D2 metabolites by human CYP24A1 are limited. However, studies on the metabolism of vitamin D3 metabolites by CYP24A1 provide valuable insights. The catalytic efficiency (kcat/Km) of human CYP24A1 for the initial hydroxylation of 25(OH)D2 is similar to that for 25(OH)D3, suggesting comparable rates of inactivation at low substrate concentrations[2].
| Substrate (Vitamin D3 analog) | Enzyme | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) | kcat/Km | Reference |
| 1α,25-dihydroxyvitamin D3 | Human CYP24A1 | - | - | - | [3] |
| 1α,24,25-trihydroxyvitamin D3 | Human CYP24A1 | 15 | 34 | 2.27 | [3] |
| 24-oxo-1,25-dihydroxyvitamin D3 | Human CYP24A1 | - | - | - | [3] |
| 24-oxo-1,23,25-trihydroxyvitamin D3 | Human CYP24A1 | 0.34 | - | - | [3] |
Experimental Protocols
In Vitro Metabolism Assay using Recombinant Human CYP24A1
This protocol describes a method to study the metabolism of vitamin D2 metabolites by recombinant human CYP24A1 expressed in E. coli.
Materials:
-
Recombinant human CYP24A1
-
1α,25-dihydroxyvitamin D2 (substrate)
-
NADPH-generating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phospholipid vesicles (e.g., dilauroylphosphatidylcholine)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Adrenodoxin (B1173346) and adrenodoxin reductase (for electron transfer)
-
Stopping solution (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18)
-
LC-MS/MS system for metabolite identification
Procedure:
-
Reconstitution of CYP24A1: Reconstitute the recombinant CYP24A1 with phospholipid vesicles to mimic the mitochondrial membrane environment.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, reconstituted CYP24A1, adrenodoxin, adrenodoxin reductase, and the NADPH-generating system.
-
Initiation of Reaction: Add the substrate, 1α,25-dihydroxyvitamin D2, to the reaction mixture to initiate the reaction. Incubate at 37°C with gentle shaking.
-
Termination of Reaction: After a specific time interval, terminate the reaction by adding a stopping solution (e.g., two volumes of acetonitrile).
-
Sample Preparation for Analysis: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by HPLC to separate the substrate and its metabolites.
-
LC-MS/MS Analysis: Identify the metabolites using an LC-MS/MS system by comparing their mass spectra and retention times with known standards.
Analysis of Vitamin D Metabolites by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of vitamin D metabolites in biological samples.
Materials:
-
Serum or plasma sample
-
Internal standards (deuterated vitamin D metabolites)
-
Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)
-
Liquid-liquid extraction solvent (e.g., hexane (B92381) or methyl tert-butyl ether)
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based)
-
Derivatization agent (optional, e.g., PTAD)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
To a serum/plasma sample, add internal standards.
-
Protein Precipitation: Add a protein precipitation solvent, vortex, and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction: To the supernatant, add an extraction solvent, vortex, and separate the organic layer.
-
Solid-Phase Extraction (SPE): Apply the extracted sample to a pre-conditioned SPE cartridge. Wash the cartridge and elute the vitamin D metabolites.
-
-
Derivatization (Optional): To enhance ionization efficiency and sensitivity, derivatize the extracted metabolites.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable HPLC gradient.
-
Detect and quantify the metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the concentration of each metabolite based on the peak area ratios of the analyte to its corresponding internal standard.
Visualizations
Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2
Caption: Metabolic pathway of 1α,24,25-trihydroxyvitamin D2.
Experimental Workflow for In Vitro Metabolism Assay
Caption: Workflow for in vitro vitamin D2 metabolism assay.
Conclusion
The metabolic pathway of 1α,24,25-trihydroxyvitamin D2 is a crucial component of vitamin D homeostasis, primarily governed by the enzyme CYP24A1. This guide has provided a detailed overview of the synthesis and subsequent catabolism of this metabolite, along with available quantitative data and experimental protocols. Further research is warranted to fully elucidate the kinetics and biological activity of 1α,24,25-(OH)₃VD₂ and its downstream metabolites. A deeper understanding of this pathway will be instrumental for the development of novel therapeutic agents that can modulate vitamin D signaling for the treatment of various diseases.
References
The Role of 1α, 24, 25-Trihydroxyvitamin D2 in Calcium Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1α, 24, 25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂). While research on this specific metabolite is less extensive than for its vitamin D3 counterpart, existing evidence suggests it plays a role in calcium homeostasis. This technical guide synthesizes the current understanding of 1α,24,25(OH)₃D₂'s involvement in calcium metabolism, drawing upon data from related vitamin D analogs to provide a comprehensive overview for research and drug development professionals. The document details its metabolic pathway, interaction with the vitamin D receptor, and its effects on intestinal calcium absorption and bone metabolism. Methodological insights for key experimental procedures are also provided to facilitate further investigation into this potentially significant, yet under-explored, vitamin D metabolite.
Introduction
Vitamin D is a crucial prohormone for maintaining calcium and phosphate (B84403) homeostasis, which is essential for bone health and various other physiological processes. It exists in two primary forms: vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). Both forms undergo sequential hydroxylation, first in the liver to produce 25-hydroxyvitamin D (25(OH)D) and subsequently in the kidneys to form the biologically active 1α,25-dihydroxyvitamin D (1α,25(OH)₂D).
The catabolism of active vitamin D metabolites is a tightly regulated process, primarily initiated by the enzyme 24-hydroxylase (CYP24A1). This enzyme hydroxylates 1α,25(OH)₂D at the C-24 position, leading to the formation of 1α,24,25-trihydroxyvitamin D. This guide focuses on the vitamin D2 metabolite, 1α, 24, 25-Trihydroxyvitamin D2, exploring its formation, mechanism of action, and its role in the intricate regulation of calcium metabolism.
Metabolism and Synthesis
1α,24,25(OH)₃D₂ is a product of the enzymatic catabolism of 1α,25(OH)₂D₂. In vitro studies using perfused rat kidneys have demonstrated the conversion of 1α,25-dihydroxyvitamin D2 into three new metabolites, one of which was identified as 1,24,25-trihydroxyvitamin D2. This conversion is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1).
The metabolic pathway can be summarized as follows:
For research purposes, 1α, 24, 25-Trihydroxy VD2 is commercially available from suppliers such as MedChemExpress. The synthesis of various trihydroxyvitamin D analogs has been described in the literature and typically involves a convergent approach, combining an A-ring precursor with a CD-ring side-chain fragment. These synthetic strategies can be adapted for the production of 1α,24,25(OH)₃D₂ for in-depth biological evaluation.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
The biological effects of most vitamin D metabolites, including presumably 1α,24,25(OH)₃D₂, are mediated through the nuclear vitamin D receptor (VDR). Upon binding its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
The general signaling pathway is illustrated below:
While direct quantitative data on the VDR binding affinity of 1α,24,25(OH)₃D₂ is scarce, studies on the D3 analog, 1α,24,25-trihydroxyvitamin D3, show a lower binding affinity for the VDR compared to 1α,25(OH)₂D₃.[2] This suggests that 1α,24,25(OH)₃D₂ may also have a lower affinity for the VDR than its dihydroxy precursor, potentially modulating its biological potency.
Role in Calcium Metabolism
The primary function of vitamin D is to regulate calcium levels in the blood. It achieves this by acting on three main target organs: the intestine, bone, and kidneys.
Intestinal Calcium Absorption
Vitamin D metabolites stimulate the active transport of calcium across the intestinal epithelium. This process involves the upregulation of genes encoding proteins involved in calcium transport, such as the transient receptor potential vanilloid member 6 (TRPV6) calcium channel and the calcium-binding protein calbindin-D9k.
Studies on 1α,24,25-trihydroxyvitamin D3 have shown that it is effective in stimulating intestinal calcium transport, albeit to a lesser extent than 1α,25(OH)₂D₃.[3] This suggests that 1α,24,25(OH)₃D₂ likely retains a significant capacity to promote the absorption of dietary calcium.
Table 1: Comparative Biological Activity of Vitamin D Metabolites (Data for D3 analog)
| Compound | Intestinal Calcium Absorption Activity (relative to 1,25(OH)₂D₃) | Bone Calcium Mobilization Activity (relative to 1,25(OH)₂D₃) | VDR Binding Affinity (relative to 1,25(OH)₂D₃) |
| 1α,24,25(OH)₃D₃ | ~60%[3] | Less active[3] | Lower[2] |
Bone Metabolism
Vitamin D has complex effects on bone, promoting mineralization by ensuring adequate calcium and phosphate supply, but also stimulating bone resorption to maintain blood calcium levels. Bone resorption is mediated by osteoclasts, and vitamin D metabolites can influence their differentiation and activity.
Studies on 1α,24(S),25-trihydroxyvitamin D2 have investigated its bone-resorbing activities. In an in vitro bone resorption assay, its activity was found to be weaker than that of 1α,25-dihydroxyvitamin D3.[4] This suggests that the 24-hydroxylation of 1α,25(OH)₂D₂ might attenuate its bone-resorbing potential.
Renal Calcium Handling
Experimental Protocols
Further research is needed to fully elucidate the specific role and potency of 1α, 24, 25-Trihydroxyvitamin D2. Below are detailed methodologies for key experiments that can be adapted for this purpose.
Vitamin D Receptor Binding Assay
A competitive binding assay can be used to determine the affinity of 1α,24,25(OH)₃D₂ for the VDR.
Methodology:
-
VDR Source Preparation: Prepare a cytosol fraction from a VDR-rich tissue (e.g., chick intestine) or use recombinant VDR.
-
Incubation: Incubate a fixed amount of the VDR preparation with a constant concentration of radiolabeled 1α,25(OH)₂D₃ (e.g., [³H]1α,25(OH)₂D₃) and a range of concentrations of unlabeled 1α,24,25(OH)₃D₂.
-
Separation: Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
Intestinal Calcium Transport Assay (Everted Gut Sac)
The everted gut sac technique is a classic ex vivo method to measure active intestinal calcium transport.
Methodology:
-
Animal Model: Use vitamin D-deficient rats to minimize endogenous vitamin D activity.
-
Sac Preparation: Evert a segment of the duodenum and ligate one end to form a sac.
-
Incubation: Fill the sac (serosal side) with a buffer containing ⁴⁵Ca. Place the sac in a larger bath (mucosal side) containing the same buffer and the desired concentration of 1α,24,25(OH)₃D₂.
-
Measurement: After a defined incubation period (e.g., 60-90 minutes), measure the concentration of ⁴⁵Ca in the serosal and mucosal fluids.
-
Analysis: An S/M ratio greater than 1 indicates active transport against a concentration gradient. Compare the S/M ratios of sacs treated with 1α,24,25(OH)₃D₂ to control sacs.
Bone Resorption Assay (Pit Assay)
This in vitro assay measures the ability of a compound to induce osteoclast-mediated resorption of a bone-like substrate.
Methodology:
-
Cell Culture: Isolate osteoclast precursors from bone marrow and culture them on a resorbable substrate.
-
Differentiation: Induce differentiation into mature osteoclasts using macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL).
-
Treatment: Treat the mature osteoclasts with different concentrations of 1α,24,25(OH)₃D₂.
-
Visualization and Quantification: After the incubation period, remove the cells and visualize the resorption pits by staining. The total area of the pits is then quantified using microscopy and image analysis software.
Therapeutic Potential and Future Directions
The available data, primarily from studies on the vitamin D3 analog, suggest that 1α,24,25(OH)₃D₂ is a biologically active metabolite. Its reduced activity in bone resorption compared to intestinal calcium absorption hints at a potential therapeutic window for conditions where enhanced calcium absorption is desired with minimal effects on bone turnover.
However, a significant knowledge gap remains regarding the specific quantitative effects and detailed molecular mechanisms of 1α, 24, 25-Trihydroxyvitamin D2. Future research should focus on:
-
Quantitative VDR Binding Studies: Determining the precise binding affinity of 1α,24,25(OH)₃D₂ for the VDR is crucial for understanding its potency.
-
Dose-Response Studies: Comprehensive in vivo and in vitro dose-response studies are needed to quantify its effects on intestinal calcium transport, bone resorption, and renal calcium handling.
-
Gene Expression Analysis: Transcriptomic studies will help identify the specific genes regulated by 1α,24,25(OH)₃D₂ and elucidate its unique signaling profile.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion of this metabolite is essential for any potential therapeutic development.
By addressing these research questions, a clearer picture of the physiological role of 1α, 24, 25-Trihydroxyvitamin D2 will emerge, paving the way for potential applications in the management of calcium-related disorders.
References
- 1. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Bone-resorbing activities of 24-epi-1 alpha-hydroxyvitamin D2 and 24-epi-1 alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of 1α,24,25-Trihydroxyvitamin D2 with the Vitamin D Receptor
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and signaling mechanisms of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) in relation to the Vitamin D Receptor (VDR). It includes comparative quantitative data, detailed experimental protocols for assessing binding affinity, and visualizations of the core signaling pathways.
Introduction
Vitamin D is a prohormone crucial for mineral homeostasis and a wide array of other physiological processes, including immune modulation and cell differentiation. Its biological activity is primarily mediated by its hormonally active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), which binds to the Vitamin D Receptor (VDR).[1][2] The VDR is a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[1][3] Upon activation, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4][5]
Vitamin D2 (ergocalciferol) and its metabolites are also biologically relevant. 1α,24,25-Trihydroxyvitamin D2 is a metabolite of Vitamin D2, and understanding its interaction with the VDR is crucial for evaluating its biological potency and potential therapeutic applications. This guide delves into the specifics of this interaction, providing the quantitative, mechanistic, and methodological details required by research and drug development professionals.
Quantitative Data: VDR Binding Affinity
The binding affinity of a ligand for the VDR is a primary determinant of its biological potency. While specific quantitative data for 1α,24,25(OH)₃D₂ is limited in publicly accessible literature, we can infer its expected activity by comparing it to closely related and well-characterized Vitamin D metabolites. The affinity is typically determined through competitive binding assays, where the concentration of a test compound required to displace 50% of a radiolabeled ligand (IC₅₀) is measured.
Studies have shown that modifications to the side chain of the vitamin D molecule can significantly impact VDR affinity. Generally, 1α,25-dihydroxyvitamin D2 [1,25(OH)₂D₂] demonstrates a binding affinity for the VDR that is comparable to that of 1α,25-dihydroxyvitamin D3 [1,25(OH)₂D₃].[6][7] However, the introduction of a hydroxyl group at the C-24 position can alter this interaction. For instance, the D3 metabolite 1α,24R,25-trihydroxyvitamin D3 retains significant biological activity, suggesting effective VDR binding and subsequent gene transactivation.[8] Conversely, studies on 24-epi-1,25-dihydroxyvitamin D2 have shown reduced biological activity, which is attributed to both reduced VDR binding and more rapid metabolic clearance.[6]
The following table summarizes the relative binding affinities of several key Vitamin D metabolites to provide a comparative framework.
| Compound | Common Name | Receptor Source | Relative Binding Affinity (Compared to 1,25(OH)₂D₃) | Reference(s) |
| 1α,25-Dihydroxyvitamin D₃ | Calcitriol | Human, Rat, Chick | 100% (Reference) | [6][9][10] |
| 1α,25-Dihydroxyvitamin D₂ | Ercalcitriol | Human, Rat, Chick | ~100% | [6][7] |
| 25-Hydroxyvitamin D₃ | Calcifediol | Human, Rat | 0.1 - 1% | [9] |
| 24R,25-Dihydroxyvitamin D₃ | - | Rat | Weak, requires high concentrations for VDRE binding | [11] |
| 24-epi-1,25-Dihydroxyvitamin D₂ | - | Rat | Lower affinity and reduced biological activity (30-70%) | [6] |
| 1α,24R,25-Trihydroxyvitamin D₃ | - | Human | Active in transactivation assays, suggesting effective binding | [8] |
Note: The binding affinity of 1α,24,25(OH)₃D₂ is not explicitly detailed in these sources but is expected to be an active, albeit potentially lower-affinity, ligand compared to 1,25(OH)₂D₃ based on the activity of its D3 analog.
Vitamin D Receptor Signaling Pathways
The biological effects of VDR ligands are mediated through two primary pathways: a well-characterized genomic pathway and a rapid, non-genomic pathway.
Genomic Signaling Pathway
The canonical genomic pathway involves the regulation of gene expression and is responsible for the long-term physiological effects of vitamin D.[2][4]
-
Ligand Binding: 1α,24,25(OH)₃D₂ diffuses through the cell membrane and binds to the VDR located in the cytoplasm.[4]
-
Conformational Change & Heterodimerization: Ligand binding induces a conformational change in the VDR's ligand-binding domain. This promotes the dissociation of co-repressors and facilitates the formation of a heterodimer with the Retinoid X Receptor (RXR).[4][5]
-
Nuclear Translocation: The VDR-RXR heterodimer translocates into the nucleus.[1][4]
-
DNA Binding: Within the nucleus, the complex binds to specific DNA sequences called Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes.[12][13]
-
Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator proteins (e.g., histone acetyltransferases), which remodel chromatin and facilitate the initiation of transcription by RNA polymerase II, leading to the synthesis of messenger RNA (mRNA) and, subsequently, new proteins.[2][4]
Non-Genomic Signaling Pathway
In addition to the genomic pathway, VDR ligands can elicit rapid cellular responses that do not require gene transcription.[14][15] This pathway is initiated by the binding of the ligand to a population of VDRs associated with the plasma membrane.[4] This interaction triggers rapid downstream signaling cascades, including the activation of protein kinases (e.g., PKC, MAPK) and changes in intracellular calcium levels, influencing processes like autophagy and immune responses.[4][14]
Experimental Protocols: Competitive Radioligand Binding Assay
Determining the binding affinity of a compound like 1α,24,25(OH)₃D₂ for the VDR is most commonly achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand from the receptor.[16][17]
Principle
The assay is based on the law of mass action, where a fixed concentration of VDR and a high-affinity radioligand (e.g., [³H]-1,25(OH)₂D₃) are incubated with increasing concentrations of the unlabeled competitor. The competitor's potency is determined by its IC₅₀ value—the concentration at which it inhibits 50% of the specific binding of the radioligand.
Materials
-
Receptor Source: Purified full-length recombinant VDR or homogenates from tissues/cells expressing high levels of VDR (e.g., pig kidney cells, human breast cancer cells).[6][16]
-
Radioligand: High specific activity [³H]-1α,25(OH)₂D₃.
-
Competitor: 1α,24,25-Trihydroxyvitamin D2, serially diluted.
-
Controls: Unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: A Tris-HCl or similar buffer containing agents to stabilize the receptor, such as dithiothreitol (B142953) (DTT) and molybdate.
-
Separation System: Glass fiber filters and a vacuum filtration manifold to separate bound from free radioligand.
-
Detection: Liquid scintillation counter and scintillation cocktail.[16]
Methodology
-
Receptor Preparation: Homogenize cells or tissues in a cold lysis buffer. Perform centrifugation to isolate the cellular fraction containing the VDR (typically the cytosol or nuclear extract), which is then resuspended in the assay buffer.[16]
-
Assay Incubation: In microtiter plates or tubes, combine the receptor preparation, a fixed concentration of the radioligand, and serial dilutions of the competitor (1α,24,25(OH)₃D₂). Include three control sets:
-
Total Binding: Receptor + Radioligand (no competitor).
-
Non-specific Binding: Receptor + Radioligand + a saturating concentration of unlabeled 1,25(OH)₂D₃.
-
Vehicle Control: Receptor + Radioligand + vehicle. Incubate the mixture to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-ligand complexes. Wash the filters quickly with cold buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[16]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[16]
-
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 4. wjgnet.com [wjgnet.com]
- 5. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural metabolites of 1alpha,25-dihydroxyvitamin D(3) retain biologic activity mediated through the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The vitamin D receptor: contemporary genomic approaches reveal new basic and translational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Competitive binding assay for vitamin D and 25-OH vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of 1α,24,25-Trihydroxyvitamin D2 on Gene Expression: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of Vitamin D₂. While the biological activities of the primary active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (Calcitriol), are well-documented, the specific effects of its various metabolites on gene expression are still an area of active investigation. This technical guide synthesizes the available scientific evidence regarding the effects of 24-hydroxylated vitamin D analogs, with a particular focus on the gene regulatory actions of the closely related 1α,24,25-trihydroxyvitamin D₃, to infer the potential impact of 1α,24,25(OH)₃D₂. This document provides quantitative data from key studies, details relevant experimental methodologies, and illustrates the primary signaling pathway through which these compounds are understood to exert their effects.
Core Mechanism of Action: The Vitamin D Receptor (VDR)
The biological effects of most vitamin D compounds, including its trihydroxylated metabolites, are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding to its ligand, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2] The recruitment of co-activator or co-repressor proteins to this complex ultimately modulates the transcription of these genes, leading to changes in protein expression and cellular function.[2] The affinity of a vitamin D metabolite for the VDR is a key determinant of its biological potency.
Quantitative Analysis of Gene Expression Changes
Direct quantitative data on the effects of 1α,24,25-trihydroxyvitamin D₂ on gene expression is limited in the current body of scientific literature. However, studies on its close structural analog, 1α,24,25-trihydroxyvitamin D₃, provide valuable insights. The following table summarizes the findings from a key in vivo study examining the impact of 1α,24,25(OH)₃D₃ on the expression of intestinal calbindin-D9K, a well-established vitamin D target gene involved in calcium absorption.
Table 1: Effect of 1α,24,25-Trihydroxyvitamin D₃ on Intestinal Calbindin-D9K Expression in Vitamin D-deficient Rats
| Treatment Group | Dose | Calbindin-D9K Protein Induction (Fold Change vs. Control) | Calbindin-D9K mRNA Induction (Fold Change vs. Control) |
| 1α,25-(OH)₂D₃ (Control) | 12.5 ng | Not explicitly stated as fold change, but used as benchmark | Not explicitly stated as fold change, but used as benchmark |
| 1α,24,25-(OH)₃D₃ | 12.5 ng | ~50% of 1α,25-(OH)₂D₃ induction | ~50% of 1α,25-(OH)₂D₃ induction |
Data is extrapolated from the finding that 1,24,25-(OH)₃D₃ was 50% as active as 1,25-(OH)₂D₃ in stimulating calbindin-D9K protein and mRNA.
Table 2: Biological Activity and Receptor Binding of 1α,24,25-Trihydroxyvitamin D₃
| Parameter | 1α,24,25-(OH)₃D₃ Activity Relative to 1α,25-(OH)₂D₃ |
| Intestinal Calcium Transport Stimulation | 93% |
| Bone Calcium Mobilization | Inactive |
| Competitive Binding to VDR | 8% |
Signaling Pathways and Experimental Workflows
The primary signaling pathway for 1α,24,25-trihydroxyvitamin D₂ is presumed to follow the canonical VDR-mediated mechanism. The workflow for a typical in vivo experiment to assess the impact of this metabolite on gene expression is also outlined below.
Caption: VDR-mediated gene regulation by 1α,24,25(OH)₃D₂.
Caption: Workflow for in vivo analysis of gene expression.
Detailed Experimental Protocols
Based on the methodologies implied in the available literature, a standard protocol to investigate the effects of 1α,24,25-trihydroxyvitamin D₂ on gene expression would involve the following steps:
In Vivo Animal Study
-
Animal Model: Male weanling rats are rendered vitamin D-deficient by feeding them a vitamin D-deficient diet for a specified period (e.g., 4-6 weeks).
-
Treatment Administration: A solution of 1α,24,25-trihydroxyvitamin D₂ in a suitable vehicle (e.g., propylene (B89431) glycol or ethanol) is administered to the animals, typically via intrajugular injection to ensure precise dosing and rapid systemic distribution. A control group receives the vehicle only.
-
Time Course and Tissue Collection: Animals are sacrificed at specific time points after injection (e.g., 18 hours). The target tissue, such as the duodenum for studies on calcium transport genes, is rapidly excised, washed, and flash-frozen in liquid nitrogen for subsequent analysis.
RNA Isolation and Analysis
-
RNA Extraction: Total RNA is isolated from the harvested tissue using standard methods such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction or commercially available kits.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis.
-
mRNA Quantification:
-
Northern Blot Analysis: A specific amount of total RNA (e.g., 10-20 µg) is separated by agarose (B213101) gel electrophoresis, transferred to a nylon membrane, and hybridized with a radiolabeled cDNA probe specific for the target gene (e.g., calbindin-D9K). The resulting bands are visualized by autoradiography and quantified by densitometry.
-
Quantitative Real-Time PCR (RT-qPCR): cDNA is synthesized from the total RNA template using reverse transcriptase. qPCR is then performed using primers specific for the target gene and a reference gene (e.g., GAPDH, β-actin) for normalization. The relative expression of the target gene is calculated using the ΔΔCt method.
-
Protein Isolation and Analysis
-
Protein Extraction: The tissue is homogenized in a lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration is determined using a standard assay such as the Bradford or BCA assay.
-
Western Blot Analysis: A specific amount of total protein is separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with a primary antibody specific for the target protein (e.g., calbindin-D9K). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, and the protein bands are visualized by chemiluminescence and quantified by densitometry.
Conclusion and Future Directions
The available evidence strongly suggests that 1α,24,25-trihydroxyvitamin D₂ likely exerts its biological effects through the canonical Vitamin D Receptor-mediated pathway, leading to the modulation of target gene expression. While direct quantitative data for this specific metabolite remains scarce, studies on its D₃ analog indicate a lower but significant biological activity compared to the primary active form, 1α,25(OH)₂D₃. This activity includes the induction of genes critical for calcium homeostasis, such as calbindin-D9K.
For drug development professionals and researchers, these findings imply that 24-hydroxylation does not necessarily render vitamin D metabolites inactive but rather modulates their potency and potentially their tissue specificity. Further research, including comprehensive transcriptomic analyses (e.g., RNA-sequencing) and detailed in vivo studies, is necessary to fully elucidate the specific gene expression profile regulated by 1α,24,25-trihydroxyvitamin D₂ and to understand its unique physiological role and therapeutic potential. A direct comparison of the D₂ and D₃ trihydroxy-metabolites would be particularly valuable in clarifying the subtleties of their respective biological actions.
References
- 1. Synthesis, molecular cloning, and restriction analysis of DNA complementary to vitamin D-dependent calcium-binding protein mRNA from rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspectives on mechanisms of gene regulation by 1,25-dihydroxyvitamin D3 and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Metabolite: A Technical Guide to the Natural Occurrence and Analysis of 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 1α,24,25-trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂), a metabolite of vitamin D2. While its existence has been confirmed in vitro, its natural occurrence, physiological concentrations, and biological role in humans and animals remain largely uncharacterized, presenting a significant knowledge gap in the vitamin D metabolic pathway. This document details the known biosynthetic pathway of this metabolite, outlines state-of-the-art analytical methodologies adaptable for its quantification, and highlights the critical need for further research to elucidate its physiological relevance. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the lesser-explored aspects of vitamin D metabolism.
Introduction
Vitamin D, essential for calcium homeostasis and bone health, exists in two primary forms: vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). Both are prohormones that undergo sequential hydroxylation to become biologically active. The catabolism of these active forms is a crucial regulatory step in the vitamin D endocrine system. While the metabolic pathways of vitamin D3 are extensively studied, the biotransformation of vitamin D2 and its resulting metabolites are less understood. Among these is 1α,24,25-trihydroxyvitamin D2, a product of the enzymatic degradation of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). This guide focuses on the knowns and unknowns surrounding this specific trihydroxylated metabolite.
Biosynthesis and Metabolism
The formation of 1α,24,25-(OH)₃D₂ is a step in the catabolic cascade of vitamin D2, primarily mediated by the enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1). This mitochondrial enzyme is the principal catalyst for the inactivation of active vitamin D metabolites.[1][2]
The established pathway for the formation of 1α,24,25-(OH)₃D₂ involves the 24-hydroxylation of 1α,25-(OH)₂D₂. This conversion has been demonstrated in vitro through the perfusion of isolated rat kidneys with 1α,25-(OH)₂D₂.[3][4] This initial hydroxylation at the C-24 position is a key step in the degradation pathway. Further metabolism of 1α,24,25-(OH)₃D₂ can occur, leading to the formation of other polyhydroxylated vitamin D2 metabolites.[3][4]
The regulation of CYP24A1 is tightly controlled by levels of 1,25-dihydroxyvitamin D, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23), creating a feedback loop to maintain calcium and phosphate (B84403) homeostasis.[5][6] It is therefore plausible that the production of 1α,24,25-(OH)₃D₂ is similarly regulated.
Figure 1: Simplified metabolic pathway of Vitamin D2 leading to the formation of 1α,24,25-Trihydroxyvitamin D2.
Natural Occurrence: A Research Frontier
A thorough review of existing literature reveals a significant void in quantitative data regarding the natural occurrence of 1α,24,25-(OH)₃D₂ in any biological matrix under normal physiological conditions. Studies have successfully identified this metabolite in in vitro experimental setups, such as perfused rat kidneys, but its presence and concentration in human or animal serum, plasma, or tissues have not been reported.[3][4] This lack of data underscores the challenge in detecting and quantifying what is likely a very low-abundance metabolite.
Table 1: Quantitative Data on the Natural Occurrence of 1α,24,25-Trihydroxyvitamin D2
| Biological Matrix | Species | Concentration Range | Method of Analysis | Reference |
| Data Not Available | - | - | - | - |
The absence of quantitative data presents a compelling case for the development of highly sensitive analytical methods to explore the in vivo existence and potential physiological role of 1α,24,25-(OH)₃D₂.
Experimental Protocols for Analysis
While no standardized protocol for the analysis of 1α,24,25-(OH)₃D₂ currently exists, methodologies developed for other low-concentration vitamin D metabolites, particularly trihydroxylated forms of vitamin D3, can be readily adapted. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of vitamin D metabolites.[6][7][8]
Sample Preparation
Effective sample preparation is critical for the analysis of low-abundance, lipid-soluble analytes like vitamin D metabolites from complex biological matrices such as serum or plasma. A multi-step approach is typically required to remove interfering substances and enrich the target analyte.[9][10]
Protocol: Extraction of Trihydroxyvitamin D Metabolites from Serum/Plasma
-
Internal Standard Spiking: To a known volume of serum or plasma (e.g., 0.5-1.0 mL), add a deuterated internal standard of 1α,24,25-(OH)₃D₂. The synthesis of such a standard is a prerequisite for accurate quantification.[11][12]
-
Protein Precipitation: Precipitate proteins by adding a threefold volume of a cold organic solvent, such as acetonitrile (B52724) or a methanol (B129727)/isopropanol mixture. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[13]
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or methyl tert-butyl ether (MTBE) to isolate the lipid-soluble vitamin D metabolites. Repeat the extraction for improved recovery.[9]
-
Solid-Phase Extraction (SPE): Combine the organic phases and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent and apply to an SPE cartridge (e.g., C18 or silica-based) for further purification and concentration. Elute the fraction containing the trihydroxylated metabolites.[14]
-
Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, especially for low-concentration metabolites, derivatization with a Cookson-type reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DMEQ-TAD) is highly recommended.[4][8][15] This step is performed after the final evaporation and before reconstitution for LC-MS/MS analysis.
Figure 2: General experimental workflow for the analysis of 1α,24,25-Trihydroxyvitamin D2.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.
Chromatographic Separation:
-
Column: A reversed-phase C18 column with a small particle size (e.g., ≤1.8 µm) is suitable for separating vitamin D metabolites.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of a modifier like formic acid or ammonium (B1175870) formate, is typically employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Temperature: Column temperature should be controlled (e.g., 40-50 °C) to ensure reproducible retention times.
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is used. Derivatization with reagents like PTAD significantly enhances ESI efficiency.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.
Table 2: Hypothetical MRM Transitions for Derivatized 1α,24,25-(OH)₃D₂
| Compound | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) |
| 1α,24,25-(OH)₃D₂ | PTAD | [M+H]⁺ | Specific fragment |
| Deuterated 1α,24,25-(OH)₃D₂ | PTAD | [M+D+H]⁺ | Specific fragment |
Note: The exact m/z values would need to be determined experimentally using a synthesized standard.
Signaling Pathways and Biological Relevance
The biological activity of 1α,24,25-(OH)₃D₂ is currently unknown. As a product of the CYP24A1-mediated catabolic pathway, it is generally presumed to be an inactive metabolite destined for excretion. However, some metabolites in the vitamin D degradation pathway have been shown to possess residual or even novel biological activities.[10] Therefore, the potential for 1α,24,25-(OH)₃D₂ to interact with the vitamin D receptor (VDR) or other cellular targets cannot be entirely dismissed without experimental evidence.
Future research should focus on synthesizing sufficient quantities of 1α,24,25-(OH)₃D₂ to perform in vitro assays, such as VDR binding assays and gene expression studies in target cells, to ascertain its biological activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 24,25,28-trihydroxyvitamin D2 and 24,25,26-trihydroxyvitamin D2: novel metabolites of vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1α,24,25-Trihydroxyvitamin D2 and 1,25-Dihydroxyvitamin D2: A Technical Guide for Researchers
This technical guide provides an in-depth comparison of two key metabolites in the vitamin D2 metabolic pathway: the lesser-known 1α,24,25-trihydroxyvitamin D2 and the well-established active form, 1,25-dihydroxyvitamin D2. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, signaling pathways, and the experimental methodologies used for their study.
Introduction
Vitamin D2 (ergocalciferol) undergoes a series of hydroxylation steps to become biologically active. The most potent metabolite is 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂), which plays a crucial role in calcium homeostasis and various other physiological processes by binding to the vitamin D receptor (VDR). The enzyme CYP24A1 is responsible for the catabolism of 1,25(OH)₂D₂ to initiate its clearance from the body. A key step in this process is the hydroxylation at the C24 position, which leads to the formation of 1α,24,25-trihydroxyvitamin D2 (1α,24,25(OH)₃D₂). Understanding the differences in the biological activity and physicochemical properties of these two metabolites is essential for research into vitamin D metabolism and the development of novel vitamin D analogs.
Biochemical and Pharmacokinetic Properties
The addition of a hydroxyl group at the 24-position significantly alters the interaction of the vitamin D molecule with key proteins, leading to differences in their biological activity and pharmacokinetics.
| Parameter | 1α,24,25-Trihydroxyvitamin D2 | 1,25-Dihydroxyvitamin D2 | Reference |
| VDR Binding Affinity (Kd) | 0.8 nM | 0.4 nM | [1] |
| Vitamin D Binding Protein (DBP) Affinity (Ka) | 1.2 x 10⁶ M⁻¹ | 5.8 x 10⁶ M⁻¹ | [1] |
| Plasma Half-life (in rats) | 2.3 hours | ~15 hours | [1] |
As indicated in the table, 1α,24,25-trihydroxyvitamin D2 exhibits a weaker binding affinity for the Vitamin D Receptor (VDR) compared to 1,25-dihydroxyvitamin D2.[1] Furthermore, its affinity for the Vitamin D Binding Protein (DBP) is also considerably lower, which contributes to its more rapid clearance from the circulation, as evidenced by its shorter plasma half-life.[1]
Signaling and Metabolic Pathways
The biological effects of vitamin D metabolites are primarily mediated through the Vitamin D Receptor, a nuclear receptor that regulates gene expression.
Vitamin D2 Metabolic Pathway
The following diagram illustrates the metabolic conversion of 1,25-dihydroxyvitamin D2 to 1α,24,25-trihydroxyvitamin D2, a key step in its catabolism.
Comparative VDR Signaling Pathway
Upon binding to the VDR, 1,25-dihydroxyvitamin D2 initiates a cascade of events leading to the transcription of target genes. In contrast, due to its lower VDR affinity and its role as a catabolic product, 1α,24,25-trihydroxyvitamin D2 is a significantly weaker activator of this pathway.
Experimental Protocols
Synthesis of 1α,24,25-Trihydroxyvitamin D2
The synthesis of 1α,24,25-trihydroxyvitamin D2 can be achieved through a multi-step process, often starting from vitamin D2 or a suitable precursor. A common method involves the enzymatic hydroxylation of 1,25-dihydroxyvitamin D2 using recombinant human CYP24A1.[2]
A Generalized Synthetic Approach:
-
Starting Material: 1,25-dihydroxyvitamin D2.
-
Enzymatic Reaction:
-
Incubate 1,25-dihydroxyvitamin D2 with a reaction mixture containing recombinant human CYP24A1 enzyme, an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
The reaction is typically carried out at 37°C for a specified period.
-
-
Extraction:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the organic layer containing the vitamin D metabolites.
-
-
Purification:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent for high-performance liquid chromatography (HPLC).
-
Purify the 1α,24,25-trihydroxyvitamin D2 using reversed-phase HPLC with a C18 column and a mobile phase gradient of methanol (B129727) and water.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
VDR Competitive Binding Assay
This assay determines the relative affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.
Protocol Outline:
-
Reagents:
-
Purified recombinant VDR.
-
Radiolabeled 1,25-dihydroxyvitamin D3 (e.g., [³H]1,25(OH)₂D₃).
-
Unlabeled 1,25-dihydroxyvitamin D2 and 1α,24,25-trihydroxyvitamin D2 as competitors.
-
Assay buffer.
-
-
Procedure:
-
Incubate a fixed concentration of VDR and radiolabeled ligand with varying concentrations of the unlabeled competitor compounds.
-
After incubation, separate the bound from free radioligand (e.g., using charcoal-dextran or filtration).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the competitor.
-
Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the radioligand binding).
-
Calculate the Ki (inhibition constant) to quantify the binding affinity.
-
VDR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription.
Protocol Outline:
-
Cell Culture:
-
Use a cell line (e.g., HEK293T or osteosarcoma cells) stably transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a vitamin D response element (VDRE).
-
-
Treatment:
-
Plate the cells and treat them with varying concentrations of 1,25-dihydroxyvitamin D2 or 1α,24,25-trihydroxyvitamin D2.
-
-
Lysis and Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Analysis of Vitamin D Metabolites by LC-MS/MS
This is the gold standard method for the sensitive and specific quantification of vitamin D metabolites in biological samples.
Protocol Outline:
-
Sample Preparation:
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the serum or plasma sample.
-
Liquid-Liquid Extraction or Solid-Phase Extraction: Extract the vitamin D metabolites from the supernatant.
-
-
Chromatographic Separation:
-
Inject the extracted sample into an HPLC or UPLC system equipped with a C18 column.
-
Use a gradient mobile phase (e.g., methanol/water or acetonitrile/water with a modifier like formic acid) to separate the different vitamin D metabolites.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify each metabolite based on its unique precursor-to-product ion transition.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in extraction efficiency.
-
Generate a calibration curve using standards of known concentrations to quantify the metabolites in the samples.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the comparative analysis of 1,25-dihydroxyvitamin D2 and 1α,24,25-trihydroxyvitamin D2.
Conclusion
This technical guide highlights the key differences between 1α,24,25-trihydroxyvitamin D2 and its precursor, 1,25-dihydroxyvitamin D2. The addition of a hydroxyl group at the C24 position by CYP24A1 marks 1,25(OH)₂D₂ for catabolism, leading to a metabolite with reduced VDR binding affinity, a shorter plasma half-life, and consequently, significantly lower biological activity.[1] The provided experimental protocols offer a framework for researchers to further investigate the nuanced roles of these and other vitamin D metabolites in health and disease. A thorough understanding of these metabolic pathways and the functional consequences of metabolite structures is paramount for the development of novel therapeutic strategies targeting the vitamin D endocrine system.
References
The Pharmacology of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of Vitamin D2, belonging to a class of secosteroids crucial for calcium homeostasis and various other physiological processes. As a hydroxylated derivative of ergocalciferol (B368823) (Vitamin D2), its pharmacological profile is of significant interest for understanding Vitamin D metabolism and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core pharmacology of 1α,24,25-(OH)₃D₂, presenting quantitative data, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.
Physicochemical Properties and Pharmacokinetics
1α,24,25-(OH)₃D₂ is characterized by the presence of hydroxyl groups at the 1α, 24, and 25 positions, which influence its binding to transport proteins and metabolic enzymes. Its weak interaction with the Vitamin D-binding protein (DBP) contributes to a shorter plasma half-life compared to the hormonally active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (1α,25-(OH)₂D₃).[1] This rapid clearance may offer a therapeutic advantage by reducing the risk of hypercalcemia.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄O₄ | [1] |
| Molecular Weight | 444.65 g/mol | [1] |
| CAS Number | 457048-34-9 | [1] |
| Solubility | Soluble in organic solvents such as DMSO, ethanol | [1] |
| Vitamin D Binding Protein (DBP) Affinity | Weak | [1] |
| Plasma Half-life | Significantly shorter than 1α,25-(OH)₂D₃ | [1] |
Core Pharmacological Activities
The biological effects of 1α,24,25-(OH)₃D₂ are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. While direct quantitative data on its VDR binding affinity is limited, studies on analogous compounds suggest a lower affinity compared to 1α,25-(OH)₂D₃. However, it retains significant biological activity, indicating that factors beyond simple receptor affinity may play a role in its overall pharmacological profile.
Regulation of Calcium Homeostasis
1α,24,25-(OH)₃D₂ plays a role in the intricate regulation of calcium and phosphate (B84403) metabolism. It has been demonstrated to suppress the secretion of parathyroid hormone (PTH) from bovine parathyroid cells at picomolar concentrations, suggesting a role in the negative feedback loop of PTH regulation.[1]
Cellular Differentiation
Vitamin D compounds are well-known for their ability to induce differentiation in various cell types, including the human promyelocytic leukemia cell line, HL-60. Qualitative data suggests that the 24-hydroxylated metabolites of Vitamin D are potent inducers of differentiation. For instance, 1α,24(R),25-trihydroxyvitamin D3 has been reported to be almost as potent as 1α,25(OH)₂D₃ in inducing the differentiation of HL-60 cells.
| Assay | Metric | Estimated Value | Reference |
| VDR Binding Affinity | Relative Binding Affinity (vs. 1α,25-(OH)₂D₃) | Lower | Inferred from related compounds |
| HL-60 Cell Differentiation | EC₅₀ | ~10⁻⁸ - 10⁻⁹ M | Estimated based on qualitative data |
| PTH Secretion Inhibition | IC₅₀ | Picomolar range | [1] |
| CYP24A1 Gene Induction | Fold Induction (relative to control) | Significant | Inferred from general Vitamin D activity |
Signaling and Metabolic Pathways
The biological activity of 1α,24,25-(OH)₃D₂ is initiated by its binding to the VDR. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. One of the key target genes is CYP24A1, the enzyme responsible for the further catabolism of Vitamin D metabolites.
Caption: Simplified signaling pathway of 1α,24,25-(OH)₃D₂ via the Vitamin D Receptor.
The metabolic pathway of Vitamin D2 involves a series of hydroxylation steps, primarily mediated by cytochrome P450 enzymes. 1α,24,25-(OH)₃D₂ is a product of this cascade, formed from its precursor 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂) by the action of CYP24A1.
Caption: Metabolic activation and catabolism of Vitamin D2.
Detailed Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the relative binding affinity of 1α,24,25-(OH)₃D₂ for the VDR.
Workflow:
Caption: Experimental workflow for the VDR competitive binding assay.
Methodology:
-
Preparation of VDR: Isolate cytosol from the small intestine of vitamin D-deficient rats, which serves as a rich source of VDR.
-
Binding Reaction: Incubate a fixed amount of the VDR preparation with a saturating concentration of [³H]-1α,25-(OH)₂D₃ in the presence of increasing concentrations of unlabeled 1α,24,25-(OH)₃D₂ or unlabeled 1α,25-(OH)₂D₃ (as a positive control).
-
Separation: After incubation, separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated as: (IC₅₀ of 1α,25-(OH)₂D₃ / IC₅₀ of 1α,24,25-(OH)₃D₂) x 100%.
HL-60 Cell Differentiation Assay
Objective: To assess the potency of 1α,24,25-(OH)₃D₂ in inducing the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.
Workflow:
Caption: Workflow for assessing HL-60 cell differentiation induced by 1α,24,25-(OH)₃D₂.
Methodology:
-
Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed the cells at a specific density and treat with various concentrations of 1α,24,25-(OH)₃D₂ (typically ranging from 10⁻¹⁰ to 10⁻⁶ M). Include a vehicle control and a positive control (1α,25-(OH)₂D₃).
-
Incubation: Incubate the cells for 72 to 96 hours to allow for differentiation to occur.
-
Assessment of Differentiation:
-
Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells produce superoxide, which reduces NBT to a blue formazan (B1609692) precipitate. Quantify the percentage of NBT-positive cells.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against cell surface markers of monocytic differentiation, such as CD11b and CD14, and analyze by flow cytometry.
-
Phagocytosis Assay: Incubate the cells with fluorescently labeled beads or bacteria and quantify the percentage of phagocytic cells by microscopy or flow cytometry.
-
-
Data Analysis: Plot the percentage of differentiated cells against the logarithm of the 1α,24,25-(OH)₃D₂ concentration to determine the EC₅₀ value (the concentration that induces 50% of the maximal differentiation response).
Gene Expression Analysis by qRT-PCR
Objective: To quantify the effect of 1α,24,25-(OH)₃D₂ on the expression of VDR target genes, such as CYP24A1.
Workflow:
Caption: Workflow for analyzing gene expression changes induced by 1α,24,25-(OH)₃D₂.
Methodology:
-
Cell Treatment: Culture appropriate target cells (e.g., human keratinocytes or intestinal cell lines) and treat them with a specific concentration of 1α,24,25-(OH)₃D₂ for a defined period (e.g., 24 hours).
-
RNA Isolation: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene (e.g., CYP24A1) and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle-treated control.
Conclusion
1α,24,25-Trihydroxyvitamin D2 is a biologically active metabolite of Vitamin D2 with a distinct pharmacological profile. Its rapid clearance and ability to modulate key physiological processes, such as PTH secretion and cellular differentiation, make it a subject of ongoing research interest. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the precise mechanisms of action and therapeutic potential of this and other Vitamin D analogs. Further quantitative studies are warranted to fully elucidate its potency and VDR binding characteristics, which will be critical for its potential development as a therapeutic agent.
References
1α,24,25-Trihydroxyvitamin D2: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD2) is a metabolite of Vitamin D2, also known as ergocalciferol. While the biological activities of Vitamin D3 metabolites have been extensively studied, the specific roles and mechanisms of Vitamin D2 derivatives are less characterized. This technical guide provides a comprehensive literature review of 1α,24,25-(OH)₃VD2, focusing on its synthesis, mechanism of action, and physiological effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Vitamin D analogs.
Synthesis and Characterization
The synthesis of 1α,24,25-(OH)₃VD2 is a multi-step process that typically involves the chemical or enzymatic hydroxylation of Vitamin D2 or its precursors. While specific, detailed protocols for the synthesis of 1α,24,25-(OH)₃VD2 are not extensively published, the general approach can be inferred from the synthesis of related Vitamin D analogs, particularly 1α,24,25-trihydroxyvitamin D3.
A common synthetic strategy involves the following key steps:
-
Starting Material: The synthesis usually begins with a readily available Vitamin D2 precursor.
-
Introduction of the 25-hydroxyl group: This is often achieved through a series of reactions involving protection of existing functional groups, followed by Grignard reaction or other organometallic additions to a suitable ketone precursor of the side chain.
-
Introduction of the 1α-hydroxyl group: This hydroxylation is a critical step for biological activity and is often accomplished using chemical reagents like selenium dioxide or through enzymatic conversion using hydroxylase enzymes.
-
Introduction of the 24-hydroxyl group: The final hydroxylation at the C-24 position can be achieved through various chemical methods, including stereoselective synthesis to obtain the desired (R) or (S) isomer.
-
Purification and Characterization: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Characterization is performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and stereochemistry.
Data Presentation
Quantitative data for 1α,24,25-trihydroxyvitamin D2 is not extensively available in the public domain. The following tables summarize the available data for the closely related and well-studied metabolite, 1α,24,25-trihydroxyvitamin D3 , to provide a comparative reference. It is important to note that while the general biological activities are expected to be similar, the potency and pharmacokinetics of the VD2 and VD3 analogs can differ.
Table 1: Vitamin D Receptor (VDR) Binding Affinity of 1α,24,25-Trihydroxyvitamin D3
| Compound | Receptor Source | Assay Method | Binding Affinity (Relative to 1,25(OH)₂D₃) |
| 1α,24,25-(OH)₃D₃ | Chick intestinal VDR | Competitive Radioligand Binding Assay | ~60% |
Table 2: In Vitro Biological Activity of 1α,24,25-Trihydroxyvitamin D3
| Assay | Cell Line | Endpoint | Potency (Relative to 1,25(OH)₂D₃) |
| Transcriptional Activity (CYP24A1 induction) | Various cell lines | mRNA expression | Less potent |
| Intestinal Calcium Transport | Rat intestine | Calcium absorption | ~60% as active |
| Bone Calcium Mobilization | Rat bone | Calcium release | Less active |
Table 3: Pharmacokinetic Parameters of Related Vitamin D Metabolites in Rats
| Compound | Administration Route | Half-life (t½) | Cmax |
| 24,25-(OH)₂D₃ | Intravenous | Fast phase: ~0.55 h, Slow phase: ~73.8 h | Not specified |
| 1,25-(OH)₂D₃ | Not specified | ~15 hours[1] | Not specified |
Specific pharmacokinetic data for 1α,24,25-(OH)₃VD2 is not available. The data presented is for related D3 metabolites and may not be representative.
Mechanism of Action and Signaling Pathway
The biological effects of 1α,24,25-(OH)₃VD2 are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.
Upon entering the target cell, 1α,24,25-(OH)₃VD2 binds to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits coactivator proteins, initiating the transcription of genes involved in a variety of physiological processes, including calcium and phosphate (B84403) homeostasis, cell differentiation, and immune modulation.
Metabolism
The primary enzyme responsible for the catabolism of active vitamin D metabolites is CYP24A1 , a mitochondrial cytochrome P450 enzyme. CYP24A1 hydroxylates 1α,25-(OH)₂D and its analogs at the C-24 position, which is a key step in their inactivation and subsequent excretion. The expression of the CYP24A1 gene is itself induced by 1,25-(OH)₂D, creating a negative feedback loop that regulates the levels of active vitamin D. It is expected that 1α,24,25-(OH)₃VD2 is also a substrate for CYP24A1, leading to its further metabolism and inactivation.
Experimental Protocols
Detailed experimental protocols for studying 1α,24,25-(OH)₃VD2 can be adapted from established methods for other vitamin D metabolites.
Vitamin D Receptor Binding Assay
Objective: To determine the binding affinity of 1α,24,25-(OH)₃VD2 for the VDR.
Methodology: A competitive radioligand binding assay is commonly used.
-
Receptor Preparation: Prepare a cytosolic or nuclear extract containing the VDR from a suitable source, such as chick intestine or a cell line overexpressing the VDR.
-
Radioligand: Use a high-affinity radiolabeled ligand, typically [³H]-1,25(OH)₂D₃.
-
Competition: Incubate a fixed amount of the receptor preparation and radioligand with increasing concentrations of unlabeled 1α,24,25-(OH)₃VD2 and a known competitor (unlabeled 1,25(OH)₂D₃) as a positive control.
-
Separation: Separate the receptor-bound from free radioligand using methods like charcoal-dextran adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.
Gene Expression Analysis (e.g., CYP24A1 Induction)
Objective: To assess the functional activity of 1α,24,25-(OH)₃VD2 in regulating gene expression.
Methodology: Quantitative real-time polymerase chain reaction (qRT-PCR) is a standard method.
-
Cell Culture: Culture a suitable cell line known to be responsive to vitamin D, such as human keratinocytes (HaCaT) or colon cancer cells (Caco-2).
-
Treatment: Treat the cells with various concentrations of 1α,24,25-(OH)₃VD2 for a specified period (e.g., 24 hours). Include a vehicle control and a positive control (1,25(OH)₂D₃).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using primers specific for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression compared to the vehicle control using the ΔΔCt method. Determine the EC50 (the concentration that produces 50% of the maximal response).
Conclusion
1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2 with potential biological activities mediated through the Vitamin D Receptor. While specific quantitative data on its binding affinity, functional potency, and pharmacokinetics are limited in the current literature, its mechanism of action is expected to parallel that of its well-characterized Vitamin D3 analog. Further research is warranted to fully elucidate the specific biological roles and therapeutic potential of 1α,24,25-(OH)₃VD2. The experimental protocols and comparative data provided in this guide offer a framework for researchers to design and interpret studies on this and other Vitamin D2 metabolites.
References
Synthesis of 1α,24,25-Trihydroxyvitamin D2 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1α,24,25-trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂), a metabolite of the active form of vitamin D2. While a specific, detailed, and publicly available experimental protocol for the complete chemical synthesis of this particular molecule is not extensively documented in the current literature, this guide outlines a plausible and robust synthetic strategy based on established convergent synthesis methodologies for analogous vitamin D derivatives. The information presented herein is intended to serve as a foundational resource for researchers aiming to synthesize this compound for investigational purposes.
Introduction
1α,24,25-Trihydroxyvitamin D2 is a metabolite of 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂VD₂), formed through hydroxylation at the C-24 position. This metabolic conversion is catalyzed by the enzyme CYP24A1. The presence of an additional hydroxyl group on the side chain can significantly influence the biological activity of vitamin D compounds, including their binding affinity for the vitamin D receptor (VDR) and their subsequent effects on gene transcription. The synthesis of 1α,24,25-(OH)₃VD₂ is crucial for in-depth studies of its physiological role, metabolic fate, and potential therapeutic applications.
Proposed Synthetic Strategy: A Convergent Approach
A convergent synthetic strategy is the most logical and efficient approach for the synthesis of 1α,24,25-(OH)₃VD₂. This method involves the independent synthesis of two key fragments: an A-ring synthon and a C/D-ring synthon bearing the complete side chain with the desired hydroxyl groups. These two fragments are then coupled in the final stages of the synthesis to construct the complete vitamin D molecule.
A plausible experimental workflow for this synthesis is depicted below:
Experimental Protocols (Proposed)
The following sections outline the proposed experimental methodologies for the key stages of the synthesis. These protocols are based on established procedures for the synthesis of similar vitamin D analogs.
Synthesis of the A-Ring Synthon
The A-ring phosphine oxide is a common intermediate in many vitamin D syntheses. Its preparation typically starts from a readily available chiral precursor.
Methodology:
-
Starting Material: A suitable chiral starting material, such as (-)-quinic acid or D-mannitol, is selected.
-
Multi-step Conversion: A series of chemical transformations, including protection of hydroxyl groups, oxidation, and olefination reactions, are carried out to construct the A-ring with the required stereochemistry and functionality.
-
Phosphine Oxide Formation: The final step involves the introduction of the phosphine oxide moiety, typically via reaction with diphenylphosphine (B32561) chloride followed by oxidation. This functional group is essential for the subsequent Wittig-Horner coupling reaction.
Synthesis of the C/D-Ring and Side-Chain Synthon
The synthesis of the C/D-ring fragment with the fully functionalized side chain is a critical part of the overall strategy.
Methodology:
-
Starting Material: A common starting material is a derivative of vitamin D2 or ergosterol, from which the C/D-ring system can be obtained.
-
Side-Chain Cleavage: The original side chain is cleaved, often via ozonolysis, to yield a C-22 aldehyde or a related functional group.
-
Side-Chain Elongation and Functionalization: The new side chain containing the 24,25-diol is constructed. This can be achieved through various methods, including:
-
Grignard Reactions: Reaction of the C-22 aldehyde with an appropriate Grignard reagent to build the carbon skeleton.
-
Sharpless Asymmetric Dihydroxylation: Stereoselective introduction of the diol at the 24 and 25 positions of an alkene precursor.
-
-
Protection and Functionalization: The hydroxyl groups on the side chain and any other reactive sites on the C/D-ring are appropriately protected. The C-8 position is then typically oxidized to a ketone to prepare for the coupling reaction.
Coupling and Deprotection
The final steps of the synthesis involve the coupling of the A-ring and C/D-ring fragments, followed by the removal of all protecting groups.
Methodology:
-
Wittig-Horner Coupling: The A-ring phosphine oxide is deprotonated with a strong base (e.g., n-butyllithium) to form a ylide, which then reacts with the C/D-ring ketone to form the triene system of the vitamin D molecule.
-
Deprotection: All protecting groups are removed under appropriate conditions to yield the final product, 1α,24,25-trihydroxyvitamin D2.
-
Purification: The final compound is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain the product with high purity.
Quantitative Data and Biological Activity (Comparative)
Table 1: Representative Yields in Convergent Vitamin D Synthesis
| Synthetic Step | Analog Synthesized | Reported Yield (%) | Reference |
| Wittig-Horner Coupling | 1α,25-(OH)₂VD₂ | ~60-70 | [1] |
| Final Deprotection | 1α,25-(OH)₂VD₂ | >90 | [1] |
| Overall Yield | 1α,24(R),25-(OH)₃-2β-(3-hydroxypropoxy)VD₃ | Moderate | [2] |
Table 2: Comparative Biological Activity of C-24 Modified Vitamin D Analogs
| Compound | VDR Binding Affinity (Relative to 1α,25-(OH)₂VD₃) | Transcriptional Activity (Relative to 1α,25-(OH)₂VD₃) | Reference |
| 1α,25-(OH)₂VD₂ | Comparable | Comparable | [3] |
| 24-epi-1α,25-(OH)₂VD₂ | Much less active | Much less active | [3] |
| 1α,24(R),25-(OH)₃VD₃ | ~10% | Induces CYP24 mRNA expression | [4] |
Signaling Pathway
1α,24,25-Trihydroxyvitamin D2 is expected to exert its biological effects through the well-established Vitamin D Receptor (VDR) signaling pathway.
The binding of 1α,24,25-(OH)₃VD₂ to the VDR induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR).[5] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[5] This binding modulates the transcription of these genes, ultimately leading to the synthesis of proteins that mediate the biological effects of vitamin D.
Conclusion
The synthesis of 1α,24,25-trihydroxyvitamin D2 is a challenging but achievable goal for research laboratories equipped for multi-step organic synthesis. The convergent strategy outlined in this guide provides a robust framework for its preparation. The availability of this compound will enable a more detailed investigation of its biological functions and its potential as a therapeutic agent, contributing to a deeper understanding of vitamin D metabolism and action. Further research is warranted to establish a definitive, high-yielding synthetic route and to fully characterize the biological profile of this important metabolite.
References
- 1. birmingham.ac.uk [birmingham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural metabolites of 1alpha,25-dihydroxyvitamin D(3) retain biologic activity mediated through the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Purification of 1α,24,25-Trihydroxyvitamin D2 by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2 that plays a role in calcium homeostasis and bone metabolism. Accurate purification of this compound is crucial for various research applications, including structural elucidation, in vitro and in vivo functional assays, and the development of therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of vitamin D metabolites. This document provides detailed application notes and protocols for the purification of 1α,24,25-Trihydroxyvitamin D2 using HPLC.
Signaling Pathway of Vitamin D2 Metabolism
The following diagram illustrates the metabolic pathway of Vitamin D2, leading to the formation of 1α,24,25-Trihydroxyvitamin D2.
Caption: Metabolic pathway of Vitamin D2.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances and enrich the target compound. The following protocol is a general guideline and may need optimization based on the sample matrix (e.g., plasma, serum, cell culture supernatant, or synthetic reaction mixture).
1. Liquid-Liquid Extraction (LLE)
This method is suitable for extracting vitamin D metabolites from biological fluids.
-
Reagents:
-
Ethyl acetate (B1210297)
-
Dichloromethane (Methylene chloride)
-
Ultrapure water
-
Sodium sulfate (B86663) (anhydrous)
-
Procedure:
-
To 1 mL of the sample (e.g., plasma), add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 3000 x g for 10 minutes.
-
Collect the supernatant.
-
To the supernatant, add 5 mL of a mixture of ethyl acetate and hexane (e.g., 1:1, v/v).
-
Vortex for 2 minutes and then centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with another 5 mL of the ethyl acetate/hexane mixture.
-
Combine the organic extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in the HPLC mobile phase for injection.
-
2. Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to LLE.
-
Materials:
-
C18 or silica (B1680970) SPE cartridges
-
Methanol (for conditioning and elution)
-
Acetonitrile (for elution)
-
Hexane (for washing)
-
Isopropanol (B130326) (for washing)
-
Ultrapure water
-
-
Procedure:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the pre-treated sample (e.g., protein-precipitated supernatant diluted with water).
-
Wash the cartridge with 5 mL of a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.
-
Further wash with a non-polar solvent like hexane to remove non-polar lipids.
-
Elute the 1α,24,25-Trihydroxyvitamin D2 with a suitable solvent such as acetonitrile or a mixture of hexane and isopropanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
HPLC Purification
Both normal-phase and reverse-phase HPLC can be employed for the purification of 1α,24,25-Trihydroxyvitamin D2. The choice depends on the complexity of the sample matrix and the required purity.
1. Normal-Phase HPLC
Normal-phase HPLC is often preferred for the separation of vitamin D isomers and metabolites with similar polarities.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV detector
-
Fraction collector
-
-
Chromatographic Conditions:
-
Column: Silica or Cyano (CN) column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol). A typical starting gradient could be 98:2 (Hexane:Isopropanol).
-
Flow Rate: 1.0 - 2.0 mL/min
-
Detection: UV at 265 nm
-
Temperature: Ambient or controlled at 25°C
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the reconstituted sample.
-
Run a gradient or isocratic elution to separate the components. For complex mixtures, a shallow gradient of the polar solvent (e.g., from 2% to 10% isopropanol over 30 minutes) is recommended.
-
Monitor the chromatogram at 265 nm.
-
Collect the fractions corresponding to the peak of interest.
-
Analyze the collected fractions for purity using the same or an orthogonal HPLC method.
-
Pool the pure fractions and evaporate the solvent.
-
2. Reverse-Phase HPLC
Reverse-phase HPLC is also effective, particularly for cleaner samples.
-
Instrumentation:
-
Same as for Normal-Phase HPLC
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile. A gradient elution is typically used. For example, starting with 60% methanol in water and increasing to 100% methanol over 40 minutes.
-
Flow Rate: 0.8 - 1.5 mL/min
-
Detection: UV at 265 nm
-
Temperature: 30 - 40°C
-
-
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample reconstituted in the initial mobile phase.
-
Perform the gradient elution.
-
Collect fractions containing the target peak.
-
Assess the purity of the collected fractions.
-
Pool the pure fractions and remove the solvent, which may require lyophilization if a significant amount of water is present.
-
Experimental Workflow
The following diagram outlines the general workflow for the purification of 1α,24,25-Trihydroxyvitamin D2.
Caption: Purification workflow diagram.
Data Presentation
The following table summarizes representative quantitative data for the HPLC purification of 1α,24,25-Trihydroxyvitamin D2. These values are illustrative and may vary depending on the specific experimental conditions and sample matrix.
| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |
| Column | Silica, 4.6 x 250 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (95:5, v/v) | Methanol:Water (80:20, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 265 nm | 265 nm |
| Expected Retention Time | 15 - 25 min | 10 - 20 min |
| Typical Purity | >95% | >95% |
| Estimated Recovery | 70 - 85% | 75 - 90% |
Concluding Remarks
The purification of 1α,24,25-Trihydroxyvitamin D2 by HPLC is a critical step for its further characterization and use in research. The protocols provided herein offer a comprehensive guide for researchers. Method optimization, particularly for the sample preparation and HPLC gradient, will likely be necessary to achieve the desired purity and recovery for specific applications. It is recommended to use reference standards for the identification and quantification of the target compound.
Application Notes and Protocols for the Analytical Detection of 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of Vitamin D2 that is formed through a series of hydroxylation steps. The analysis of this and other Vitamin D metabolites is crucial for understanding the intricate pathways of Vitamin D metabolism and its physiological and pathological roles. While the most well-known active form of vitamin D is 1α,25-dihydroxyvitamin D, other metabolites, including trihydroxylated forms, may also possess biological activity or serve as important biomarkers. This document provides detailed application notes and protocols for the analytical detection of 1α,24,25-trihydroxyvitamin D2, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its quantification.
Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2
The formation of 1α,24,25-trihydroxyvitamin D2 is a part of the catabolic pathway of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). The key enzyme responsible for this conversion is the 25-hydroxyvitamin D-24-hydroxylase, also known as CYP24A1.[1][2] This enzyme introduces a hydroxyl group at the C-24 position of 1α,25-(OH)₂D₂, leading to the formation of 1α,24,25-(OH)₃D₂. This process is a critical step in regulating the levels of active vitamin D metabolites.[3]
Figure 1: Metabolic pathway of 1α,24,25-Trihydroxyvitamin D2.
Analytical Methods for Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of vitamin D metabolites due to its high specificity and sensitivity.[1] Other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and immunoassays can also be used, but they may lack the specificity to distinguish between closely related metabolites.
LC-MS/MS Method
1. Sample Preparation
A robust sample preparation is critical to remove interfering substances and enrich the analyte of interest. A combination of protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) is often employed.
-
Protein Precipitation: To release vitamin D metabolites from the vitamin D binding protein (VDBP), a protein precipitation step is necessary.[6]
-
Liquid-Liquid Extraction (LLE): This step is used to extract the lipophilic vitamin D metabolites from the aqueous sample matrix.
-
Solid-Phase Extraction (SPE): SPE provides further cleanup and concentration of the analyte.[5]
References
- 1. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂) is a key metabolite in the vitamin D endocrine system. As a catabolite of the active form of vitamin D2, its accurate quantification is crucial for understanding vitamin D metabolism, diagnosing related disorders, and in the development of new therapeutic agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D metabolites due to its high sensitivity, specificity, and ability to multiplex.[1][2][3] This document provides a detailed protocol for the sensitive and specific quantification of 1α,24,25-(OH)₃VD₂ in biological matrices, such as serum and plasma, using LC-MS/MS.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of 1α,24,25-(OH)₃VD₂. These parameters are based on the analysis of structurally similar trihydroxylated vitamin D analogs and may require optimization for specific instrumentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 1α,24,25-(OH)₃VD₂ | [To be determined empirically, likely around 445.3 [M+H]⁺ or an adduct] | [To be determined empirically] | [To be optimized] | [To be optimized] |
| Internal Standard (e.g., d6-1α,24,25-(OH)₃VD₂) | [To be determined empirically, likely around 451.3 [M+H]⁺ or an adduct] | [To be determined empirically] | [To be optimized] | [To be optimized] |
Note: Specific MRM transitions for 1α,24,25-(OH)₃VD₂ are not widely published and should be determined by infusing a standard of the analyte into the mass spectrometer.
Experimental Protocols
This section details the recommended methodology for the analysis of 1α,24,25-(OH)₃VD₂.
Materials and Reagents
-
1α,24,25-Trihydroxyvitamin D2 analytical standard
-
Deuterated internal standard (e.g., d6-1α,24,25-Trihydroxyvitamin D2)
-
LC-MS grade methanol (B129727), acetonitrile, water, and isopropanol
-
Formic acid or ammonium (B1175870) formate
-
Zinc sulfate (B86663)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Human serum/plasma (for calibration curve and quality controls)
Sample Preparation
A robust sample preparation is critical for accurate quantification. The following protocol outlines a common approach involving protein precipitation followed by solid-phase extraction.
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold 0.2 M zinc sulfate in methanol/water (1:1, v/v) to precipitate proteins.
-
Vortex for 1 minute and incubate at 4°C for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is recommended for optimal separation.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid or 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 50-60% B, increasing to 95-100% B over several minutes, followed by a re-equilibration step. The flow rate is typically in the range of 0.3-0.5 mL/min.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for vitamin D metabolites. Atmospheric pressure chemical ionization (APCI) can also be considered.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is essential for achieving the best signal intensity.
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Logical Relationship of Analytical Steps
Caption: Key stages of the analytical method.
Signaling Pathway Context
While 1α,24,25-(OH)₃VD₂ is primarily considered a catabolite, its formation is an integral part of the vitamin D signaling pathway, which regulates calcium homeostasis and other physiological processes. The enzyme CYP24A1 is responsible for its production from 1α,25-dihydroxyvitamin D₂.
Caption: Vitamin D2 metabolism pathway.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of 1α,24,25-Trihydroxyvitamin D2. Adherence to a strict and well-validated protocol is essential for generating accurate and reproducible data, which is critical for advancing research and development in the field of vitamin D metabolism. Further optimization of the method may be required depending on the specific instrumentation and laboratory conditions.
References
Application Notes and Protocols for 1α,24,25-Trihydroxyvitamin D2 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (also referred to as 1,24,25-Trihydroxy VD2) is a metabolite of vitamin D2. As an analog of the hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), it is a subject of interest in research fields including cancer biology, immunology, and bone metabolism. This document provides detailed application notes and protocols for utilizing 1α,24,25-Trihydroxyvitamin D2 in cell culture-based assays to investigate its effects on cell proliferation, differentiation, and the underlying signaling pathways.
The biological effects of vitamin D compounds are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[1][2] Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[2][3] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This signaling cascade can lead to a variety of cellular responses, including inhibition of proliferation and induction of differentiation.
Data Presentation
While specific IC50 values for 1α,24,25-Trihydroxyvitamin D2 in cell proliferation assays are not extensively documented in publicly available literature, its biological activity has been compared to other vitamin D metabolites. For instance, 1,24,25-Trihydroxyvitamin D3 has been reported to be 60% as active as vitamin D3 in curing rickets, indicating significant biological potency.[4] In human osteoblast cell lines, 1α,24R,25-(OH)3D3 has been shown to be a potent stimulator of alkaline phosphatase activity and osteocalcin (B1147995) production.[5] The following table summarizes the types of quantitative data that can be generated from the described experimental protocols.
| Cell Line Example | Assay Type | Parameter Measured | Typical Concentration Range for Vitamin D Analogs | Reference Protocol Section |
| MCF-7 (Breast Cancer) | Proliferation | Cell Viability (e.g., % of control) | 1 nM - 1 µM | 3.1 |
| HL-60 (Leukemia) | Proliferation | Cell Count or Metabolic Activity | 1 nM - 1 µM | 3.1 |
| HL-60 (Leukemia) | Differentiation | % of NBT positive cells | 1 nM - 1 µM | 3.2 |
| Primary Human Osteoblasts | Differentiation | Alkaline Phosphatase (ALP) Activity | 1 nM - 1 µM | 3.3 |
Experimental Protocols
Cell Proliferation Assay (MTT/XTT Assay)
This protocol is designed to assess the effect of 1α,24,25-Trihydroxyvitamin D2 on the proliferation of adherent or suspension cell lines (e.g., MCF-7 or HL-60).
Materials:
-
Target cell line (e.g., MCF-7, HL-60)
-
Complete cell culture medium
-
1α,24,25-Trihydroxyvitamin D2 (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., MCF-7), seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells (e.g., HL-60), seed cells at a density of 20,000-40,000 cells/well in 100 µL of complete medium.
-
-
Treatment:
-
Prepare serial dilutions of 1α,24,25-Trihydroxyvitamin D2 in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition:
-
MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
XTT: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control.
Cell Differentiation Assay (Nitroblue Tetrazolium - NBT Reduction Assay for HL-60 cells)
This assay measures the ability of differentiated myeloid cells (e.g., HL-60) to produce superoxide (B77818) radicals, which reduce the yellow NBT to a blue formazan (B1609692) precipitate.[6][7][8]
Materials:
-
HL-60 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
1α,24,25-Trihydroxyvitamin D2
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) or another suitable stimulant
-
Microscope
Procedure:
-
Cell Culture and Treatment: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in a culture flask or multi-well plate. Add 1α,24,25-Trihydroxyvitamin D2 at the desired concentrations (e.g., 1 nM to 1 µM). Include a vehicle control.
-
Incubation: Incubate the cells for 72-96 hours to allow for differentiation.
-
NBT Assay:
-
Harvest the cells and resuspend them in fresh medium at a concentration of 1 x 10^6 cells/mL.
-
To 200 µL of the cell suspension, add 200 µL of NBT solution containing a stimulant (e.g., 200 ng/mL PMA).
-
Incubate for 30-60 minutes at 37°C.
-
-
Microscopic Examination: Place a drop of the cell suspension on a microscope slide and count at least 200 cells. Determine the percentage of cells containing blue-black formazan deposits (NBT-positive cells).
Osteoblast Differentiation Assay (Alkaline Phosphatase - ALP Activity)
This protocol assesses the osteogenic potential of 1α,24,25-Trihydroxyvitamin D2 by measuring the activity of alkaline phosphatase, an early marker of osteoblast differentiation.[9][10][11]
Materials:
-
Osteoblast precursor cells (e.g., primary human osteoblasts, MC3T3-E1)
-
Osteogenic differentiation medium (e.g., α-MEM with 10% FBS, ascorbic acid, and β-glycerophosphate)
-
1α,24,25-Trihydroxyvitamin D2
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteoblast precursor cells in a 24-well plate at a density that allows for differentiation over the desired time course (e.g., 14-21 days).
-
Treatment: Once the cells are confluent, replace the growth medium with osteogenic differentiation medium containing various concentrations of 1α,24,25-Trihydroxyvitamin D2. Include a vehicle control.
-
Culture and Medium Change: Culture the cells for the desired period (e.g., 7, 14, 21 days), changing the medium with fresh compound every 2-3 days.
-
Cell Lysis: At the end of the culture period, wash the cells with PBS and lyse them with cell lysis buffer.
-
ALP Assay:
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Normalization: To account for differences in cell number, perform a total protein assay (e.g., BCA assay) on the cell lysates and normalize the ALP activity to the total protein content.
Mandatory Visualization
Signaling Pathway
Caption: Vitamin D Receptor (VDR) signaling pathway.
Experimental Workflow
Caption: General experimental workflow for cell-based assays.
References
- 1. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. 1,25-Dihydroxyvitamin D3-induced differentiation in a human promyelocytic leukemia cell line (HL-60): receptor-mediated maturation to macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of 1α,25-dihydroxyvitamin D3-induced differentiation of human leukaemia HL-60 cells into monocytes by parthenolide via inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ecmjournal.org [ecmjournal.org]
- 11. 1,25-Dihydroxyvitamin D3 stimulates the alkaline phosphatase activity of osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1α,24,25-Trihydroxyvitamin D2 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2, playing a role in calcium homeostasis and bone metabolism. These application notes provide an overview of its use in in vivo animal models, summarizing available data and presenting detailed experimental protocols adapted from studies on closely related vitamin D analogs. The information herein is intended to serve as a foundational guide for researchers investigating the physiological effects and therapeutic potential of this compound.
Data Summary
Quantitative data on the in vivo effects of 1α,24,25-Trihydroxyvitamin D2 are limited. The following table summarizes findings from studies on analogous compounds, offering a comparative perspective on their biological activities.
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| 1α,24(R),25-Trihydroxyvitamin D3 | Dairy Cows | 1 or 3 mg | Intramuscular | Induced smaller and less protracted changes in plasma minerals compared to 1,25(OH)2D3. | [1] |
| 24-epi-1,25-dihydroxyvitamin D2 | Vitamin D-deficient rats | Not specified | Not specified | Approximately half as active as 1,25(OH)2D2 in stimulating intestinal calcium transport and bone mineralization. Appeared inactive in mobilizing bone calcium in vivo over 24 hours but showed short-lived activity in short-term experiments. | [2][3] |
| 1α,24(R)-dihydroxyvitamin D3 | Vitamin D-replete rats | 25, 50, and 100 pmol/day for 10 days | Intraperitoneal | Increased net intestinal absorption of Ca and urinary excretion of Ca. Increased bone resorption with no significant change in bone formation. |
Signaling Pathways
The biological effects of 1α,24,25-Trihydroxyvitamin D2 are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The signaling cascade involves both genomic and non-genomic pathways.
Genomic Signaling Pathway
Upon entering the target cell, 1α,24,25-Trihydroxyvitamin D2 binds to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins (co-activators or co-repressors) to modulate the transcription of genes involved in calcium transport, bone metabolism, and immune function.
Non-Genomic Signaling Pathway
1α,24,25-Trihydroxyvitamin D2 can also elicit rapid cellular responses through non-genomic pathways by interacting with a membrane-associated VDR. This interaction can activate second messenger systems, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), leading to rapid changes in cellular function, including ion transport.
Experimental Protocols
The following are example protocols adapted from studies on related vitamin D compounds. These should be optimized for specific experimental goals with 1α,24,25-Trihydroxyvitamin D2.
Protocol 1: Assessment of Intestinal Calcium Transport in Rats
Objective: To evaluate the effect of 1α,24,25-Trihydroxyvitamin D2 on intestinal calcium absorption.
Animal Model: Male Sprague-Dawley rats, weanling (21 days old), maintained on a vitamin D-deficient diet for 4-6 weeks.
Materials:
-
1α,24,25-Trihydroxyvitamin D2
-
Vehicle (e.g., propylene (B89431) glycol, ethanol)
-
45Ca solution
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Liquid scintillation counter
Procedure:
-
Animal Preparation: House rats individually and provide a vitamin D-deficient diet and distilled water ad libitum.
-
Dosing: Dissolve 1α,24,25-Trihydroxyvitamin D2 in the vehicle. Administer the compound or vehicle control to the rats via oral gavage or intraperitoneal injection daily for 7 days. Dosages should be determined based on preliminary dose-response studies.
-
In Situ Duodenal Loop:
-
Anesthetize the rats.
-
Make a midline abdominal incision to expose the small intestine.
-
Isolate a 10 cm segment of the duodenum, starting from the pylorus.
-
Ligate both ends of the segment, being careful not to obstruct major blood vessels.
-
Inject 0.5 ml of a solution containing 45Ca into the ligated loop.
-
Return the loop to the abdominal cavity and close the incision with clamps.
-
After 30 minutes, collect a blood sample via cardiac puncture.
-
Excise the duodenal loop.
-
-
Sample Analysis:
-
Measure the amount of 45Ca remaining in the intestinal loop and the amount absorbed into the bloodstream using a liquid scintillation counter.
-
Calculate the percentage of 45Ca absorbed.
-
Protocol 2: Evaluation of Bone Mineralization and Resorption in Rats
Objective: To assess the effects of 1α,24,25-Trihydroxyvitamin D2 on bone histomorphometry.
Animal Model: Ovariectomized (OVX) female Sprague-Dawley rats, 3 months old, as a model for postmenopausal osteoporosis.
Materials:
-
1α,24,25-Trihydroxyvitamin D2
-
Vehicle
-
Tetracycline (B611298) hydrochloride (for bone labeling)
-
Fixative (e.g., 70% ethanol)
-
Embedding medium (e.g., methyl methacrylate)
-
Microtome
-
Stains (e.g., Von Kossa, Toluidine Blue)
-
Microscope with image analysis software
Procedure:
-
Animal Model: Perform ovariectomy or sham surgery on the rats. Allow a recovery period of 2 weeks.
-
Dosing: Administer 1α,24,25-Trihydroxyvitamin D2 or vehicle daily for a predetermined period (e.g., 8 weeks).
-
Bone Labeling: Administer tetracycline hydrochloride (e.g., 25 mg/kg, intraperitoneally) at 10 and 3 days before sacrifice to label mineralizing bone surfaces.
-
Sample Collection:
-
At the end of the treatment period, euthanize the rats.
-
Dissect the tibiae and fix them in 70% ethanol (B145695).
-
-
Histological Processing:
-
Dehydrate the bones in graded ethanol and embed them undecalcified in methyl methacrylate.
-
Cut longitudinal sections (5-8 µm thick) using a microtome.
-
Stain sections with Von Kossa for mineralized bone and Toluidine Blue for cellular components.
-
-
Histomorphometric Analysis:
-
Using a microscope and image analysis software, measure parameters of bone volume, bone formation, and bone resorption in the proximal tibial metaphysis.
-
Static parameters: Bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Dynamic parameters (from tetracycline labels): Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate/bone surface (BFR/BS).
-
Resorption parameters: Osteoclast surface/bone surface (Oc.S/BS).
-
Conclusion
The provided application notes and protocols offer a starting point for investigating the in vivo effects of 1α,24,25-Trihydroxyvitamin D2. Due to the limited specific data for this metabolite, researchers are encouraged to perform initial dose-response studies and adapt the provided protocols to their specific research questions. Further studies are necessary to fully elucidate the physiological role and therapeutic potential of this vitamin D2 metabolite.
References
Application Notes and Protocols for Radioligand Assay of 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2. Understanding its interaction with the vitamin D receptor (VDR) is crucial for elucidating its biological function and potential therapeutic applications. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding affinity of 1α,24,25-Trihydroxyvitamin D2 and other related compounds to the VDR.
Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for quantifying the interaction between a ligand and its receptor. This assay utilizes a radiolabeled form of a ligand to compete with unlabeled ligands for binding to a target receptor. The data generated can be used to determine the affinity (Kd), the concentration of the unlabeled ligand that displaces 50% of the radioligand binding (IC50), and the total number of binding sites (Bmax).
Signaling Pathway
The binding of active vitamin D metabolites, such as 1α,25-dihydroxyvitamin D3, to the VDR initiates a signaling cascade that primarily results in the regulation of gene expression.[1] The VDR forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to vitamin D response elements (VDREs) on the DNA.[1][2] This binding modulates the transcription of target genes involved in a variety of physiological processes, including calcium and phosphate (B84403) homeostasis.[1][3] The signaling pathway for 1α,24,25-Trihydroxyvitamin D2 is presumed to follow this canonical VDR-mediated mechanism.
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Unlabeled Ligand: 1α,24,25-Trihydroxyvitamin D2.
-
VDR Source: Recombinant human Vitamin D Receptor or cytosol preparations from chick intestine.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 1.5% bovine serum albumin (BSA) and 5 mM dithiothreitol (B142953) (DTT).
-
Wash Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 0.1% BSA.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Workflow
The experimental workflow for the radioligand binding assay consists of several key steps: incubation of the receptor with the radioligand and competitor, separation of bound and free radioligand, and quantification of the bound radioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D Receptor Mediates a Myriad of Biological Actions Dependent on Its 1,25‐Dihydroxyvitamin D Ligand: Distinct Regulatory Themes Revealed by Induction of Klotho and Fibroblast Growth Factor‐23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D Binding Protein and the Biological Activity of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 1α,24,25-Trihydroxyvitamin D2 in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of Vitamin D2, playing a role in calcium homeostasis and cellular regulation. Its activity is mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that governs the expression of a multitude of genes.[1] Understanding the specific effects of 1α,24,25(OH)₃D₂ on gene expression is crucial for research in areas such as bone metabolism, immunology, and cancer biology. These application notes provide a comprehensive guide for investigating the genomic effects of this compound, including detailed protocols and data presentation guidelines.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
The biological effects of 1α,24,25(OH)₃D₂ are primarily initiated by its binding to the Vitamin D Receptor (VDR). The VDR is a ligand-dependent transcription factor that belongs to the nuclear receptor superfamily.[1] Upon binding to 1α,24,25(OH)₃D₂, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.
One of the most well-characterized target genes of the VDR is Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1). This enzyme is responsible for the catabolism of Vitamin D metabolites, including 1α,25-dihydroxyvitamin D3 (the active form of Vitamin D3), creating a negative feedback loop.[2][3][4] The induction of CYP24A1 expression is a reliable marker of VDR activation.
Data Presentation: Quantifying Gene Expression Changes
To facilitate the comparison of gene expression data, results should be summarized in a structured tabular format. The following table provides a hypothetical example of the dose-dependent effect of 1α,24,25(OH)₃D₂ on the expression of key VDR target genes in a human cell line (e.g., HaCaT keratinocytes) after a 24-hour treatment, as measured by RT-qPCR. Data is presented as fold change relative to a vehicle-treated control.
Table 1: Relative Gene Expression in HaCaT Cells Treated with 1α,24,25-Trihydroxyvitamin D2
| Target Gene | Vehicle (0.1% DMSO) | 1 nM 1α,24,25(OH)₃D₂ | 10 nM 1α,24,25(OH)₃D₂ | 100 nM 1α,24,25(OH)₃D₂ |
| CYP24A1 | 1.0 ± 0.1 | 15.2 ± 1.8 | 85.6 ± 9.3 | 250.4 ± 21.7 |
| CAMP | 1.0 ± 0.2 | 3.5 ± 0.4 | 12.1 ± 1.5 | 25.8 ± 3.1 |
| VDR | 1.0 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.4 |
| GAPDH | 1.0 ± 0.05 | 1.0 ± 0.06 | 1.0 ± 0.04 | 1.0 ± 0.05 |
Data are presented as mean fold change ± standard deviation (n=3). This is a hypothetical dataset for illustrative purposes.
Experimental Protocols
The following are detailed protocols for conducting gene expression studies using 1α,24,25(OH)₃D₂.
Preparation of 1α,24,25-Trihydroxyvitamin D2 Stock Solution
-
Reconstitution: 1α,24,25(OH)₃D₂ is typically supplied as a solid. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). To prepare a 10 mM stock solution, dissolve 1 mg of the compound (Molecular Weight: 444.65 g/mol ) in 224.9 µL of DMSO.[2]
-
Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[2]
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and reach approximately 70-80% confluency at the time of treatment.
-
Cell Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Treatment Media: On the day of the experiment, prepare fresh serial dilutions of the 1α,24,25(OH)₃D₂ stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%) as the highest treatment concentration.
-
Treatment: Remove the old medium from the cells and wash once with phosphate-buffered saline (PBS). Add the prepared treatment or vehicle control media to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours). The optimal incubation time should be determined empirically.
RNA Isolation and Reverse Transcription
-
RNA Isolation: At the end of the treatment period, lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from a commercial RNA isolation kit). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's instructions.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
Real-Time Quantitative PCR (RT-qPCR)
-
Primer Design: Design or obtain validated primers for the target genes (e.g., CYP24A1, CAMP, VDR) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green or probe-based qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.
Logical Relationships in Data Interpretation
The interpretation of gene expression data following treatment with 1α,24,25(OH)₃D₂ should consider the established mechanism of VDR signaling. An increase in the expression of known VDR target genes like CYP24A1 provides strong evidence for the compound's activity through this pathway.
Conclusion
These application notes provide a framework for researchers to design and execute robust experiments to investigate the effects of 1α,24,25-Trihydroxyvitamin D2 on gene expression. By following the detailed protocols and data presentation guidelines, scientists can generate high-quality, reproducible data to advance our understanding of the biological roles of this Vitamin D2 metabolite. As with any experimental work, optimization of protocols for specific cell types and experimental conditions is recommended.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]
- 3. Altered pharmacokinetics of 1alpha,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3 in the blood and tissues of the 25-hydroxyvitamin D-24-hydroxylase (Cyp24a1) null mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Application Notes and Protocols for 1α,24,25-Trihydroxyvitamin D2 in Vitamin D Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D, a crucial prohormone for calcium homeostasis and a modulator of numerous physiological processes, exists in two primary forms: vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). Both forms require metabolic activation to exert their biological effects. The most biologically active form of vitamin D is 1α,25-dihydroxyvitamin D (calcitriol). The catabolism of active vitamin D is a tightly regulated process essential for preventing vitamin D toxicity. The cytochrome P450 enzyme CYP24A1 is the key enzyme responsible for initiating the inactivation of both 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) and 1α,25-dihydroxyvitamin D2 (1,25(OH)₂D₂).
This document provides detailed application notes and experimental protocols for the use of 1α,24,25-trihydroxyvitamin D2 (1α,24,25(OH)₃D₂), a key metabolite in the catabolic pathway of vitamin D2, for studying vitamin D metabolism.
Application Notes
1α,24,25-Trihydroxyvitamin D2 is a critical tool for researchers studying the intricacies of vitamin D2 metabolism and its regulation. As the product of CYP24A1-mediated 24-hydroxylation of 1,25(OH)₂D₂, its primary applications lie in:
-
Investigating the Vitamin D2 Catabolic Pathway: 1α,24,25(OH)₃D₂ serves as a specific substrate for further enzymatic modifications within the vitamin D2 degradation cascade. Researchers can use this metabolite to elucidate the subsequent steps in the pathway leading to the formation of inactive, excretable products.
-
Characterizing CYP24A1 Enzyme Activity and Inhibition: This metabolite is invaluable for in vitro and in vivo studies of CYP24A1 kinetics and regulation. It can be used as a substrate in enzyme assays to screen for potential inhibitors of vitamin D catabolism, which is a therapeutic strategy for certain diseases.
-
Comparative Studies of Vitamin D2 and D3 Metabolism: Understanding the differences in the catabolism of vitamin D2 and D3 is crucial for clinical applications. 1α,24,25(OH)₃D₂ allows for direct comparison of the downstream metabolic fate of vitamin D2 with its vitamin D3 counterpart, 1α,24,25-trihydroxyvitamin D3.
-
Assessing Vitamin D Receptor (VDR) Binding and Activation: While 1,25(OH)₂D₂ is the high-affinity ligand for the VDR, studying the binding and activation potential of its metabolites, such as 1α,24,25(OH)₃D₂, is essential to fully comprehend the biological consequences of vitamin D2 catabolism. Although expected to have lower affinity than its dihydroxy precursor, quantifying this interaction is key to understanding its potential residual biological activity.
Quantitative Data Summary
The biological activity of vitamin D metabolites is closely linked to their affinity for the Vitamin D Receptor (VDR) and their susceptibility to metabolism by CYP24A1. While specific quantitative data for 1α,24,25-trihydroxyvitamin D2 is limited in the literature, the following table provides a comparative overview of related vitamin D2 and D3 metabolites to contextualize its expected properties.
| Compound | Relative VDR Binding Affinity (compared to 1,25(OH)₂D₃) | Relative Biological Activity | Susceptibility to CYP24A1 Metabolism |
| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | 100% | High | High |
| 1α,25-dihydroxyvitamin D₂ | ~100%[1] | High[2] | High |
| 1α,24,25-trihydroxyvitamin D₂ | Lower than 1,25(OH)₂D₂ (expected) | Lower than 1,25(OH)₂D₂ (expected) | Substrate for further metabolism |
| 24,25-dihydroxyvitamin D₃ | Low | Low | High |
Experimental Protocols
Detailed methodologies for key experiments involving 1α,24,25-trihydroxyvitamin D2 are provided below.
Protocol 1: In Vitro Metabolism of 1α,24,25-Trihydroxyvitamin D2 by Recombinant Human CYP24A1
This protocol allows for the detailed analysis of the metabolic products of 1α,24,25(OH)₃D₂ generated by the key catabolic enzyme, CYP24A1.
Materials:
-
1α,24,25-Trihydroxyvitamin D2
-
Recombinant human CYP24A1 enzyme
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
HPLC or LC-MS/MS system for metabolite analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant human CYP24A1, and 1α,24,25-trihydroxyvitamin D2 (substrate).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the enzymatic reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding an equal volume of quenching solution (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a clean tube for analysis.
-
Metabolite Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to separate and identify the metabolites of 1α,24,25-trihydroxyvitamin D2.
Expected Outcome:
This assay will identify the subsequent metabolites formed from 1α,24,25-trihydroxyvitamin D2, providing insight into the downstream catabolic pathway.
Protocol 2: Competitive Vitamin D Receptor (VDR) Binding Assay
This protocol is designed to determine the relative binding affinity of 1α,24,25-trihydroxyvitamin D2 for the VDR.
Materials:
-
1α,24,25-Trihydroxyvitamin D2
-
Radiolabeled 1α,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃)
-
Recombinant human VDR
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Unlabeled 1α,25-dihydroxyvitamin D3 (for standard curve)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Standard Curve: Prepare a series of dilutions of unlabeled 1,25(OH)₂D₃ to generate a standard competition curve.
-
Competition Reaction: In separate tubes, incubate a fixed amount of recombinant human VDR and [³H]-1,25(OH)₂D₃ with either the standard curve dilutions or varying concentrations of 1α,24,25-trihydroxyvitamin D2.
-
Incubation: Incubate the mixtures at 4°C for a sufficient time to reach binding equilibrium (e.g., 4 hours).
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the VDR-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-1,25(OH)₂D₃ as a function of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that displaces 50% of the radioligand) for both unlabeled 1,25(OH)₂D₃ and 1α,24,25-trihydroxyvitamin D2. The relative binding affinity can be determined by comparing their IC₅₀ values.
Expected Outcome:
This assay will provide a quantitative measure of the binding affinity of 1α,24,25-trihydroxyvitamin D2 to the VDR relative to the active hormone, 1,25(OH)₂D₃.
Protocol 3: Gene Expression Analysis of Vitamin D Target Genes
This protocol assesses the ability of 1α,24,25-trihydroxyvitamin D2 to modulate the expression of VDR target genes, such as CYP24A1.
Materials:
-
1α,24,25-Trihydroxyvitamin D2
-
1α,25-dihydroxyvitamin D2 (positive control)
-
A suitable cell line expressing VDR (e.g., human keratinocytes, intestinal cells, or osteoblasts)
-
Cell culture medium and reagents
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative real-time PCR (qPCR) system and reagents (including primers for target genes like CYP24A1 and a housekeeping gene)
Procedure:
-
Cell Culture and Treatment: Seed the chosen cell line in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of 1α,24,25-trihydroxyvitamin D2, 1,25(OH)₂D₂ (as a positive control), and a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the target gene (e.g., CYP24A1) and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method. Compare the fold change in gene expression induced by 1α,24,25-trihydroxyvitamin D2 to that induced by 1,25(OH)₂D₂.
Expected Outcome:
This experiment will determine if 1α,24,25-trihydroxyvitamin D2 can induce or repress the expression of VDR target genes and will quantify its potency relative to the active hormone.
Visualizations
Caption: Simplified metabolic pathway of Vitamin D2.
Caption: VDR signaling pathway for Vitamin D metabolites.
Caption: Workflow for gene expression analysis.
References
- 1. An alternative pathway of vitamin D2 metabolism Cytochrome P450scc (CYP11A1)-mediated conversion to 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1α,24,25-Trihydroxyvitamin D2 Research
Introduction
1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2.[1] The biological activity and metabolic fate of many vitamin D metabolites are active areas of research.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the biological activity and therapeutic potential of 1α,24,25-Trihydroxyvitamin D2. The following protocols and application notes detail experimental designs for in vitro and in vivo studies.
I. In Vitro Characterization
Objective: To determine the interaction of 1α,24,25-Trihydroxyvitamin D2 with the Vitamin D Receptor (VDR) and its downstream effects on gene expression in cell-based assays.
1. Vitamin D Receptor (VDR) Binding Affinity Assay
This experiment aims to quantify the binding affinity of 1α,24,25-Trihydroxyvitamin D2 to the VDR.
-
Protocol:
-
Utilize a commercially available VDR competitor assay kit. These kits typically employ a fluorescently labeled vitamin D analog (tracer) and a source of VDR.
-
Prepare a series of dilutions of unlabeled 1α,24,25-Trihydroxyvitamin D2 and a known VDR agonist (e.g., 1α,25-dihydroxyvitamin D3) as a positive control.
-
In a microplate, combine the VDR, the fluorescent tracer, and the diluted compounds.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence polarization or a similar signal to determine the displacement of the tracer by the test compound.
-
Calculate the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
-
Data Presentation:
| Compound | VDR Binding Affinity (IC50, nM) |
| 1α,25-dihydroxyvitamin D3 (Control) | Expected value (e.g., 1-10 nM) |
| 1α,24,25-Trihydroxyvitamin D2 | Experimental value |
2. VDR-Mediated Transcriptional Activation Assay
This assay determines the functional ability of 1α,24,25-Trihydroxyvitamin D2 to activate the VDR and induce the transcription of a reporter gene.
-
Protocol:
-
Use a cell line (e.g., HEK-293, MG-63, or HeLa) engineered to express the VDR and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a Vitamin D Response Element (VDRE).[3][4][5]
-
Culture the cells in appropriate media and seed them in a multi-well plate.
-
Treat the cells with a range of concentrations of 1α,24,25-Trihydroxyvitamin D2 and a positive control (1α,25-dihydroxyvitamin D3).
-
Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Calculate the EC50 value, the concentration of the compound that induces a half-maximal response.
-
-
Data Presentation:
| Compound | Transcriptional Activation (EC50, nM) |
| 1α,25-dihydroxyvitamin D3 (Control) | Expected value (e.g., 0.1-5 nM) |
| 1α,24,25-Trihydroxyvitamin D2 | Experimental value |
3. Target Gene Expression Analysis
This experiment will assess the effect of 1α,24,25-Trihydroxyvitamin D2 on the expression of known VDR target genes, such as CYP24A1.
-
Protocol:
-
Select a relevant cell line that expresses VDR (e.g., keratinocytes, osteoblasts).
-
Treat the cells with 1α,24,25-Trihydroxyvitamin D2 at various concentrations and time points.
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes (e.g., CYP24A1, osteocalcin).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH, β-actin).
-
-
Data Presentation:
| Treatment | Concentration (nM) | CYP24A1 mRNA Fold Change | Osteocalcin mRNA Fold Change |
| Vehicle Control | 0 | 1.0 | 1.0 |
| 1α,25-(OH)2D3 | 10 | Expected increase | Expected increase |
| 1α,24,25-(OH)3D2 | 1 | Experimental value | Experimental value |
| 1α,24,25-(OH)3D2 | 10 | Experimental value | Experimental value |
| 1α,24,25-(OH)3D2 | 100 | Experimental value | Experimental value |
Visualizations for In Vitro Studies
Caption: VDR Signaling Pathway.
Caption: In Vitro Experimental Workflow.
II. In Vivo Efficacy and Safety Studies
Objective: To evaluate the biological effects, efficacy, and safety of 1α,24,25-Trihydroxyvitamin D2 in a relevant animal model.
1. Animal Model of Vitamin D Deficiency
A rodent model of vitamin D deficiency is essential for studying the in vivo effects of vitamin D analogs.
-
Protocol:
-
House animals (e.g., BALB/c mice or Sprague-Dawley rats) under UV-free lighting to prevent endogenous vitamin D synthesis.[6][7]
-
Feed the animals a vitamin D-deficient diet for a specified period (e.g., 4-6 weeks) to establish deficiency.
-
Monitor serum levels of 25-hydroxyvitamin D to confirm deficiency.
-
The diet should have adequate calcium and phosphorus levels to avoid confounding effects on bone metabolism.
-
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
This study will determine the absorption, distribution, metabolism, and excretion (ADME) of 1α,24,25-Trihydroxyvitamin D2 and its effect on calcium homeostasis.
-
Protocol:
-
Administer a single dose of 1α,24,25-Trihydroxyvitamin D2 to vitamin D-deficient animals via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Collect blood samples at multiple time points post-administration.
-
Measure the concentration of 1α,24,25-Trihydroxyvitamin D2 and its potential metabolites in the serum using LC-MS/MS.[8][9][10]
-
Analyze serum calcium, phosphorus, and parathyroid hormone (PTH) levels at the same time points.
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
-
Data Presentation:
Pharmacokinetic Parameters
| Compound | Dose (µg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
|---|---|---|---|---|---|
| 1α,24,25-(OH)3D2 | Dose 1 | Value | Value | Value | Value |
| 1α,24,25-(OH)3D2 | Dose 2 | Value | Value | Value | Value |
Pharmacodynamic Parameters
| Treatment | Time (hr) | Serum Calcium (mg/dL) | Serum PTH (pg/mL) |
|---|---|---|---|
| Vehicle Control | 0 | Baseline value | Baseline value |
| Vehicle Control | 24 | Value | Value |
| 1α,24,25-(OH)3D2 | 0 | Baseline value | Baseline value |
| 1α,24,25-(OH)3D2 | 6 | Value | Value |
| 1α,24,25-(OH)3D2 | 12 | Value | Value |
| 1α,24,25-(OH)3D2 | 24 | Value | Value |
3. Efficacy Study in a Disease Model
The choice of disease model will depend on the hypothesized therapeutic application of 1α,24,25-Trihydroxyvitamin D2 (e.g., psoriasis, osteoporosis, or cancer). The following is a general protocol for a psoriasis model.
-
Protocol:
-
Induce a psoriasis-like skin inflammation in mice (e.g., using imiquimod).
-
Topically apply a formulation containing 1α,24,25-Trihydroxyvitamin D2, a positive control (e.g., calcipotriol), and a vehicle control to the inflamed skin daily for a set period.
-
Monitor disease progression by scoring skin redness, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, collect skin tissue for histological analysis and measurement of inflammatory markers (e.g., cytokines via ELISA or qRT-PCR).
-
-
Data Presentation:
| Treatment Group | Mean PASI Score (Day 7) | Epidermal Thickness (µm) | IL-17A Expression (Fold Change) |
| Naive Control | 0 | Baseline value | 1.0 |
| Vehicle Control | Value | Value | Value |
| Positive Control | Value | Value | Value |
| 1α,24,25-(OH)3D2 | Value | Value | Value |
Visualizations for In Vivo Studies
Caption: In Vivo Experimental Workflow.
III. Analytical Methods
Objective: To accurately quantify 1α,24,25-Trihydroxyvitamin D2 and other relevant metabolites in biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of vitamin D metabolites due to its high sensitivity and specificity.[8][9][10][11]
-
Sample Preparation:
-
For serum or plasma, perform protein precipitation with a solvent like acetonitrile (B52724).
-
Follow with liquid-liquid extraction or solid-phase extraction to remove interfering substances like lipids.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 column for reverse-phase chromatography. Employ a gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile with a modifier like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 1α,24,25-Trihydroxyvitamin D2.
-
Quantify the analyte in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
-
These application notes and protocols provide a framework for the comprehensive investigation of 1α,24,25-Trihydroxyvitamin D2. By following these experimental designs, researchers can elucidate its mechanism of action, evaluate its therapeutic potential, and generate robust data for drug development.
References
- 1. 24,25,28-trihydroxyvitamin D2 and 24,25,26-trihydroxyvitamin D2: novel metabolites of vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and metabolic studies of 1α,2α,25-, 1α,4α,25- and 1α,4β,25-trihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Modeling vitamin D insufficiency and moderate deficiency in adult mice via dietary cholecalciferol restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 9. Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for 1α,24,25-Trihydroxyvitamin D2 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 is a metabolite of Vitamin D2 and an analog of the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (Calcitriol). As a member of the Vitamin D family, it is involved in calcium and phosphate (B84403) homeostasis and has potential applications in various research areas, including bone metabolism, cancer, and immunology. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of 1α,24,25-Trihydroxyvitamin D2 stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for 1α,24,25-Trihydroxyvitamin D2.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₄O₄ | [1] |
| Molecular Weight | 444.65 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Solubility in DMSO | 12.5 mg/mL (28.11 mM) | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Storage of Solid | -20°C, protect from light, stored under nitrogen | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light, under nitrogen) | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of 1α,24,25-Trihydroxyvitamin D2 in DMSO.
Materials:
-
1α,24,25-Trihydroxyvitamin D2 (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO), newly opened
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Pre-warming the Solvent: Before weighing the compound, warm the required volume of DMSO to 60°C. This will aid in the dissolution process.[1]
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of 1α,24,25-Trihydroxyvitamin D2. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.4465 mg.
-
-
Dissolution:
-
Add the pre-warmed DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[1]
-
Briefly vortex again. Visually inspect the solution to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Crucially, protect the solution from light and store under an inert gas like nitrogen to maintain stability. [1]
-
Stock Solution Preparation Calculator:
To prepare a stock solution of a specific concentration, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
The following table provides mass calculations for common stock solution concentrations:
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.4447 mg | 2.2233 mg | 4.4465 mg |
| 5 mM | 2.2233 mg | 11.1163 mg | 22.2325 mg |
| 10 mM | 4.4465 mg | 22.2325 mg | 44.4650 mg |
Visualizations
Experimental Workflow
Caption: Workflow for 1α,24,25-Trihydroxy VD2 Stock Solution Preparation.
Metabolic Pathway of Vitamin D2
Caption: Simplified metabolic pathway of Vitamin D2 to 1α,24,25-Trihydroxyvitamin D2.
Signaling and Metabolism
1α,24,25-Trihydroxyvitamin D2 is a product of the metabolism of 1α,25-dihydroxyvitamin D2 (the active form of vitamin D2) by the enzyme 24-hydroxylase, encoded by the CYP24A1 gene.[2][3] This hydroxylation at the C-24 position is generally considered a step in the catabolic pathway of vitamin D, leading to its inactivation.[4] However, some studies suggest that 24-hydroxylated metabolites may have their own biological activities.[5] The biological responses to vitamin D metabolites are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription.[5]
Safety Precautions
-
Handle 1α,24,25-Trihydroxyvitamin D2 in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Handle with care.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evidence for the activation of 1alpha-hydroxyvitamin D2 by 25-hydroxyvitamin D-24-hydroxylase: delineation of pathways involving 1alpha,24-dihydroxyvitamin D2 and 1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1α,24,25-Trihydroxyvitamin D2 in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of 1α,24,25-Trihydroxyvitamin D2 (also referred to as 1α,24(S)-dihydroxyvitamin D2 in much of the cited literature), a bioactive analog of Vitamin D2. This document outlines effective dosages, detailed experimental protocols, and the underlying signaling pathways for studying its effects on cancer cell proliferation, differentiation, and inflammatory responses.
Overview and Key Applications
1α,24,25-Trihydroxyvitamin D2 is a low-calcemic analog of the active form of vitamin D. Its ability to exert potent biological effects without significantly raising blood calcium levels makes it an attractive candidate for therapeutic development, particularly in oncology and immunology.
Key In Vitro Applications:
-
Inhibition of Cancer Cell Proliferation: Demonstrates antiproliferative effects across a range of cancer cell lines.
-
Induction of Cancer Cell Differentiation: Promotes the differentiation of malignant cells, such as leukemia cells, towards a more mature, less proliferative phenotype.
-
Modulation of Inflammatory Responses: Suppresses the production of pro-inflammatory cytokines, like Tumor Necrosis Factor-alpha (TNF-α), by inhibiting the NF-κB signaling pathway.
-
Upregulation of Vitamin D Receptor (VDR) Expression: Enhances the expression of its own receptor, potentially sensitizing cells to its effects.
Recommended In Vitro Dosages and Quantitative Data
The effective concentration of 1α,24,25-Trihydroxyvitamin D2 in vitro typically ranges from 10⁻¹⁰ M to 10⁻⁷ M, with optimal concentrations varying by cell type and the biological endpoint being measured.
Table 1: In Vitro Efficacy of 1α,24(S)-dihydroxyvitamin D2 and Related Analogs
| Cell Line | Cancer Type | Assay | Compound | Effective Concentration | Observed Effect | Citation |
| HL-60 | Human Promyelocytic Leukemia | Proliferation & Differentiation | 1α,24(S)-(OH)₂D₂ | 10⁻¹⁰ M - 10⁻⁷ M | Inhibition of proliferation and induction of differentiation.[1][2] | |
| MCF-7 | Human Breast Cancer | Proliferation | 1α,24(S)-(OH)₂D₂ | 10⁻¹⁰ M - 10⁻⁷ M | Inhibition of proliferation.[2] | |
| LNCaP | Human Prostate Cancer | Proliferation | 1,24(OH)₂D₂ | IC₃₀: 4.36 nM | Inhibition of proliferation. | |
| ROS 17/2.8 | Rat Osteosarcoma | VDR Expression | 1α,24(S)-(OH)₂D₂ | Not Specified | Enhanced VDR expression.[1] | |
| HD-11 | Chick Bone Marrow | Proliferation | 1α,24(S)-(OH)₂D₂ | Not Specified | Inhibition of proliferation.[2] | |
| HT-29 | Human Colon Cancer | Proliferation | 1α,24(S)-(OH)₂D₂ | Not Specified | Inhibition of proliferation.[2] | |
| Human Peritoneal Macrophages | N/A | Cytokine Secretion | 1α,24(S)-(OH)₂D₂ | Not Specified | 60% reduction in TNF-α secretion.[1] | |
| P388D1 | Murine Macrophage | NF-κB Activity | 1,24(OH)₂D₂ | 10⁻⁷ M | Reduced NF-κB activity.[1] | |
| HL-60, NB-4, THP-1 | Myeloid Leukemia | Proliferation | Paricalcitol | ED₅₀: 2.4-5.8 x 10⁻⁹ M | Inhibition of proliferation.[3] | |
| HT-29, SW837 | Colon Cancer | Proliferation | Paricalcitol | ED₅₀: 1.7-3.2 x 10⁻⁸ M | Inhibition of proliferation.[3] |
Signaling Pathways
1α,24,25-Trihydroxyvitamin D2 primarily exerts its effects through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. A key mechanism of its anti-inflammatory action is the VDR-mediated inhibition of the NF-κB signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Culture desired cancer cell lines (e.g., HL-60, MCF-7, LNCaP) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution Preparation: Dissolve 1α,24,25-Trihydroxyvitamin D2 in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10⁻² M). Store aliquots at -20°C or -80°C.
-
Treatment: When cells reach the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing 1α,24,25-Trihydroxyvitamin D2 at the desired final concentrations (ranging from 10⁻¹⁰ M to 10⁻⁷ M). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of 1α,24,25-Trihydroxyvitamin D2 concentrations (e.g., 10⁻¹⁰ M to 10⁻⁷ M) for 24 to 96 hours.[1]
-
[³H]Thymidine Pulse: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4-18 hours.
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot for VDR and IκBα Expression
This protocol allows for the detection of changes in protein expression levels.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against VDR or IκBα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
ELISA for TNF-α Secretion
This assay quantifies the amount of TNF-α secreted into the cell culture medium.
-
Cell Culture and Treatment: Culture macrophages (e.g., human peritoneal macrophages or P388D1 cells) and treat with 1α,24,25-Trihydroxyvitamin D2 (e.g., 10⁻⁷ M) for a predetermined time.[1] In some experimental designs, cells may be subsequently stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a commercial human or murine TNF-α ELISA kit. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with 1α,24,25-Trihydroxyvitamin D2 (e.g., 10⁻⁷ M) with or without an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using the luciferase assay kit's lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold change relative to the control.
Concluding Remarks
The protocols and data presented in these application notes provide a robust framework for investigating the in vitro effects of 1α,24,25-Trihydroxyvitamin D2. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The potent antiproliferative and anti-inflammatory properties of this vitamin D analog, coupled with its low calcemic potential, underscore its significance as a subject for further research in drug development.
References
Commercial Availability and Application of 1α,24,25-Trihydroxyvitamin D2
For Immediate Release
[City, State] – December 11, 2025 – For researchers, scientists, and professionals in drug development, access to high-quality, biologically active compounds is paramount. 1α,24,25-Trihydroxyvitamin D2 (also known as 1,24,25-Trihydroxy VD2), a key metabolite of vitamin D2, is available from several commercial suppliers for research purposes. This document provides detailed application notes and protocols for its use in scientific investigation.
Commercial Suppliers
1α,24,25-Trihydroxyvitamin D2 is available from a range of suppliers specializing in biochemicals and research reagents. Notable vendors include MedChemExpress, Vulcanchem, Gentaur Genprice, Sapphire Bioscience, and Immunomart. The compound is typically supplied as a solid, with molecular formula C₂₈H₄₄O₄ and a molecular weight of 444.65 g/mol . Its CAS number is 457048-34-9. For optimal stability, it should be stored at -20°C, protected from light.
Biological Activity and Mechanism of Action
1α,24,25-Trihydroxyvitamin D2 is a vitamin D analog that plays a role in calcium homeostasis. Its primary mechanism of action involves interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Although it binds to the VDR, its affinity is different from that of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (Calcitriol). It also exhibits weak binding to the vitamin D-binding protein (DBP), which contributes to its shorter plasma half-life.
The biological activities of 1α,24,25-Trihydroxyvitamin D2 include:
-
Regulation of Calcium Homeostasis: It indirectly modulates intestinal calcium absorption and renal calcium reabsorption by inhibiting the synthesis of 1,25(OH)₂D₃.
-
Suppression of Parathyroid Hormone (PTH): In vitro studies have demonstrated its ability to suppress PTH secretion from parathyroid cells at picomolar concentrations.
-
Metabolism by CYP24A1: This compound is a substrate for the cytochrome P450 enzyme CYP24A1, a key enzyme in the catabolism of vitamin D metabolites.
Quantitative Data
The following table summarizes the available quantitative data for 1α,24,25-Trihydroxyvitamin D2 in comparison to the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3.
| Parameter | 1α,24,25-Trihydroxyvitamin D2 | 1α,25-dihydroxyvitamin D3 | Reference |
| VDR Binding Affinity (Kd) | 0.8 nM | 0.4 nM | [1] |
| DBP Binding Affinity (Ka) | 1.2 × 10⁶ M⁻¹ | 5.8 × 10⁶ M⁻¹ | [1] |
| Plasma Half-Life (in rats) | 2.3 hours | 15 hours | [1] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of 1α,24,25-Trihydroxyvitamin D2 are provided below.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of 1α,24,25-Trihydroxyvitamin D2 for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Materials:
-
Purified recombinant VDR or VDR-expressing cell/tissue homogenates.
-
Radioligand: [³H]-1α,25(OH)₂D₃.
-
Unlabeled 1α,24,25-Trihydroxyvitamin D2 (test compound).
-
Unlabeled 1α,25(OH)₂D₃ (for non-specific binding control).
-
Assay Buffer (e.g., Tris-HCl based buffer with stabilizing agents).
-
Glass fiber filters and vacuum filtration manifold.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Receptor Preparation: Prepare a homogenate from cells or tissues expressing VDR in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃, and serial dilutions of 1α,24,25-Trihydroxyvitamin D2.
-
Controls: Include wells for total binding (no competitor), non-specific binding (a high concentration of unlabeled 1α,25(OH)₂D₃), and vehicle control.
-
Incubation: Incubate the plate at a specified temperature and duration to reach binding equilibrium.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value, from which the Ki can be calculated.[2]
VDR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of 1α,24,25-Trihydroxyvitamin D2 to activate VDR-mediated gene transcription.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, Saos-2) that expresses VDR or can be co-transfected with a VDR expression vector.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
1α,24,25-Trihydroxyvitamin D2.
-
Luciferase assay reagents.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with the VDRE-luciferase reporter plasmid and the normalization control plasmid.
-
Treatment: After transfection, treat the cells with serial dilutions of 1α,24,25-Trihydroxyvitamin D2 or vehicle control for 22-24 hours.[3]
-
Cell Lysis: Lyse the cells using the appropriate lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.[4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC₅₀ value.[5]
HL-60 Cell Differentiation Assay (NBT Reduction)
This assay assesses the ability of 1α,24,25-Trihydroxyvitamin D2 to induce the differentiation of human promyelocytic leukemia (HL-60) cells into a more mature monocytic/macrophagic phenotype, measured by their ability to reduce nitroblue tetrazolium (NBT).
Materials:
-
HL-60 cells.
-
RPMI 1640 medium supplemented with fetal bovine serum.
-
1α,24,25-Trihydroxyvitamin D2.
-
Nitroblue tetrazolium (NBT) solution.
-
Phorbol 12-myristate 13-acetate (PMA) or another suitable stimulant.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Spectrophotometer or microscope.
Protocol:
-
Cell Culture and Treatment: Culture HL-60 cells and treat with various concentrations of 1α,24,25-Trihydroxyvitamin D2 for a specified period (e.g., 48-72 hours).
-
NBT Reduction: Harvest the cells and resuspend them in a medium containing NBT solution and a stimulant like PMA. Incubate at 37°C for 30 minutes.[6]
-
Quantification:
-
Microscopic: Count the percentage of cells containing intracellular dark blue formazan (B1609692) deposits under a microscope.
-
Spectrophotometric: Lyse the cells and dissolve the formazan in DMSO. Measure the absorbance at a specific wavelength (e.g., 650 nm) to quantify the amount of reduced NBT.[7]
-
-
Data Analysis: Plot the percentage of differentiated cells or the absorbance against the log concentration of the test compound.
Parathyroid Hormone (PTH) Secretion Assay
This assay measures the effect of 1α,24,25-Trihydroxyvitamin D2 on the secretion of PTH from primary parathyroid cells or a suitable cell line.
Materials:
-
Isolated primary bovine or human parathyroid cells, or a suitable cell line.
-
Culture medium with varying calcium concentrations.
-
1α,24,25-Trihydroxyvitamin D2.
-
Commercial PTH ELISA kit.
Protocol:
-
Cell Culture and Treatment: Culture the parathyroid cells. Incubate the cells with different concentrations of 1α,24,25-Trihydroxyvitamin D2 in media containing low, normal, and high calcium concentrations for a defined period (e.g., 2-16 hours).[8]
-
Sample Collection: Collect the cell culture supernatant.
-
PTH Quantification: Measure the concentration of PTH in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[9][10][11][12][13]
-
Data Analysis: Plot the PTH concentration against the log concentration of the test compound to determine the IC₅₀ for PTH secretion inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described.
Caption: VDR Genomic Signaling Pathway.
Caption: VDR Competitive Binding Assay Workflow.
Caption: HL-60 Cell Differentiation Assay Workflow.
Disclaimer: This document is for research purposes only and is not intended for clinical or diagnostic use. Researchers should consult the specific product data sheets from their chosen supplier for detailed handling and storage instructions.
References
- 1. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of 1,25- and 24,25-dihydroxycholecalciferol on parathyroid hormone release from human parathyroid cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. weldonbiotech.com [weldonbiotech.com]
- 11. sceti.co.jp [sceti.co.jp]
- 12. epitopediagnostics.com [epitopediagnostics.com]
- 13. alpco.com [alpco.com]
Application Notes and Protocols: 1α,24,25-Trihydroxyvitamin D2 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2 that, along with other vitamin D analogs, holds significant promise in the field of drug discovery, particularly in oncology. These compounds exert their effects through the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates a multitude of cellular processes. The therapeutic potential of vitamin D compounds is largely attributed to their antiproliferative, pro-differentiating, pro-apoptotic, and anti-inflammatory properties.[1][2][3][4] A significant challenge in the clinical application of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is its potent calcemic activity.[2] Consequently, the development of analogs such as 1α,24,25-Trihydroxyvitamin D2, which may offer a better therapeutic window with reduced hypercalcemic risk, is a key area of research.
These application notes provide an overview of the utility of 1α,24,25-Trihydroxyvitamin D2 and its close analogs in drug discovery, with a focus on its anti-cancer applications. Detailed protocols for key experimental assays are provided to enable researchers to evaluate the efficacy and mechanism of action of this and similar compounds.
Mechanism of Action and Signaling Pathway
The biological effects of 1α,24,25-Trihydroxyvitamin D2 are primarily mediated through the Vitamin D Receptor (VDR). Upon binding to the VDR in the cytoplasm or nucleus, the ligand-receptor complex undergoes a conformational change. This change facilitates the heterodimerization of the VDR with the Retinoid X Receptor (RXR). The resulting VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in critical cellular functions, including cell cycle control, apoptosis, and differentiation.[5][6]
The downstream effects of VDR activation by its ligands are cell-type specific but generally lead to an anti-cancer phenotype. In many cancer cell lines, activation of the VDR signaling pathway results in:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors (e.g., p21 and p27), leading to an accumulation of cells in the G0/G1 phase of the cell cycle.[3][7]
-
Induction of Apoptosis: Modulation of the expression of pro- and anti-apoptotic proteins.
-
Promotion of Differentiation: Driving malignant cells towards a more mature, less proliferative phenotype.[2]
-
Inhibition of Angiogenesis and Metastasis: Downregulation of factors that promote the formation of new blood vessels and cancer cell invasion.[4][8]
Additionally, some vitamin D analogs have been shown to inhibit the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a critical regulator of tumor angiogenesis and survival.[8]
VDR-Mediated Genomic Signaling Pathway
Caption: VDR-mediated genomic signaling pathway of 1α,24,25-Trihydroxyvitamin D2.
Quantitative Data
While specific quantitative data for 1α,24,25-Trihydroxyvitamin D2 is limited in publicly available literature, extensive research on the closely related analog, 1α,24(S)-dihydroxyvitamin D2, demonstrates its potent anti-cancer activity, which is often equipotent to the active form of vitamin D3, 1α,25(OH)2D3.[2][9] The following tables summarize representative data for vitamin D analogs in various cancer cell lines.
Table 1: Antiproliferative Activity of Vitamin D Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| 1α,24(S)-(OH)2D2 | MCF-7 | Human Breast Cancer | [³H]-Thymidine Incorporation | Inhibition of Proliferation | Equipotent to 1α,25(OH)2D3 | [2] |
| 1α,24(S)-(OH)2D2 | HT-29 | Human Colon Cancer | [³H]-Thymidine Incorporation | Inhibition of Proliferation | Equipotent to 1α,25(OH)2D3 | [2] |
| 1α,24(S)-(OH)2D2 | HL-60 | Human Leukemia | [³H]-Thymidine Incorporation | Inhibition of Proliferation | Equipotent to 1α,25(OH)2D3 | [2] |
| 1α,24(S)-(OH)2D2 | ROS 17/2.8 | Rat Osteosarcoma | [³H]-Thymidine Incorporation | Inhibition of Proliferation | Equipotent to 1α,25(OH)2D3 | [2] |
| 1α,24(S)-(OH)2D2 | HD-11 | Chick Bone Marrow | [³H]-Thymidine Incorporation | Inhibition of Proliferation | Equipotent to 1α,25(OH)2D3 | [2] |
Table 2: In Vivo Efficacy of 1α,24(S)-dihydroxyvitamin D2
| Compound | Animal Model | Cancer Type | Dose | Outcome | Reference |
| 1α,24(OH)2D2 | Nude Mice Xenograft | MCF-7 Breast Cancer | 10 µg/kg or 50 µg/kg | 50% reduction in tumor growth after 5 weeks | [10] |
Experimental Protocols
Protocol 1: Vitamin D Receptor (VDR) Competitive Binding Assay
This protocol is used to determine the binding affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified recombinant VDR or cell/tissue homogenates expressing VDR.
-
Radioligand: [³H]-calcitriol (high specific activity).
-
Test Compound: 1α,24,25-Trihydroxyvitamin D2.
-
Non-specific Binding Control: High concentration of unlabeled calcitriol.
-
Assay Buffer.
-
96-well plates.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Receptor Preparation: If using cell/tissue homogenates, homogenize in a cold lysis buffer, centrifuge to pellet membranes, wash, and resuspend in assay buffer.
-
Assay Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and serial dilutions of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Experimental Workflow for VDR Binding Assay
Caption: Workflow for a competitive VDR binding assay.
Protocol 2: Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29).
-
Complete cell culture medium.
-
Serum-free medium.
-
Test Compound: 1α,24,25-Trihydroxyvitamin D2.
-
[³H]-Thymidine.
-
Trichloroacetic acid (TCA).
-
Scintillation counter.
-
24-well plates.
Procedure:
-
Cell Seeding: Seed cells into 24-well plates at a predetermined density and allow them to attach overnight.
-
Synchronization: Synchronize the cells at the G0/G1 phase of the cell cycle by incubating them in serum-free medium for 24 hours.
-
Treatment: Replace the serum-free medium with fresh medium containing various concentrations of the test compound or vehicle control. Incubate for the desired treatment period (e.g., 72 hours).
-
Radiolabeling: Add [³H]-thymidine to each well and incubate for the final 4 hours of the treatment period.
-
Harvesting:
-
Aspirate the medium and wash the cells.
-
Precipitate the DNA by adding cold TCA.
-
Wash the cells to remove unincorporated [³H]-thymidine.
-
Solubilize the precipitate.
-
-
Quantification: Transfer the solubilized DNA to scintillation vials and measure the radioactivity.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT or SRB Assay)
These colorimetric assays measure cell viability based on metabolic activity (MTT) or cellular protein content (SRB).
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test Compound: 1α,24,25-Trihydroxyvitamin D2.
-
MTT solution or SRB solution.
-
Solubilization buffer (for MTT) or Tris buffer (for SRB).
-
96-well plates.
-
Microplate reader.
Procedure (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the test compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Procedure (SRB Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound.
-
Fixation: Fix the cells by adding cold TCA.
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash the plates to remove unbound dye.
-
Solubilization: Solubilize the bound dye with Tris buffer.
-
Measurement: Read the absorbance on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth relative to the control and determine the IC50 value.
Conclusion
1α,24,25-Trihydroxyvitamin D2 and its analogs represent a promising class of compounds for cancer drug discovery. Their ability to induce antiproliferative, pro-apoptotic, and pro-differentiating effects through the VDR signaling pathway makes them attractive candidates for further investigation. The protocols outlined in these application notes provide a framework for researchers to assess the biological activity and therapeutic potential of these and other novel vitamin D analogs. Further studies are warranted to fully elucidate the efficacy and safety profile of 1α,24,25-Trihydroxyvitamin D2 for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel analog 1,24(S)-dihydroxyvitamin D2 is as equipotent as 1,25-dihydroxyvitamin D3 in growth regulation of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of 1α,25-Dihydroxyvitamin D3 as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Cancer and Anti-Inflammatory Actions of 1,25(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiproliferative effect of 1alpha,25-dihydroxyvitamin D3 in human prostate cancer cell line LNCaP involves reduction of cyclin-dependent kinase 2 activity and persistent G1 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1alpha,25-dihydroxyvitamin D3 (Calcitriol) inhibits hypoxia-inducible factor-1/vascular endothelial growth factor pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-proliferative activity and target cell catabolism of the vitamin D analog 1 alpha,24(S)-(OH)2D2 in normal and immortalized human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,24(S)-dihydroxyvitamin D2, an endogenous vitamin D2 metabolite, inhibits growth of breast cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1alpha, 24, 25-Trihydroxy VD2 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1α,24,25-Trihydroxyvitamin D2.
Frequently Asked Questions (FAQs)
Q1: What is 1α,24,25-Trihydroxyvitamin D2?
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of the active form of vitamin D2. It is formed through the hydroxylation of 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂) by the enzyme CYP24A1. This process is a key step in the catabolism and inactivation of the active vitamin D hormone.
Q2: What are the primary solubility challenges with this compound?
Like other vitamin D metabolites, 1α,24,25-Trihydroxyvitamin D2 is a lipophilic molecule with poor aqueous solubility. This can lead to difficulties in preparing stock solutions and can cause the compound to precipitate out of solution when diluted into aqueous buffers or cell culture media, potentially impacting experimental results.
Q3: What are the recommended storage conditions for 1α,24,25-Trihydroxyvitamin D2?
To ensure stability, 1α,24,25-Trihydroxyvitamin D2 should be stored at -20°C, protected from light, and ideally under an inert gas like nitrogen. Stock solutions in organic solvents should also be stored at low temperatures (-20°C or -80°C) and protected from light.
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound
Problem: The lyophilized powder of 1α,24,25-Trihydroxyvitamin D2 does not readily dissolve in the chosen solvent.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: This compound has very low solubility in water. Organic solvents are necessary for initial solubilization.
-
Insufficient Solubilization Energy: Gentle heating and sonication can aid in the dissolution process.
Recommended Action:
-
Select an appropriate organic solvent (see Table 1 for options). Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.
-
Add the solvent to the vial of lyophilized powder.
-
Gently warm the vial to 37°C.
-
Use a sonicator bath to agitate the solution until the powder is fully dissolved. For a 12.5 mg/mL solution in DMSO, warming to 60°C with ultrasonic treatment may be necessary.
Issue 2: Precipitation Upon Dilution
Problem: The compound precipitates out of solution when the organic stock solution is diluted into an aqueous buffer or cell culture medium.
Possible Causes & Solutions:
-
High Final Concentration of Organic Solvent: The final concentration of the organic solvent in the aqueous solution may be too high, causing the compound to crash out.
-
Rapid Dilution: Adding the stock solution too quickly to the aqueous medium can lead to localized high concentrations and precipitation.
-
Buffer Incompatibility: Certain buffer components may interact with the compound or the organic solvent, reducing solubility.
Recommended Action:
-
Minimize Organic Solvent Concentration: Aim for a final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution to be less than 1%, and ideally below 0.1%, to maintain cell viability and compound solubility.
-
Stepwise Dilution: Perform serial dilutions in the organic solvent first to achieve a less concentrated stock before the final dilution into the aqueous medium.
-
Slow Addition and Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring gently to ensure rapid and even distribution.
-
Use of Surfactants or Carrier Proteins: For in vitro assays, consider the use of a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) in the assay buffer or the inclusion of a carrier protein like bovine serum albumin (BSA) to help maintain solubility.
Data Presentation
Quantitative Solubility Data
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (28.11 mM) | Requires warming and sonication for optimal dissolution. |
| Ethanol (95%) | 50 µg/mL (for 1α,25-(OH)₂D₂) | Data for a closely related analog, suggesting good solubility. |
| Water | Predicted: 0.013 g/L | Very low solubility, not recommended as a primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
1α,24,25-Trihydroxyvitamin D2 (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Water bath or heat block set to 37°C - 60°C
-
Sonicator bath
Procedure:
-
Allow the vial of lyophilized 1α,24,25-Trihydroxyvitamin D2 to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of compound provided. The molecular weight of 1α,24,25-Trihydroxyvitamin D2 is 444.65 g/mol .
-
Add the calculated volume of DMSO to the vial.
-
Gently vortex the vial to mix.
-
Place the vial in a water bath or on a heat block at 37°C. For higher concentrations, such as 12.5 mg/mL, warming to 60°C may be necessary.
-
Transfer the vial to a sonicator bath and sonicate for 10-15 minutes, or until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
Visualizations
Vitamin D Metabolic Pathway
Caption: Metabolic pathway of Vitamin D2 leading to the formation and catabolism of 1α,24,25-Trihydroxyvitamin D2.
Vitamin D Receptor (VDR) Signaling Pathway
Caption: Genomic signaling pathway of the active Vitamin D metabolite via the Vitamin D Receptor (VDR).
Experimental Workflow for Solubilization and Use
Caption: Recommended workflow for the preparation and use of 1α,24,25-Trihydroxyvitamin D2 solutions.
Technical Support Center: 1α,24,25-Trihydroxyvitamin D2
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of 1α,24,25-Trihydroxy VD2?
For optimal stability, the solid form of 1α,24,25-Trihydroxy VD2 should be stored at -20°C, protected from light, and under a nitrogen atmosphere.[1][2] Following these conditions, the compound is expected to be stable for up to two years.[3]
Q2: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, it is recommended to use a high-quality, newly opened solvent such as DMSO.[1][4] The solubility in DMSO is 12.5 mg/mL (28.11 mM), and dissolution can be aided by ultrasonic treatment, warming, and heating to 60°C.[1][4] It is crucial to use a non-hygroscopic solvent as moisture can impact the compound's stability.[1][4] The compound is known to be unstable in aqueous solutions, making lyophilized storage of the solid compound preferable for long-term stability.[2]
Q3: How should I store stock solutions of 1α,24,25-Trihydroxy VD2?
Once prepared, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][5] These aliquots should be stored under the following conditions:
-
-80°C: Stable for up to 6 months (protect from light, stored under nitrogen).[1][4]
-
-20°C: Stable for up to 1 month (protect from light, stored under nitrogen).[1][4]
Q4: What are the main degradation pathways for 1α,24,25-Trihydroxy VD2?
The primary route of metabolic degradation for 1α,24,25-Trihydroxy VD2 is through catabolism mediated by the enzyme CYP24A1.[2] This mitochondrial cytochrome P450 enzyme catalyzes the 24-hydroxylation of vitamin D metabolites, leading to their inactivation and subsequent excretion.[2]
Data Presentation: Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Up to 2 years[3] | Protect from light, store under nitrogen.[1][2] |
| Stock Solution | -80°C | Up to 6 months[1][4] | Aliquot, protect from light, store under nitrogen.[1][4] |
| Stock Solution | -20°C | Up to 1 month[1][4] | Aliquot, protect from light, store under nitrogen.[1][4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results. | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Instability in aqueous experimental media. | 1. Verify that the compound and stock solutions have been stored according to the recommended conditions (see table above). 2. Always aliquot stock solutions into single-use volumes. 3. Prepare fresh dilutions in your experimental buffer immediately before use. Minimize the time the compound spends in aqueous solutions. |
| Reduced or no biological activity observed. | 1. Loss of compound potency due to degradation. 2. Incorrect concentration of the working solution. | 1. Use a fresh aliquot of the stock solution. If the problem persists, consider using a newly purchased lot of the compound. 2. Re-calculate the dilution series and verify the accuracy of your pipettes. |
| Precipitation of the compound in cell culture media. | 1. Poor solubility in the aqueous-based medium. 2. The concentration of the organic solvent (e.g., DMSO) is too high in the final working solution, causing cytotoxicity or altering cell behavior. | 1. Ensure the final concentration of the organic solvent in your culture medium is low (typically ≤0.1%) and consistent across all experimental and control groups. 2. Consider using a vehicle control in your experiments. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | 1. Presence of degradation products. 2. Contamination of the sample or solvent. | 1. Analyze a freshly prepared solution from a new aliquot to see if the peaks persist. 2. Ensure high-purity solvents and clean equipment are used for sample preparation and analysis. |
Experimental Protocols
Protocol for Purity and Stability Assessment by HPLC
This protocol provides a general framework for assessing the purity and stability of 1α,24,25-Trihydroxy VD2. Specific parameters may need to be optimized for your HPLC system.
1. Objective: To determine the purity of a sample of 1α,24,25-Trihydroxy VD2 and to monitor its stability over time under specific storage conditions.
2. Materials:
-
1α,24,25-Trihydroxy VD2 reference standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
3. Standard Preparation:
-
Accurately weigh a small amount of the 1α,24,25-Trihydroxy VD2 reference standard.
-
Dissolve in HPLC-grade methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions in methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation:
-
Prepare a solution of the 1α,24,25-Trihydroxy VD2 sample to be tested in methanol at a concentration that falls within the range of the calibration curve.
5. HPLC Conditions (Example):
-
Mobile Phase: Isocratic elution with Methanol:Water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 265 nm.
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
For stability testing, store aliquots of the sample solution under the desired conditions (e.g., -20°C, 4°C, room temperature) and inject them onto the HPLC at specified time points (e.g., 0, 24, 48, 72 hours).
7. Data Analysis:
-
Identify the peak corresponding to 1α,24,25-Trihydroxy VD2 based on the retention time of the reference standard.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
For stability studies, plot the percentage of the initial peak area remaining over time to determine the degradation rate.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
- 3. CA2517125A1 - Methods for preparation and use of 1.alpha.,24(s)-dihydroxyvitamin d2 - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
preventing degradation of 1alpha, 24, 25-Trihydroxy VD2 in experiments
Welcome to the technical support center for 1alpha, 24, 25-Trihydroxy Vitamin D2 (VD2). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of 1alpha, 24, 25-Trihydroxy VD2.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often due to the degradation of this compound. This vitamin D analog is sensitive to several factors, including:
-
Improper Storage: The compound is unstable in aqueous solutions and should be stored lyophilized at -20°C or -80°C, protected from light, and under a nitrogen atmosphere.[1][2] Stock solutions in an appropriate solvent like DMSO should be stored at -80°C for up to six months or -20°C for one month.[2]
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions, as this can lead to degradation.[2] It is recommended to aliquot the stock solution into single-use volumes.
-
Exposure to Light: Like other vitamin D compounds, this compound is photosensitive. Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxidation: The presence of oxygen can lead to the degradation of vitamin D analogs.[3] Prepare solutions in degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
-
pH of the Medium: Vitamin D3, a related compound, is most stable at a pH above 5.[4] Acidic conditions can accelerate degradation. Ensure the pH of your experimental buffers and media is within a stable range.
-
Presence of Metal Ions: Metal ions can catalyze the degradation of vitamin D compounds.[4] The use of chelating agents like EDTA can help to mitigate this effect.[4]
Q2: I suspect my this compound has degraded. How can I check its integrity?
A2: The integrity of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These methods can separate the parent compound from its degradation products, allowing for quantification of its purity.
Q3: What are the main degradation pathways for this compound in a biological system?
A3: The primary route of metabolic inactivation in vivo and in cell culture is through the action of the enzyme CYP24A1.[5] This mitochondrial cytochrome P450 enzyme catalyzes the hydroxylation of the side chain, leading to the formation of inactive metabolites that are then excreted.[5]
Q4: How can I minimize the degradation of this compound in my cell culture experiments?
A4: To enhance stability in cell culture:
-
Use Freshly Prepared Solutions: Prepare working solutions from a fresh aliquot of your stock solution immediately before use.
-
Minimize Exposure to Light: Keep cell culture plates and media protected from light as much as possible.
-
Consider Antioxidants: The addition of antioxidants such as ascorbic acid or citric acid to the culture medium may help to reduce oxidative degradation.[4] However, their compatibility with your specific cell line and assay should be validated.
-
Control pH: Ensure the pH of your culture medium is stable and within the optimal range for both your cells and the compound.
-
Serum Considerations: Be aware that components in serum, including binding proteins and metabolic enzymes, can affect the stability and availability of the compound.
Quantitative Data Summary
The stability of vitamin D compounds is influenced by various factors. While specific quantitative data for this compound is limited, the following tables summarize general stability data for related vitamin D compounds which can serve as a guideline.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from light, store under nitrogen[1][2] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light, store under nitrogen, avoid freeze-thaw cycles[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light, store under nitrogen, avoid freeze-thaw cycles[2] |
Table 2: Factors Affecting the Stability of Vitamin D Analogs
| Factor | Effect on Stability | Recommendations for Mitigation |
| Light | Photosensitive, leads to isomerization and degradation. | Work in low-light conditions. Use amber vials or foil-wrapped containers. |
| Oxygen | Susceptible to oxidation. | Use degassed solvents. Prepare solutions under an inert atmosphere (nitrogen or argon). Consider adding antioxidants.[4] |
| Temperature | Higher temperatures accelerate degradation.[6] | Store at recommended low temperatures. Avoid prolonged exposure to room temperature. |
| pH | Less stable in acidic conditions (pH < 5).[4] | Maintain pH of solutions and media above 5. |
| Metal Ions | Can catalyze degradation.[4] | Use high-purity water and reagents. Consider using chelating agents like EDTA.[4] |
| Freeze-Thaw Cycles | Can lead to degradation of the compound.[2] | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound for in vitro experiments.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Pipettes and sterile, filtered tips
-
Inert gas (nitrogen or argon) source (optional)
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under low light conditions, carefully open the vial.
-
Add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).[7]
-
Gently vortex the vial until the powder is completely dissolved. If necessary, sonicate briefly in a water bath.
-
(Optional) Gently flush the headspace of the vial with nitrogen or argon gas before capping.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
-
For experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate pre-warmed culture medium or buffer immediately before use. Protect the working solution from light.
Protocol 2: In Vitro PTH Secretion Assay
Objective: To measure the effect of this compound on parathyroid hormone (PTH) secretion from parathyroid cells in culture.
Materials:
-
Primary parathyroid cells or a suitable parathyroid cell line
-
Appropriate cell culture medium and supplements
-
This compound working solutions
-
Vehicle control (e.g., DMSO diluted in medium)
-
96-well cell culture plates
-
PTH ELISA kit
-
Plate reader
Procedure:
-
Seed parathyroid cells in a 96-well plate at a predetermined density and allow them to adhere and grow according to standard protocols.
-
Once the cells have reached the desired confluency, carefully remove the culture medium.
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh culture medium containing various concentrations of this compound (e.g., picomolar to nanomolar range) or the vehicle control to the respective wells.[5]
-
Incubate the plate for a predetermined time period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2), protected from light.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of PTH in the supernatant using a commercial PTH ELISA kit, following the manufacturer's instructions.
-
Normalize the PTH concentration to the total protein content or cell number in each well to account for variations in cell density.
Visualizations
Logical Workflow for Preventing Degradation
References
- 1. wjgnet.com [wjgnet.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonging parathyroid hormone analog action in vitro and in vivo through peptide lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The parathyroid glands and vitamin D - Endocrinology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 1α,24,25-Trihydroxyvitamin D2 HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 1α,24,25-Trihydroxyvitamin D2. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC separation of 1α,24,25-Trihydroxyvitamin D2?
A1: The primary challenges include its low physiological concentrations, potential for co-elution with other vitamin D2 metabolites and isomers, and its susceptibility to degradation.[1][2] Due to its polar nature from the three hydroxyl groups, achieving good retention and separation from other polar compounds on a reversed-phase column can be difficult.
Q2: How should 1α,24,25-Trihydroxyvitamin D2 standards and samples be stored?
A2: 1α,24,25-Trihydroxyvitamin D2 is a vitamin D analog that should be stored at -20°C, protected from light, and under a nitrogen atmosphere.[3] For solutions dissolved in a solvent, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to one month, also with protection from light and under nitrogen.[3] Vitamin D metabolites, in general, are sensitive to light and temperature, which can cause degradation.[1]
Q3: What type of HPLC column is best suited for separating 1α,24,25-Trihydroxyvitamin D2?
A3: While specific column recommendations for 1α,24,25-Trihydroxyvitamin D2 are not abundant in literature, reversed-phase C18 columns are commonly used for the separation of vitamin D metabolites.[4] For closely related isomers, specialized phases such as pentafluorophenyl (PFP) or columns with high carbon loads may offer better selectivity.[5] Normal-phase chromatography can also be an alternative for separating highly polar compounds.[6]
Q4: What is a suitable mobile phase for the separation of 1α,24,25-Trihydroxyvitamin D2?
A4: The mobile phase composition will depend on the column and the specific separation requirements. For reversed-phase HPLC, a mixture of methanol, acetonitrile (B52724), and water is commonly employed.[4] Gradient elution, where the solvent strength is changed during the run, is often necessary to separate complex mixtures of vitamin D metabolites.[6][7] The pH of the mobile phase can also be a critical parameter to optimize for achieving good peak shape and resolution, especially for ionizable compounds.[8]
Q5: Which detection method is most appropriate for 1α,24,25-Trihydroxyvitamin D2 analysis?
A5: UV detection at a wavelength of around 265 nm is a common method for vitamin D metabolites.[4] However, due to the low concentrations often encountered in biological samples, mass spectrometry (MS) detection offers higher sensitivity and specificity.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of 1α,24,25-Trihydroxyvitamin D2.
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Add a competitive agent like a buffer to the mobile phase (if MS compatible); optimize mobile phase pH.[7] |
| Column overload. | Reduce the sample concentration or injection volume.[10] | |
| Column degradation. | Replace the column.[11] | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase.[10] |
| Column bed collapse. | Replace the column and ensure operating pressures are within the recommended range.[10] | |
| High sample concentration. | Dilute the sample.[12] | |
| Peak Splitting or Shoulders | Co-elution of isomers or impurities. | Optimize the mobile phase composition or gradient profile; try a different column selectivity.[7] |
| Blocked column frit. | Backflush the column or replace the frit.[13] | |
| Injector issues. | Ensure the injector is not overloaded and is functioning correctly.[13] | |
| Baseline Noise or Drift | Contaminated mobile phase. | Use fresh, high-purity solvents and degas the mobile phase.[14] |
| Detector lamp aging. | Replace the detector lamp. | |
| Air bubbles in the system. | Purge the pump and detector.[15] | |
| Ghost Peaks | Contamination from the mobile phase, system, or previous injections. | Run blank gradients to identify the source; ensure proper system and autosampler cleaning.[16] |
| Sample degradation. | Use a cooled autosampler and prepare samples fresh.[17] | |
| Variable Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[18] |
| Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and mixing. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated before each injection, especially in gradient elution.[19] |
Experimental Protocols
Note: The following protocols are generalized based on methods for similar vitamin D metabolites and should be optimized for the specific analysis of 1α,24,25-Trihydroxyvitamin D2.
Sample Preparation (from Serum/Plasma)
-
Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
HPLC Method (Reversed-Phase)
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: UV at 265 nm or MS/MS
Quantitative Data
Data specific to the HPLC separation of 1α,24,25-Trihydroxyvitamin D2 is limited. The table below provides an example of retention times for related vitamin D3 metabolites to give a general idea of elution order in reversed-phase chromatography.
| Compound | Retention Time (min) | Notes |
| 1,24,25-trihydroxyvitamin D3 | 5.6 | Elutes relatively early due to its high polarity.[4] |
| 1α,25-dihydroxyvitamin D3 | 13.2 | Less polar than the trihydroxy metabolite.[4] |
| 24,25-dihydroxyvitamin D3 | 10.4 | Intermediate polarity.[4] |
| 25-hydroxyvitamin D3 | 18.5 | The least polar of the hydroxylated metabolites listed.[4] |
Visualizations
Vitamin D2 Metabolic Pathway
References
- 1. scispace.com [scispace.com]
- 2. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 17. hplc.eu [hplc.eu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Optimizing 1α,24,25-Trihydroxyvitamin D2 Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 1α,24,25-Trihydroxyvitamin D2 (1,24,25-(OH)₃VD₂) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 1α,24,25-Trihydroxyvitamin D2 and what is its primary mechanism of action? A1: 1α,24,25-Trihydroxyvitamin D2 is an active metabolite of vitamin D2.[1] Like other active vitamin D compounds, its primary mechanism of action involves binding to the nuclear Vitamin D Receptor (VDR).[2][3] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, modulating their transcription.[2][4] This genomic pathway regulates processes like cell proliferation, differentiation, and immune response.[2] Some vitamin D compounds can also elicit rapid, non-genomic responses through a putative membrane-bound VDR.[5]
Q2: How should 1α,24,25-Trihydroxyvitamin D2 be stored and handled? A2: Stock solutions of 1α,24,25-Trihydroxyvitamin D2 should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] It is crucial to protect the compound from light and store it under nitrogen if possible.[1] For experiments, create aliquots to avoid repeated freeze-thaw cycles. The compound is typically dissolved in a solvent like ethanol (B145695) or DMSO; ensure the final solvent concentration in your cell culture media is low (e.g., <0.1%) and consistent across all wells, including vehicle controls.[3]
Q3: Which cell lines are appropriate for studying the effects of 1α,24,25-Trihydroxyvitamin D2? A3: The choice of cell line is critical and depends on the biological question. The cell line must express a functional Vitamin D Receptor (VDR). Responsiveness can vary significantly between cell lines.[6] For example, high-grade serous ovarian cancer cell lines have shown varied sensitivity to vitamin D analogs.[6][7] Breast cancer cell lines like MCF-7 and MDA-MB-231[8], glioblastoma lines T98G and U251[9], and monocytic cells like THP-1[10] have been used to study the effects of vitamin D compounds. It is recommended to verify VDR expression and functionality in your chosen cell line, for instance, by checking for the induction of a known target gene like CYP24A1 upon treatment.[6]
Q4: How does serum in the culture medium affect the assay? A4: Vitamin D metabolites circulate in the blood bound to Vitamin D Binding Protein (DBP) and albumin.[11] Serum in cell culture medium contains these proteins, which can sequester 1α,24,25-Trihydroxyvitamin D2 and reduce its free, biologically active concentration.[11] This can lead to a rightward shift in dose-response curves (requiring higher concentrations for an effect). When optimizing assays, consider either reducing the serum concentration (if tolerated by the cells) or maintaining a consistent serum percentage across all experiments to ensure reproducibility.
Troubleshooting Guides
Cell Viability and Proliferation Assays (e.g., MTT, SRB, [³H]-Thymidine)
Q: I'm observing high variability between my replicate wells. What could be the cause? A: High variability often stems from technical inconsistencies.
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting groups of wells.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Compound Precipitation: High concentrations of hydrophobic compounds can precipitate out of solution. Visually inspect the wells with a microscope after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system.
Q: My assay shows no dose-dependent effect on cell viability. Why? A: This can be due to several biological or technical factors.
-
Incorrect Concentration Range: The effective concentrations might be higher or lower than tested. Perform a wide range-finding experiment, from nanomolar to high micromolar, to identify the active range.[8][12]
-
Insufficient Incubation Time: The effects of vitamin D compounds on cell proliferation are often not immediate and may require 48-72 hours or longer to become apparent.[8][12]
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Cell Line Resistance: The chosen cell line may lack a functional VDR pathway or have compensatory mechanisms that counteract the compound's effects.[6] Confirm VDR expression and test for the induction of a target gene like CYP24A1 via qPCR.[6]
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Compound Inactivity: Ensure the compound has not degraded due to improper storage or handling.
VDR Reporter Gene Assays (e.g., Luciferase, β-galactosidase)
Q: The overall signal (e.g., luminescence) is very low, even with the positive control. A: Low signal can point to issues with the reporter system itself.
-
Low Transfection Efficiency: If using transient transfection, optimize the protocol for your specific cell line (DNA-to-reagent ratio, cell density).
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Poor Cell Health: Ensure cells are healthy and not overgrown at the time of treatment and measurement. Use cells at a low passage number.
-
Reagent Issues: Check the expiration date and storage conditions of the luciferase substrate. Allow the plate and reagents to equilibrate to room temperature before measurement as recommended by kit protocols.[13]
Q: I see a high background signal in my vehicle-control wells, leading to a low fold-induction. A: High background can mask the specific response.
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Promoter Leakiness: The reporter construct's promoter may have some basal activity in the absence of VDR activation. This is inherent to the system, but ensure it is consistent.
-
Extended Incubation: Incubating for too long (e.g., >24 hours) after treatment can sometimes increase background signal. An incubation time of 22-24 hours is often optimal.[13][14]
-
Media Components: Phenol (B47542) red or other components in the media can sometimes interfere with reporter assays. Consider using phenol red-free media if high background is a persistent issue.
Quantitative PCR (qPCR) for Target Gene Expression
Q: I don't see any induction of the VDR target gene CYP24A1 after treatment. A: CYP24A1 is a highly responsive VDR target gene, so a lack of induction points to a fundamental issue.[15]
-
Sub-optimal Time Point: Gene expression changes can be transient. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the peak expression time.[6]
-
Poor RNA Quality: Use a standardized RNA extraction method and verify RNA integrity (e.g., via electrophoresis or Bioanalyzer) before proceeding to cDNA synthesis.
-
Inefficient qPCR: Ensure your primers are specific and efficient. Validate them by running a melt curve analysis and checking for a single, sharp peak.[2][4] The optimal annealing temperature is often around 65°C for pre-designed qPCR arrays.[2]
-
Non-Responsive Cell Line: As with other assays, the cell line may not have a functional VDR signaling pathway.[6]
Q: The expression of my housekeeping gene(s) changes with treatment. A: A valid housekeeping gene must have stable expression across all experimental conditions.
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Inappropriate Housekeeping Gene: Some commonly used housekeeping genes can be regulated by experimental conditions. It is crucial to test a panel of potential reference genes (e.g., ACTB, GAPDH, B2M, HPRT1, RPLP0) and validate their stability for your specific model and treatment.[16]
-
Inaccurate Pipetting: Inconsistent amounts of starting RNA or cDNA template will lead to variability in Ct values for all genes. Ensure careful and accurate pipetting.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key molecular pathways and experimental procedures relevant to 1α,24,25-Trihydroxyvitamin D2 assays.
Caption: Vitamin D signaling involves genomic and non-genomic pathways.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting logic for a non-responsive viability assay.
Quantitative Data Tables
Table 1: Recommended Starting Concentrations and Incubation Times
| Assay Type | Typical Concentration Range | Typical Incubation Time | Reference |
|---|---|---|---|
| Cell Viability / Proliferation | 1 nM - 10 µM | 24 - 72 hours | [8][12] |
| Reporter Gene Assay | 0.01 nM - 1 µM | 22 - 24 hours | [14][17] |
| Target Gene (qPCR) | 1 nM - 100 nM | 4 - 24 hours | [6] |
| VDR Nuclear Translocation | 1 nM - 100 nM | 30 - 60 minutes |[18][19] |
Table 2: Example EC₅₀ Values for CYP24A1 mRNA Induction by Vitamin D Analogs in Ovarian Cancer Cell Lines
| Cell Line | Compound | Treatment Time | EC₅₀ (nmol/L) |
|---|---|---|---|
| 13781 | PRI-5202 | 4 hours | 2.98 ± 1.10 |
| 14433 | PRI-5202 | 4 hours | 0.92 ± 0.20 |
Data adapted from a study on various vitamin D analogs, demonstrating cell-line specific potency.[6][7]
Table 3: Typical Cell Seeding Densities for 96-well Plates
| Assay Type | Typical Seeding Density (cells/well) | Notes | Reference |
|---|---|---|---|
| Cell Viability (72h endpoint) | 1,000 - 10,000 | Should be ~80-90% confluent at assay endpoint. | [12] |
| Reporter Gene Assay (24h treatment) | 10,000 - 20,000 | Density should be optimized for maximal reporter activity. | [14] |
| qPCR (24h treatment) | 50,000 - 100,000 | Higher density needed to ensure sufficient RNA yield. | |
Detailed Experimental Protocols
Protocol 1: Cell Viability by Sulforhodamine B (SRB) Assay
This protocol is adapted from methods used to assess the cytotoxicity of vitamin D compounds.[12]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL media) and incubate for 24 hours at 37°C, 5% CO₂.[12]
-
Compound Treatment: Prepare serial dilutions of 1α,24,25-Trihydroxyvitamin D2 in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).[12]
-
Fixation: Gently discard the supernatant. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization and Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake the plate for 5 minutes and read the absorbance at 510 nm on a microplate reader.
Protocol 2: VDR-Mediated Reporter Gene Assay
This protocol is based on commercially available luciferase reporter assay systems.[13][14]
Day 1:
-
Cell Plating: Plate reporter cells in a 96-well white, clear-bottom assay plate at the density recommended by the manufacturer (e.g., 200 µL per well).[14]
-
Pre-incubation: Incubate at 37°C, 5% CO₂ for 4-6 hours to allow for cell recovery and attachment.[14]
-
Treatment Preparation: During the pre-incubation, prepare serial dilutions of 1α,24,25-Trihydroxyvitamin D2 and controls in the appropriate assay medium.
-
Cell Treatment: After pre-incubation, discard the media from the wells. Add 200 µL of the prepared treatment media to each well.[14]
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 22-24 hours.[13]
Day 2: 6. Reagent Preparation: Equilibrate the plate and the luciferase detection reagent to room temperature. Prepare the detection reagent according to the manufacturer's instructions.[13] 7. Lysis and Signal Generation: Discard the treatment media from the wells. Add 100 µL of Luciferase Detection Reagent to each well.[14] 8. Signal Stabilization: Incubate the plate at room temperature for at least 5 minutes, protected from light, to allow for cell lysis and signal stabilization.[14] 9. Measurement: Read the luminescence intensity using a plate-reading luminometer.
Protocol 3: VDR Target Gene Expression Analysis by qPCR
This protocol provides a general workflow for measuring the induction of VDR target genes.[4][16]
-
Cell Plating and Treatment: Seed cells in a 6-well or 12-well plate. Allow them to attach, then treat with 1α,24,25-Trihydroxyvitamin D2 (e.g., 100 nM) and a vehicle control for the predetermined optimal time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells directly in the plate and extract total RNA using a column-based kit or Trizol-based method. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and/or random primers.
-
qPCR Setup: Prepare the qPCR reaction mix. For each sample, combine cDNA template, SYBR Green master mix, and forward/reverse primers for your target gene (e.g., CYP24A1) and a validated housekeeping gene. Use nuclease-free water for the no-template control (NTC).[4]
-
qPCR Program: Run the plate on a qPCR instrument using a standard 3-step cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40-45 cycles of 95°C for 15s and 60-65°C for 1 min).[4][16] Include a melt curve analysis at the end to verify product specificity.[2]
-
Data Analysis: Determine the Ct values for each gene. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated sample to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. Effects of vitamin D on the growth of normal and malignant B-cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencellonline.com [sciencellonline.com]
- 5. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of 1α,25-dihydroxyvitamin D3 and tacalcitol on cell signaling and anchorage-independent growth in T98G and U251 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1alpha, 25-dihydroxy-vitamin D3 alters Syk activation through FcgammaRII in monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. mdpi.com [mdpi.com]
- 16. Relevance of Vitamin D Receptor Target Genes for Monitoring the Vitamin D Responsiveness of Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1α,24,25-Trihydroxyvitamin D2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1α,24,25-Trihydroxyvitamin D2.
Troubleshooting Guides
Low yields are a common challenge in the multi-step synthesis of complex molecules like 1α,24,25-Trihydroxyvitamin D2. The following tables provide potential causes and solutions for common problems encountered during key stages of a convergent synthesis approach.
Table 1: Troubleshooting Low Yields in A-Ring and CD-Ring Coupling Reactions (e.g., Julia-Kocienski Olefination)
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion of starting materials | Incomplete deprotonation of the sulfone. | Ensure strictly anhydrous conditions and use a fresh, strong base (e.g., n-BuLi, KHMDS). Consider using a slight excess of the base. |
| Low reactivity of the ketone (CD-ring fragment). | Activate the ketone if necessary. Ensure the reaction temperature is optimal for the specific reagents used. | |
| Formation of multiple side products | Isomerization of the triene system. | Perform the reaction under an inert atmosphere (Argon or Nitrogen) and protect it from light. Use purified reagents and solvents. |
| Self-condensation of the aldehyde or sulfone. | Add the base slowly to a mixture of the aldehyde and sulfone ("Barbier-like conditions") to minimize the concentration of the deprotonated sulfone. | |
| Poor E/Z selectivity of the double bond | Suboptimal choice of sulfonyl group, base, or solvent. | For high E-selectivity, consider using 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. The choice of counterion (e.g., Li+ vs. K+) and solvent polarity can also influence selectivity. |
| Difficulty in purifying the coupled product | Co-elution with starting materials or byproducts. | Optimize HPLC purification conditions. Consider using a different stationary phase or solvent system. Derivatization of hydroxyl groups might aid in separation. |
Table 2: Troubleshooting Hydroxylation and Deprotection Steps
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete 1α-hydroxylation | Inactive or inhibited enzyme/catalyst. | If using enzymatic methods (e.g., CYP27B1), ensure optimal pH, temperature, and cofactor concentration. For chemical methods, use fresh reagents and optimize reaction time and temperature. |
| Steric hindrance from protecting groups. | Choose smaller or more labile protecting groups for the hydroxyl functions on the side chain. | |
| Formation of over-oxidized products | Harsh reaction conditions. | Reduce the reaction time, temperature, or the amount of oxidizing agent. Monitor the reaction closely using TLC or HPLC. |
| Incomplete deprotection of hydroxyl groups | Inefficient deprotection reagent or conditions. | Ensure the chosen deprotection reagent is suitable for the specific protecting groups used (e.g., TBAF for silyl (B83357) ethers). The reaction may require longer times or gentle heating. |
| Degradation of the triene system during deprotection. | Use mild deprotection conditions. For acid-labile compounds, avoid strong acids. Work-up should be performed quickly and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for the synthesis of 1α,24,25-Trihydroxyvitamin D2?
A1: A convergent synthesis strategy, which involves the separate synthesis of the A-ring and the CD-ring/side-chain fragments followed by their coupling, can offer better overall yields compared to linear approaches. A reported convergent synthesis of 1α,25-dihydroxyvitamin D2 achieved a total yield of 25%.[1] Achieving a similar or slightly lower yield for the trihydroxy analog would be a realistic target, depending on the efficiency of the additional hydroxylation step.
Q2: Which coupling reaction is most effective for forming the C5-C6 double bond in the vitamin D triene system?
A2: The Julia-Kocienski olefination is a powerful and widely used method for constructing the triene system with high E-selectivity.[2][3][4] This reaction involves the coupling of a phenyltetrazolyl (PT) sulfone (derived from the A-ring) with an aldehyde or ketone (the CD-ring fragment). The Horner-Wadsworth-Emmons reaction is another effective method.
Q3: What are the most suitable protecting groups for the hydroxyl functions during the synthesis?
A3: The choice of protecting groups is critical and depends on the overall synthetic strategy. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES), are commonly used to protect the hydroxyl groups at C1, C3, and C25 due to their stability under various reaction conditions and their relatively mild removal with fluoride (B91410) reagents (e.g., TBAF).
Q4: How can I effectively purify the final 1α,24,25-Trihydroxyvitamin D2 product?
A4: High-performance liquid chromatography (HPLC) is the method of choice for the final purification of vitamin D analogs.[5][6][7] A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol/water or acetonitrile/water is typically effective. Due to the sensitivity of the triene system to UV light and acid, it is crucial to use amber vials and avoid acidic conditions during purification and storage. Solid-phase extraction (SPE) can be used for initial sample clean-up before HPLC.
Q5: What are the main challenges associated with the introduction of the 1α-hydroxyl group?
A5: The stereoselective introduction of the 1α-hydroxyl group can be challenging. Enzymatic hydroxylation using recombinant cytochrome P450 enzymes like CYP27B1 offers high selectivity but can be complex to implement.[8][9] Chemical methods often involve multi-step sequences and may require careful optimization to achieve the desired stereochemistry and avoid side reactions.
Experimental Protocols
A detailed experimental protocol for a convergent synthesis of a 1α,25-dihydroxyvitamin D2 analog is described in the literature, which can be adapted for 1α,24,25-Trihydroxyvitamin D2.[1] The general workflow is outlined below.
Experimental Workflow: Convergent Synthesis
Signaling Pathways
1α,24,25-Trihydroxyvitamin D2, like other active vitamin D metabolites, is known to exert its biological effects through both genomic and non-genomic pathways, primarily mediated by the Vitamin D Receptor (VDR).
Vitamin D Signaling Pathways
The binding of 1α,24,25-Trihydroxyvitamin D2 to the VDR initiates a cascade of events. In the genomic pathway, the ligand-VDR complex heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes, thereby modulating their transcription.[10][11][12] The non-genomic pathway involves a membrane-associated VDR, leading to rapid cellular responses through the activation of second messenger systems and kinase cascades.[13][14][15][16] The presence of the 24-hydroxyl group can influence the binding affinity to VDR and the metabolic stability of the compound, potentially modulating its biological activity profile compared to 1α,25-dihydroxyvitamin D2.[17][18]
References
- 1. birmingham.ac.uk [birmingham.ac.uk]
- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 25-Hydroxyvitamin D 1-alpha-hydroxylase - Wikipedia [en.wikipedia.org]
- 10. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin D Receptor Mediates a Myriad of Biological Actions Dependent on Its 1,25‐Dihydroxyvitamin D Ligand: Distinct Regulatory Themes Revealed by Induction of Klotho and Fibroblast Growth Factor‐23 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Article - Journal Bone Fragility [journalbonefragility.com]
- 17. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 1alpha, 24, 25-Trihydroxy VD2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1alpha, 24, 25-Trihydroxy VD2. The information is designed to help minimize off-target effects and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Vitamin D2. Its primary mechanism of action is the regulation of calcium and phosphate (B84403) homeostasis, largely through its interaction with the Vitamin D Receptor (VDR). Upon binding to the VDR, it modulates the transcription of target genes involved in calcium transport and bone metabolism.
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effect of vitamin D analogs, including this compound, is hypercalcemia (elevated blood calcium levels) and hypercalciuria (elevated calcium in the urine).[1] However, studies on closely related analogs suggest that 1alpha, 24-dihydroxyvitamin D2 is less potent in inducing hypercalcemia compared to calcitriol (B1668218) (1,25-dihydroxyvitamin D3).[1] Other potential off-target effects could arise from VDR-independent signaling pathways.
Q3: What are VDR-independent signaling pathways, and how might they contribute to off-target effects?
VDR-independent or non-genomic signaling pathways are rapid cellular responses to vitamin D compounds that do not involve direct gene transcription modulation by the nuclear VDR.[2][3][4] These pathways can be initiated through membrane-associated VDR or other putative membrane receptors.[2][5] Activation of these pathways can lead to the rapid generation of second messengers like calcium ions and the activation of various protein kinases (e.g., PKC, MAPKs), which could influence cellular processes beyond calcium homeostasis and potentially contribute to off-target effects.[2][6]
Q4: How can I minimize the risk of hypercalcemia in my in vivo experiments?
To minimize hypercalcemia, consider the following:
-
Dose-response studies: Conduct thorough dose-response studies to determine the minimum effective dose of this compound for your desired biological effect with the least impact on serum calcium levels.
-
Monitor serum calcium: Regularly monitor serum calcium and phosphate levels in your animal models throughout the experiment.
-
Control dietary calcium: Standardize and, if necessary, lower the calcium content in the diet of the experimental animals.
-
Consider the analog's properties: this compound has a relatively rapid clearance from circulation, which helps in preventing prolonged hypercalcemic effects compared to other vitamin D analogs.
Troubleshooting Guides
Issue 1: Unexpected Hypercalcemia in Animal Models
Symptoms:
-
Elevated serum calcium levels above the normal range for the species.
-
Increased urination and water consumption.
-
Lethargy, dehydration, and weight loss in severe cases.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Dosing | - Verify the concentration of your dosing solution. - Re-calculate the dose administered to each animal, ensuring it is accurate for their body weight. - Perform a dose-response study to identify a lower, non-hypercalcemic, yet effective dose. |
| High Dietary Calcium | - Analyze the calcium and phosphorus content of the animal chow. - Switch to a diet with a lower, controlled calcium content. |
| Individual Animal Variation | - Increase the sample size to account for biological variability. - Monitor individual animal health and serum calcium levels closely. |
| Dehydration | - Ensure animals have free access to water at all times. - In cases of observed dehydration, provide subcutaneous or intravenous fluids as per veterinary guidance. |
Issue 2: In Vitro Cytotoxicity or Unexpected Cell Phenotypes
Symptoms:
-
Reduced cell viability in treated cultures compared to controls.
-
Changes in cell morphology, proliferation rates, or differentiation patterns that are not the intended therapeutic effect.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Compound Concentration | - Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) for your cell line. - Use the lowest effective concentration for your experiments. |
| VDR-Independent Signaling | - Investigate the activation of key non-genomic signaling pathways (e.g., phosphorylation of MAPKs, intracellular calcium flux) in response to treatment. - Use specific inhibitors for these pathways to determine their role in the observed phenotype. |
| Off-Target Gene Regulation | - Perform transcriptomic analysis (e.g., RNA-seq) to identify differentially expressed genes that are not known targets of VDR. - Validate the expression of key off-target genes using qPCR. |
Quantitative Data Summary
The following table summarizes the comparative hypercalcemic and hypercalciuric effects of 1,24-dihydroxyvitamin D2 [1,24-(OH)2D2], a compound structurally similar to this compound, and 1,25-dihydroxyvitamin D3 (Calcitriol) in rats.
| Compound | Plasma Calcium Elevation | Urinary Calcium Elevation |
| 1,24-(OH)2D2 | Not significantly elevated | Significantly elevated vs. control |
| 1,25-(OH)2D3 (Calcitriol) | Significantly elevated | Significantly elevated vs. control and 1,24-(OH)2D2 |
| Data from a study in 7-week-old rats dosed orally for 7 days at 1 ng/g body weight/day.[1] |
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Measurement of Intracellular Calcium Levels
Objective: To assess the effect of this compound on intracellular calcium mobilization.
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes or 96-well black-walled plates suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence readings before adding the compound.
-
Compound Addition: Add this compound at the desired concentration.
-
Fluorescence Monitoring: Continuously monitor the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader with kinetic reading capabilities.
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths.
Visualizations
Caption: VDR-mediated genomic signaling pathway of 1α,24,25-(OH)₃VD₂.
Caption: Potential VDR-independent (non-genomic) signaling pathway.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. Comparison of the relative effects of 1,24-dihydroxyvitamin D(2) [1, 24-(OH)(2)D(2)], 1,24-dihydroxyvitamin D(3) [1,24-(OH)(2)D(3)], and 1,25-dihydroxyvitamin D(3) [1,25-(OH)(2)D(3)] on selected vitamin D-regulated events in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nongenomic actions of the steroid hormone 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of VDR in 1α,25-dihydroxyvitamin D3-dependent non-genomic activation of MAPKs, Src and Akt in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results in 1alpha, 24, 25-Trihydroxy VD2 studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1α, 24, 25-Trihydroxy Vitamin D2 (1α,24,25(OH)₃D₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 1α,24,25(OH)₃D₂ are inconsistent. What are the common causes of variability?
A1: Inconsistent results in studies involving 1α,24,25(OH)₃D₂ can stem from several factors:
-
Compound Stability and Handling: 1α,24,25(OH)₃D₂ is known to be unstable in aqueous solutions. Improper storage and handling, such as repeated freeze-thaw cycles of stock solutions, can lead to degradation of the compound and loss of activity.[1][2]
-
Metabolite Interference: The presence of structurally similar vitamin D metabolites in your experimental system can interfere with analytical measurements, leading to inaccurate quantification and interpretation of results.[3]
-
Species-Specific Metabolism: The metabolic pathways of vitamin D analogs can vary significantly between species. For example, human and rat CYP24A1 enzymes exhibit different activities and produce different metabolite profiles from the same precursor.[4] This can lead to unexpected outcomes when translating results from animal models to human cell lines or clinical studies.
-
Genomic vs. Non-Genomic Signaling: Vitamin D compounds can exert their effects through both classical nuclear receptor (VDR)-mediated gene transcription (genomic) and rapid, non-transcriptional (non-genomic) signaling pathways.[5][6] The predominance of one pathway over the other can be cell-type specific and influenced by experimental conditions, leading to varied responses.
Q2: I am observing lower-than-expected bioactivity of 1α,24,25(OH)₃D₂ in my cell-based assays. What could be the issue?
A2: Lower-than-expected bioactivity can be attributed to several factors:
-
Compound Degradation: As mentioned, 1α,24,25(OH)₃D₂ is sensitive to storage conditions. Ensure that your stock solutions are fresh and have been stored correctly.
-
Cell Line Responsiveness: Not all cell lines respond equally to vitamin D analogs. The expression levels of the Vitamin D Receptor (VDR) and co-regulatory proteins can significantly influence cellular responses. It is advisable to confirm VDR expression in your chosen cell line.
-
Serum in Culture Media: Components in fetal bovine serum (FBS) or other sera, such as vitamin D binding protein (DBP), can sequester 1α,24,25(OH)₃D₂, reducing its free concentration and availability to the cells. Consider using serum-free media or charcoal-stripped serum to mitigate this effect.
-
Epimer Activity: The stereochemistry of the hydroxyl groups, particularly at the C-24 position, can impact biological activity. The 24(S) configuration of 1α,24,25(OH)₃D₂ is reported to be more biologically active than the 24(R) epimer.[7] Ensure you are using the correct and pure epimer for your experiments.
Q3: I have detected unexpected metabolites of 1α,24,25(OH)₃D₂ in my in vitro system. How can I interpret this?
A3: The detection of unexpected metabolites can be due to:
-
Cellular Metabolism: Your cell line may express metabolizing enzymes, such as CYP24A1, that can further hydroxylate or modify 1α,24,25(OH)₃D₂.[7]
-
Species Differences in Metabolism: As noted, the metabolic profile of vitamin D analogs can be species-dependent.[4] If you are using a non-human cell line, it may metabolize the compound differently than human cells.
-
Contaminants in the Compound: The initial compound may contain impurities or related vitamin D analogs from the synthesis process. It is crucial to use a highly purified form of 1α,24,25(OH)₃D₂.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Quantitative Analysis (LC-MS/MS)
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by aliquoting solutions. Store lyophilized powder at -20°C and stock solutions at -80°C, protected from light.[1][7][8] | 1α,24,25(OH)₃D₂ is unstable in aqueous solutions and sensitive to light and temperature fluctuations. |
| Matrix Effects | Optimize sample preparation to remove interfering substances. This may include liquid-liquid extraction followed by solid-phase extraction (LLE-SPE).[9] | The biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[10] |
| Interference from Isobars | Ensure adequate chromatographic separation to resolve 1α,24,25(OH)₃D₂ from its epimers and other structurally similar metabolites. | Isobaric compounds have the same mass-to-charge ratio and cannot be distinguished by mass spectrometry alone.[10] |
| Inaccurate Calibration | Use a certified reference standard for calibration and include internal standards to control for variability in sample processing and instrument response. | Proper calibration is essential for accurate quantification. |
Issue 2: Unexpected Biological Responses in Cell Culture
| Potential Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | Test a range of concentrations to establish a dose-response curve. Compare the effects with other known vitamin D analogs. | High concentrations may lead to non-specific effects. The biological activity of vitamin D analogs can be highly sensitive to minor structural modifications.[11] |
| Differential Signaling Pathways | Investigate both genomic (e.g., gene expression of VDR target genes) and non-genomic (e.g., rapid calcium influx) responses. | The observed biological effect may be a result of a combination of signaling pathways.[5][6] |
| Cell Line Heterogeneity | Ensure you are using a clonal cell population or have well-characterized your cell line's response to vitamin D. | Different subpopulations of cells may respond differently to the compound. |
| In Vitro vs. In Vivo Discrepancies | Be cautious when extrapolating in vitro findings. Consider the complex pharmacokinetic and metabolic environment in vivo. | Promising in vitro results for some vitamin D analogs have not translated to clinical success, highlighting the limitations of in vitro models.[11][12] |
Experimental Protocols
General Protocol for Quantification of 1α,24,25(OH)₃D₂ in Serum by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and experimental setup.
-
Sample Preparation:
-
Spike serum samples (and calibration standards and quality controls) with an appropriate internal standard (e.g., a deuterated analog).
-
Perform protein precipitation by adding acetonitrile (B52724) (or another suitable organic solvent). Vortex and centrifuge to pellet the proteins.
-
For cleaner samples, a liquid-liquid extraction can be performed on the supernatant.
-
Further cleanup can be achieved using solid-phase extraction (SPE) to remove phospholipids (B1166683) and other interfering substances.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC Separation:
-
Use a high-resolution HPLC column (e.g., C18 or a pentafluorophenyl (PFP) phase for better separation of isomers).
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Optimize the gradient to ensure baseline separation of 1α,24,25(OH)₃D₂ from other vitamin D metabolites and isomers.
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Operate the mass spectrometer in positive ion mode.
-
Optimize the precursor and product ion transitions for 1α,24,25(OH)₃D₂ and the internal standard in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
For low-abundance metabolites, derivatization with reagents like PTAD may be necessary to enhance the signal.[13][14]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the concentration of 1α,24,25(OH)₃D₂ in the unknown samples using the calibration curve.
-
Visualizations
Caption: Metabolic synthesis pathway of 1α, 24, 25-Trihydroxy VD2.
Caption: Troubleshooting workflow for unexpected results in 1α,24,25(OH)₃D₂ studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article - Journal Bone Fragility [journalbonefragility.com]
- 7. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
- 8. Calaméo - 1alpha, 24, 25 Trihydroxy VD2 457048 34 9 MSDS Med Chem Express [calameo.com]
- 9. researchgate.net [researchgate.net]
- 10. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 14. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Technical Support Center: Quality Control for 1α,24,25-Trihydroxy VD2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for 1α,24,25-Trihydroxy Vitamin D2. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analytical quality control of 1α,24,25-Trihydroxy VD2?
A1: The main challenges stem from the compound's inherent instability and the presence of structurally similar compounds. Key issues include:
-
Isomerization and Epimerization: Like other vitamin D analogues, 1α,24,25-Trihydroxy VD2 can have closely related stereoisomers, such as the 24(S) and 24(R) epimers, which may have different biological activities and can be difficult to separate chromatographically.[1]
-
Degradation: The molecule is susceptible to degradation by light (photolysis), oxygen (oxidation), heat, and acidic pH.[2][3][4] This necessitates careful handling and storage, as well as the use of stability-indicating analytical methods.
-
Low Concentrations in Biological Matrices: When measuring metabolites in biological samples, the concentrations can be very low (pg/mL range), requiring highly sensitive analytical techniques like LC-MS/MS.[1][5]
-
Matrix Effects: In biological samples, other compounds can interfere with the analysis, a phenomenon known as matrix effects.[6]
Q2: What are the recommended storage conditions for 1α,24,25-Trihydroxy VD2 and its solutions?
A2: To minimize degradation, 1α,24,25-Trihydroxy VD2 should be handled with care:
-
Solid Form: Store as a lyophilized powder at -20°C or -80°C, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon).[7]
-
In Solution: Stock solutions are best prepared in organic solvents like DMSO or ethanol.[8] For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), store at -80°C.[7] Aqueous solutions are generally unstable and should be prepared fresh for each experiment.
Q3: Which analytical techniques are most suitable for the quality control of 1α,24,25-Trihydroxy VD2?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard methods for the analysis of vitamin D analogues.[9]
-
HPLC-UV: This is a robust technique for determining purity and quantifying the compound. A stability-indicating method should be developed to separate the active pharmaceutical ingredient (API) from its degradation products and synthetic impurities.
-
LC-MS/MS: This is the preferred method for quantifying low levels of the compound, especially in biological matrices, due to its high sensitivity and selectivity.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation and identification of the compound and its impurities.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column degradation.- Sample overload. | - Use a mobile phase with a small amount of a competing base (e.g., triethylamine) if the analyte is basic.- Use a new or validated column.- Reduce the sample concentration. |
| Peak Splitting or Broadening | - Co-elution of isomers or impurities.- Column void or channeling.- Sample solvent incompatible with the mobile phase. | - Optimize the mobile phase composition or gradient to improve resolution.- Use a specialized column for isomer separation (e.g., cholesterol-based stationary phase).[3]- Replace the column.- Dissolve the sample in the mobile phase. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column aging. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Equilibrate the column for a sufficient time before analysis. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence.- Inject a blank solvent to check for carryover. |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity | - Poor ionization efficiency.- Ion suppression from matrix components.- Suboptimal MS parameters. | - Consider derivatization to enhance ionization.- Improve sample clean-up to remove interfering substances.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix effects. | - Use LC-MS grade solvents.- Implement a divert valve to direct the flow to waste during the parts of the chromatogram where the analyte does not elute. |
| Inaccurate Quantification | - Lack of a suitable internal standard.- Non-linear calibration curve. | - Use a stable isotope-labeled internal standard (e.g., d6-1α,24,25-Trihydroxy VD2) to compensate for matrix effects and variations in sample preparation and injection volume.- Prepare a calibration curve over the expected concentration range of the samples. |
Experimental Protocols
Representative HPLC-UV Method for Purity Assessment
This method is a starting point for the development of a stability-indicating assay for 1α,24,25-Trihydroxy VD2.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B). A typical gradient might start at 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
Representative LC-MS/MS Method for Quantification
This protocol is a general guideline for quantifying 1α,24,25-Trihydroxy VD2 in biological samples and will require optimization.
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of plasma or serum, add an internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or methyl-tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC Conditions:
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Analyte (1α,24,25-Trihydroxy VD2): Precursor ion [M+H]⁺ or [M+H-H₂O]⁺ → Product ion(s).
-
Internal Standard (e.g., d6-1α,24,25-Trihydroxy VD2): Precursor ion → Product ion(s).
-
-
Optimization of cone voltage and collision energy is required for each transition.
-
Quantitative Data
The following tables provide representative data that can be used as a starting point for method development. Actual values must be determined experimentally.
Table 1: Representative HPLC-UV Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| UV Detection | 265 nm |
| Expected Retention Time | 10 - 15 min (highly dependent on exact conditions) |
Table 2: Representative LC-MS/MS Parameters (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 1α,24,25-Trihydroxy VD2 | 445.3 ([M+H]⁺) | To be determined | To be determined | To be determined |
| d6-1α,24,25-Trihydroxy VD2 | 451.3 ([M+H]⁺) | To be determined | To be determined | To be determined |
Visualizations
Experimental Workflow for Purity Analysis by HPLC
Caption: Workflow for determining the purity of 1α,24,25-Trihydroxy VD2 by HPLC-UV.
Troubleshooting Logic for HPLC Peak Splitting
Caption: Decision tree for troubleshooting split peaks in HPLC analysis.
References
- 1. Novel synthetic approach to 1alpha,25-dihydroxyvitamin D3 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. btsa.com [btsa.com]
- 3. Stability of solid drugs: degradation of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3) at high humidities and elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin enhances vitamin D2 stability and mitigate the degradation influenced by elevated temperature and pH value - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
- 6. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
challenges in quantifying 1alpha, 24, 25-Trihydroxy VD2 in biological samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges in quantifying 1α, 24, 25-Trihydroxyvitamin D2 (1α,24,25(OH)₃VD2) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying 1α,24,25(OH)₃VD2?
A1: The primary challenges in accurately quantifying 1α,24,25(OH)₃VD2 stem from its very low physiological concentrations, typically in the picomolar range, its lipophilic nature, and the presence of numerous structurally similar, isomeric compounds.[1][2] These factors necessitate highly sensitive and specific analytical methods to distinguish it from other vitamin D metabolites.[1][2]
Q2: Which analytical method is most suitable for the quantification of 1α,24,25(OH)₃VD2?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of vitamin D metabolites, including 1α,24,25(OH)₃VD2.[3] This is due to its high sensitivity, specificity, and ability to differentiate between various metabolites.[3] However, even with LC-MS/MS, derivatization is often required to enhance the ionization efficiency and achieve the necessary sensitivity for such low-abundance analytes.[3]
Q3: Why is sample preparation so critical for the analysis of 1α,24,25(OH)₃VD2?
A3: Extensive sample preparation is crucial to remove interfering substances from the biological matrix, such as phospholipids (B1166683) and other lipids, which can cause ion suppression and significantly reduce the accuracy and sensitivity of LC-MS/MS analysis.[4] Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3] The goal is to isolate and concentrate the analyte of interest while minimizing matrix effects.
Q4: What is the role of derivatization in the analysis of 1α,24,25(OH)₃VD2?
A4: Derivatization is a chemical modification process used to improve the analytical properties of a compound. For vitamin D metabolites like 1α,24,25(OH)₃VD2, which have low ionization efficiency, derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or DMEQ-TAD can significantly enhance the signal in mass spectrometry.[5][6] This leads to improved sensitivity and lower limits of detection.
Q5: Are there commercially available standards for 1α,24,25(OH)₃VD2?
A5: The availability of certified reference standards for many vitamin D metabolites, especially the more downstream and less abundant ones like 1α,24,25(OH)₃VD2, can be limited. The synthesis of such standards is a complex process. Researchers often need to rely on custom synthesis or standards for closely related compounds for initial method development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for 1α,24,25(OH)₃VD2 | 1. Insufficient sample concentration: The analyte is below the limit of detection (LOD) of the instrument. 2. Poor extraction recovery: The sample preparation method is not efficiently extracting the analyte. 3. Inefficient derivatization: The derivatization reaction is incomplete. 4. Ion suppression: Co-eluting matrix components are interfering with the ionization of the analyte. | 1. Increase the starting sample volume if possible. Incorporate a concentration step in your sample preparation protocol. 2. Optimize the extraction solvent and pH. Evaluate different extraction techniques (e.g., LLE vs. SPE). Use a deuterated internal standard to monitor and correct for recovery. 3. Optimize derivatization conditions (reagent concentration, reaction time, and temperature). 4. Improve chromatographic separation to separate the analyte from interfering compounds. Enhance sample cleanup to remove matrix components more effectively. |
| High background noise | 1. Contaminated solvents or reagents: Impurities in the mobile phase or extraction solvents. 2. Matrix effects: Complex biological samples can introduce a high level of background ions. 3. Carryover from previous injections: Residual analyte or matrix from a previous sample is retained in the LC system. | 1. Use high-purity, LC-MS grade solvents and freshly prepared reagents. 2. Implement a more rigorous sample cleanup protocol, such as multi-step SPE. 3. Optimize the column washing steps between injections. Inject a blank solvent after high-concentration samples to check for carryover. |
| Poor chromatographic peak shape (e.g., tailing, fronting, broad peaks) | 1. Incompatible mobile phase: The pH or organic composition of the mobile phase is not optimal for the analyte. 2. Column degradation: The analytical column has lost its efficiency. 3. Sample overload: Too much sample has been injected onto the column. | 1. Adjust the mobile phase composition and pH. 2. Replace the analytical column with a new one. Use a guard column to protect the analytical column. 3. Dilute the sample before injection. |
| Inconsistent or non-reproducible results | 1. Variability in sample preparation: Inconsistent execution of the extraction and derivatization steps. 2. Instrument instability: Fluctuations in the LC or MS system performance. 3. Degradation of analyte: The analyte is not stable under the storage or experimental conditions. | 1. Standardize all steps of the sample preparation protocol. Use an internal standard to normalize for variations. 2. Perform regular instrument calibration and maintenance. Monitor system suitability parameters. 3. Store samples and standards at appropriate low temperatures and protect from light. Evaluate the stability of the analyte under your experimental conditions. |
| Interference from isomeric compounds | Co-elution of isomers: Structural isomers of 1α,24,25(OH)₃VD2 have the same mass and can be difficult to separate chromatographically. | 1. Optimize the chromatographic method to achieve better separation. This may involve using a different column chemistry (e.g., a pentafluorophenyl (PFP) column), a longer column, or a shallower gradient.[6] 2. If baseline separation is not possible, ensure that the quantification is based on a fragment ion that is unique to the target analyte, if available. |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for the quantification of 1α,24,25(OH)₃VD2.
Detailed Method for Dihydroxyvitamin D Metabolites (Adaptable for Trihydroxy- forms)
This protocol is based on a published method for 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D and can be adapted for 1α,24,25(OH)₃VD2 with appropriate optimization.[5][6]
1. Sample Preparation
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Protein Precipitation and Extraction:
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To 100 µL of serum or plasma in a microcentrifuge tube, add an appropriate amount of a deuterated internal standard for 1α,24,25(OH)₃VD2.
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Add 200 µL of 0.2 M zinc sulfate to precipitate proteins. Vortex briefly.
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Add 600 µL of methanol (B129727) and vortex for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) (Optional, for cleaner samples):
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Condition a C18 SPE cartridge with methanol followed by water.
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Load the supernatant from the protein precipitation step.
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Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
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Elute the vitamin D metabolites with a higher percentage of organic solvent (e.g., 90% methanol or acetonitrile).
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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2. Derivatization
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Reconstitute the dried extract in 50 µL of a 0.1 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.
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Incubate at room temperature for 30 minutes in the dark.
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Add 50 µL of water to quench the reaction.
3. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 or PFP column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
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Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic vitamin D metabolites. The gradient will need to be optimized to separate 1α,24,25(OH)₃VD2 from its isomers.
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Flow Rate: 0.3-0.5 mL/min.
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Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) positive mode.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: These will need to be determined by infusing a standard of 1α,24,25(OH)₃VD2-PTAD adduct. The precursor ion will be the [M+H]⁺ of the derivatized analyte, and fragment ions will be selected for their specificity and intensity.
-
Quantitative Data
Due to the significant challenges in its measurement, there is limited quantitative data for 1α,24,25(OH)₃VD2 in human biological samples. The table below presents hypothetical, yet plausible, concentration ranges that might be expected in different sample types based on our understanding of vitamin D metabolism. These values are for illustrative purposes and would need to be confirmed by validated analytical methods.
| Biological Sample | Hypothetical Concentration Range (pg/mL) | Notes |
| Human Plasma/Serum | < 1 - 10 | Expected to be very low, near the limit of detection of most current assays. |
| In vitro cell culture (e.g., kidney cells incubated with 1α,25(OH)₂VD2) | 10 - 500 | Higher concentrations can be expected in in vitro systems where the substrate is provided in excess. |
| Animal models (e.g., rat kidney perfusate) | 5 - 50 | Concentrations will vary depending on the model and experimental conditions. |
Signaling Pathways
The formation of 1α,24,25(OH)₃VD2 is a key step in the catabolism of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂VD2). This process is primarily mediated by the enzyme CYP24A1.
Caption: Vitamin D2 metabolism and signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. academic.oup.com [academic.oup.com]
- 6. lcms.cz [lcms.cz]
avoiding contamination in 1alpha, 24, 25-Trihydroxy VD2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues during experiments with 1α,24,25-Trihydroxy Vitamin D2.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in 1α,24,25-Trihydroxy VD2 experiments?
A1: Contamination in experiments involving 1α,24,25-Trihydroxy VD2 can be broadly categorized into two types:
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Microbial Contamination: This includes bacteria, fungi (yeast and mold), and mycoplasma. These contaminants can be introduced from non-sterile equipment, reagents, the laboratory environment, or improper handling techniques.
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Chemical Contamination: This can arise from impurities in the solvent used to dissolve the compound, leachables from plasticware, or cross-contamination from other chemicals or vitamin D analogs used in the lab.
Q2: How should I properly store and handle 1α,24,25-Trihydroxy VD2 to prevent degradation?
A2: 1α,24,25-Trihydroxy VD2 is sensitive to light, heat, and oxidation. To ensure its stability, follow these storage guidelines:
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Solid Form: Store the lyophilized powder at -20°C, protected from light and under a nitrogen atmosphere.
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Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[1] The compound is unstable in aqueous solutions.[2]
Q3: What is the recommended solvent for dissolving 1α,24,25-Trihydroxy VD2?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for creating stock solutions of 1α,24,25-Trihydroxy VD2.[3] Be aware that heating vitamin D3 in DMSO can lead to thermal isomerization, so avoid high temperatures when dissolving the compound.[4]
Q4: Can 1α,24,25-Trihydroxy VD2 adsorb to laboratory plastics?
A4: Yes, vitamin D analogs are known to be hydrophobic and can adsorb to the surface of standard laboratory plastics, such as centrifuge tubes and pipette tips. This can lead to a significant loss of the compound from your working solutions and affect the accuracy of your experimental results. To mitigate this, it is recommended to use low-retention or protein low-bind plasticware.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Degradation of 1α,24,25-Trihydroxy VD2 | Ensure the compound has been stored correctly (see FAQ 2). Prepare fresh stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles of stock solutions. Protect all solutions from light during preparation and experiments. |
| Adsorption to Labware | Use low-retention plasticware (e.g., tubes, pipette tips) for all steps involving the compound. Pre-rinsing pipette tips with the experimental medium before aspirating the compound solution may also help. |
| Incorrect Concentration | Verify calculations for dilutions. Use a calibrated pipette. Consider performing analytical quantification (e.g., by HPLC) of your stock solution to confirm the concentration. |
| Cell Line Insensitivity | Confirm that your cell line expresses the Vitamin D Receptor (VDR).[5] Test a positive control (e.g., 1α,25-dihydroxyvitamin D3) to ensure the cellular machinery for vitamin D signaling is functional. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. Typically, this should be below 0.5%. Run a vehicle control (medium with the same concentration of solvent but without the vitamin D analog) in all experiments. |
Issue 2: Microbial Contamination in Cell Culture
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Filter-sterilize all media and buffers. Aliquot reagents into smaller, single-use volumes to prevent contamination of the entire stock. |
| Improper Aseptic Technique | Work in a certified biological safety cabinet (BSC). Disinfect the BSC with 70% ethanol (B145695) before and after use. Always wear gloves and a lab coat. Avoid passing hands and arms over open containers. Use sterile, disposable plasticware. |
| Contaminated Cell Culture Incubator | Regularly clean and disinfect the incubator, including the water pan. Use sterile water in the water pan, and consider adding a commercial disinfectant. |
| Mycoplasma Contamination | Mycoplasma is not visible by standard microscopy. Regularly test your cell lines for mycoplasma contamination using a PCR-based or fluorescent dye-based kit. If a culture is positive, discard it and start a new culture from a frozen, uncontaminated stock. |
Quantitative Data Summary
Table 1: Stability of 1α,24,25-Trihydroxy VD2 Stock Solutions
| Storage Temperature | Duration | Protective Measures |
| -80°C | 6 months | Protect from light, stored under nitrogen |
| -20°C | 1 month | Protect from light, stored under nitrogen |
Data sourced from MedChemExpress.[1]
Table 2: Physicochemical Properties of Vitamin D Analogs
| Property | 1α,24,25-Trihydroxy VD2 | 1α,25-Dihydroxyvitamin D3 (Calcitriol) |
| Plasma Half-life | < 4 hours | ~15 hours in rats |
| Binding Affinity to DBP | Weak | Strong |
DBP: Vitamin D-Binding Protein. Data indicates that 1α,24,25-Trihydroxy VD2 has a more rapid clearance from circulation compared to Calcitriol.[2]
Experimental Protocols & Workflows
Protocol: Preparation of 1α,24,25-Trihydroxy VD2 Working Solutions
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Reconstitution of Lyophilized Powder:
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Allow the vial of lyophilized 1α,24,25-Trihydroxy VD2 to equilibrate to room temperature before opening.
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Under sterile conditions in a biological safety cabinet, add the appropriate volume of sterile, anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
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Gently vortex to ensure the compound is fully dissolved. Avoid excessive heating.
-
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Aliquoting and Storage:
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Immediately aliquot the stock solution into single-use, low-retention microcentrifuge tubes.
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Store the aliquots at -80°C, protected from light.
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-
Preparation of Working Solutions:
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For cell culture experiments, thaw a single aliquot of the stock solution.
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Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all experimental conditions and is below the toxic level for your cells (typically <0.5%).
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Use the diluted solutions immediately. Do not store diluted aqueous solutions.
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Diagrams
Caption: A generalized workflow for preventing microbial contamination in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
- 3. Inhibition by 1 alpha,25-dihydroxyvitamin D3 of dimethyl sulfoxide-induced differentiation of Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of vitamin D3 and its chemical analogs on the growth of Hodgkin's lymphoma, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1α,24,25-Trihydroxy VD2 Incubation Time
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1α,24,25-Trihydroxy Vitamin D2 (1α,24,25-(OH)₃VD₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 1α,24,25-Trihydroxy VD2?
A1: 1α,24,25-Trihydroxy VD2, a vitamin D analog, primarily acts by binding to the Vitamin D Receptor (VDR). This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription.[1] Additionally, rapid, non-genomic effects can be mediated through a putative cell membrane-associated VDR, which can activate signaling pathways such as the MAP-kinase and PI3K/Akt pathways.[1]
Q2: What are the typical target genes and cellular responses modulated by 1α,24,25-Trihydroxy VD2?
A2: Common target genes include those involved in calcium homeostasis and vitamin D metabolism, such as CYP24A1 (24-hydroxylase) and TRPV6 (transient receptor potential cation channel subfamily V member 6). Cellular responses often involve the regulation of cell differentiation, for example, in myeloid cells where it can induce the expression of surface markers like CD14 and CD11b.[2]
Q3: How does the differentiation state of my cells affect their response to 1α,24,25-Trihydroxy VD2?
A3: The differentiation state of cells can significantly impact their responsiveness. For instance, differentiated Caco-2 cells show a much greater induction of CYP24 and TRPV6 mRNA in response to vitamin D treatment compared to proliferating, undifferentiated cells.[3] This may be due to changes in the levels of co-repressors or altered chromatin accessibility around the target genes.[3]
Q4: Should I use serum-free or serum-containing medium for my experiments?
A4: The choice between serum-free and serum-containing media depends on your experimental goals. Serum contains Vitamin D Binding Protein (DBP), which can affect the availability of 1α,24,25-Trihydroxy VD2 to the cells. For studies focusing on direct cellular effects and to ensure a defined experimental condition, a serum-free medium is often preferred.[2] However, some cell types may require serum for viability and growth. If using a serum-containing medium, it is important to be aware of potential batch-to-batch variability.
Q5: What is the stability of 1α,24,25-Trihydroxy VD2 in cell culture medium?
A5: 1α,24,25-Trihydroxy VD2, like other vitamin D analogs, can be unstable in aqueous solutions and is sensitive to light. It is recommended to prepare fresh dilutions in culture medium for each experiment and to protect stock solutions from light. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Troubleshooting Guide
Problem 1: Low or no cellular response to 1α,24,25-Trihydroxy VD2 treatment.
| Possible Cause | Suggestion |
| Incorrect Dosage | Verify the concentration of your stock solution and perform a dose-response experiment to determine the optimal concentration for your cell type. |
| Compound Degradation | Ensure proper storage of the compound at -80°C or -20°C, protected from light.[4] Prepare fresh dilutions for each experiment. |
| Low VDR Expression | Confirm that your cell line expresses the Vitamin D Receptor (VDR). VDR levels can vary between cell types and differentiation states. |
| High CYP24A1 Activity | Some cell lines have high basal expression of CYP24A1, the enzyme that catabolizes active vitamin D metabolites. This can lead to rapid degradation of 1α,24,25-Trihydroxy VD2.[5] |
| Cellular Resistance | The cellular machinery required for the vitamin D signaling pathway may be compromised in some cell lines. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Suggestion |
| Inconsistent Cell Density | Ensure that cells are seeded at a consistent density for all experiments, as cell confluence can affect the cellular response. |
| Serum Variability | If using a serum-containing medium, batch-to-batch variation in the serum can contribute to inconsistent results. Consider using a single batch of serum for a set of experiments or switching to a serum-free medium. |
| Inconsistent Incubation Time | Precisely control the incubation time for all samples. For time-course experiments, ensure accurate timing of sample collection. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of 1α,24,25-Trihydroxy VD2. |
Experimental Protocols
Protocol 1: Optimizing Incubation Time for Gene Expression Analysis
This protocol outlines a general workflow to determine the optimal incubation time for 1α,24,25-Trihydroxy VD2 to induce target gene expression (e.g., CYP24A1).
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Cell Seeding: Plate your cells of interest at a consistent density in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and reach the desired confluency (typically 70-80%).
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Treatment Preparation: Prepare a working solution of 1α,24,25-Trihydroxy VD2 at a pre-determined optimal concentration (e.g., 10 nM or 100 nM) in the appropriate cell culture medium.
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Time-Course Incubation: Treat the cells with the 1α,24,25-Trihydroxy VD2 solution. Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). A vehicle control (e.g., ethanol) should be included for each time point.
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RNA Isolation: Isolate total RNA from the harvested cells using a standard protocol (e.g., TRIzol reagent or a column-based kit).
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Quantitative Real-Time PCR (qRT-PCR):
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Synthesize cDNA from the isolated RNA.
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Perform qRT-PCR using primers specific for your target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
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Analyze the data using the 2-ΔΔCt method to determine the fold change in gene expression at each time point relative to the vehicle control.
-
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Data Analysis: Plot the fold change in gene expression against the incubation time to identify the time point with the peak induction.
Protocol 2: Analysis of Cell Differentiation Markers by Flow Cytometry
This protocol describes the analysis of cell surface markers (e.g., CD14 and CD11b) to assess cell differentiation in response to 1α,24,25-Trihydroxy VD2.
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Cell Culture and Treatment: Culture your cells (e.g., THP-1 monocytic cells) and treat them with the desired concentration of 1α,24,25-Trihydroxy VD2 or vehicle control for a range of incubation times (e.g., 24, 48, 72, and 96 hours).
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Cell Harvesting: Gently harvest the cells and wash them with ice-cold PBS containing 1% BSA.
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Antibody Staining: Incubate the cells with fluorescently labeled antibodies specific for your differentiation markers (e.g., FITC-conjugated anti-CD14 and PE-conjugated anti-CD11b) and corresponding isotype controls for 30-60 minutes on ice, protected from light.
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Washing: Wash the cells twice with ice-cold PBS with 1% BSA to remove unbound antibodies.
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Flow Cytometry Analysis: Resuspend the cells in a suitable buffer (e.g., PBS) and analyze them using a flow cytometer.
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Data Interpretation: Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker at different incubation times to quantify the extent of differentiation.
Quantitative Data Summary
The optimal incubation time for 1α,24,25-Trihydroxy VD2 can vary depending on the cell type and the specific endpoint being measured. The following tables summarize representative data from studies on related vitamin D analogs to provide a starting point for your experiments.
Table 1: Time-Course of CYP24A1 mRNA Expression in Response to Vitamin D Analogs
| Cell Line | Compound | Concentration | Time Point | Fold Induction (vs. Vehicle) |
| P29SN Prostatic Stromal Cells | 1α,25-(OH)₂D₃ | 10 nM | 6 h | ~50 |
| P29SN Prostatic Stromal Cells | 1α,25-(OH)₂D₃ | 10 nM | 24 h | ~200 |
| P29SN Prostatic Stromal Cells | 1α,25-(OH)₂D₃ | 10 nM | 48 h | ~150 |
| Caco-2 (differentiated) | 1,25(OH)₂D₃ | 10 nM | 8 h | >16-fold vs. proliferating cells |
Data synthesized from literature to illustrate typical responses.[3][5]
Table 2: Time-Dependent Induction of Cell Differentiation Markers
| Cell Line | Compound | Concentration | Time Point | Marker | Response |
| THP-1 | 1α,25(OH)₂D₃ | 100 nM | 24 h | CD14 | Significant increase in expression |
| THP-1 | 1α,25(OH)₂D₃ | 100 nM | 96 h | CD11b & CD14 | Sustained high expression |
| KG1-CtrA | 1,25D | 10 nM | 96 h | CD14 | Strong increase in expression |
Data synthesized from literature to illustrate typical responses.[2][6]
Visualizations
Signaling Pathways of 1α,24,25-Trihydroxy VD2
Caption: Signaling pathways activated by 1α,24,25-Trihydroxy VD2.
Experimental Workflow for Optimizing Incubation Time
Caption: A generalized workflow for determining the optimal incubation time.
Logical Relationship for Troubleshooting Low Response
Caption: A logical approach to troubleshooting experiments with low response.
References
- 1. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1α,25-Dihydroxyvitamin D3–Induced Myeloid Cell Differentiation Is Regulated by a Vitamin D Receptor–Phosphatidylinositol 3-Kinase Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of differentiation on 1,25 dihydroxyvitamin D-mediated gene expression in the enterocyte-like cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells | MDPI [mdpi.com]
- 6. Restored expression of vitamin D receptor and sensitivity to 1,25-dihydroxyvitamin D3 in response to disrupted fusion FOP2–FGFR1 gene in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right solvent for 1alpha, 24, 25-Trihydroxy VD2
This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate solvent for 1α,24,25-Trihydroxyvitamin D2. It includes frequently asked questions and troubleshooting advice to ensure the successful preparation of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: Which solvents are recommended for dissolving 1α,24,25-Trihydroxyvitamin D2?
A1: Based on its structural similarity to other vitamin D analogs, 1α,24,25-Trihydroxyvitamin D2 is expected to have good solubility in organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, with solutions of 10 mM being reported.[2] Other organic solvents that are effective for dissolving the structurally similar vitamin D3, and are therefore likely candidates for 1α,24,25-Trihydroxyvitamin D2, include ethanol, 2-propanol (IPA), ethyl acetate (B1210297) (EA), 1-butanol, and 2-butanol.[3][4][5]
Q2: Are there any solvents that should be avoided?
A2: It is advisable to avoid aqueous solutions for primary stock preparation, as 1α,24,25-Trihydroxyvitamin D2 is unstable in these conditions.[1] For experiments requiring an aqueous buffer, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and then perform a serial dilution into the aqueous medium. Vitamin D3, a related compound, is practically insoluble in water.[4][5]
Q3: How should stock solutions of 1α,24,25-Trihydroxyvitamin D2 be prepared and stored?
A3: To prepare a stock solution, dissolve 1α,24,25-Trihydroxyvitamin D2 in a recommended organic solvent such as DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[6] To maintain stability, solutions should be protected from light and stored under a nitrogen atmosphere.[6] It is also crucial to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[6]
Q4: My 1α,24,25-Trihydroxyvitamin D2 is not dissolving. What should I do?
A4: If you are experiencing difficulty dissolving the compound, please refer to the troubleshooting guide below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is not dissolving or is forming a precipitate. | The chosen solvent may not be suitable or the concentration is too high. | - Try a different recommended organic solvent (see FAQ 1).- Gently warm the solution (be cautious as heat can degrade the compound).- Use sonication to aid dissolution.- Reduce the concentration of the solution. |
| Precipitation occurs when diluting with an aqueous buffer. | The compound has low solubility in aqueous solutions. | - Increase the proportion of the organic solvent in the final solution, if experimentally permissible.- Use a surfactant such as Tween 80 or Triton X-100 in the aqueous buffer to improve solubility. For vitamin D3, surfactants are often required for dissolution in aqueous media.[7][8] |
| The prepared solution appears cloudy or contains particulates. | The compound may not be fully dissolved or may have degraded. | - Ensure the compound is fully dissolved by vortexing or gentle warming.- If the issue persists, the compound may have degraded. It is advisable to use a fresh vial. |
Solvent Solubility Data
The following table summarizes the solubility of the structurally related Vitamin D3 in various solvents, which can be used as a guide for 1α,24,25-Trihydroxyvitamin D2.
| Solvent | Solubility Classification for Vitamin D3 | Reference |
| Dimethyl sulfoxide (DMSO) | Sparingly Soluble | [4][5] |
| Ethanol | Very Soluble | [3][4][5] |
| 2-Propanol (IPA) | Very Soluble | [3][4][5] |
| Ethyl Acetate (EA) | Very Soluble | [3][4][5] |
| 1-Butanol | Very Soluble | [3][4][5] |
| 2-Butanol | Very Soluble | [3][4][5] |
| Propylene Glycol (PG) | Sparingly Soluble | [4][5] |
| Polyethylene Glycol-400 (PEG-400) | Sparingly Soluble | [4][5] |
| Water | Practically Insoluble | [4][5] |
Experimental Workflow for Solvent Selection
Caption: Workflow for selecting a suitable solvent for 1α,24,25-Trihydroxyvitamin D2.
References
- 1. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
- 2. gen.store [gen.store]
- 3. researchgate.net [researchgate.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Development of a Robust Dissolution Method for Vitamin D3 [dc.etsu.edu]
- 8. Development and Characterization of an Orodispersible Film for Vitamin D3 Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Synthetic 1α,24,25-Trihydroxyvitamin D2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of synthetic 1α,24,25-Trihydroxyvitamin D2. Due to a lack of extensive direct comparative studies on this specific analog, this document outlines the key experimental comparisons and methodologies based on established data for closely related and well-characterized vitamin D compounds, such as 1α,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) and its 24-epimer, as well as the gold standard, 1α,25-dihydroxyvitamin D3 (calcitriol).
Comparative Data Presentation
To objectively assess the biological activity of synthetic 1α,24,25-Trihydroxyvitamin D2, its performance should be benchmarked against established vitamin D analogs across a range of in vitro and in vivo assays. The following tables summarize the expected data points for such a comparison.
Table 1: Comparative Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative Binding Affinity (%) |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | 100 |
| 1α,25-dihydroxyvitamin D2 | ~77-100[1] |
| 24-epi-1α,25-dihydroxyvitamin D2 | ~33[2] |
| Synthetic 1α,24,25-Trihydroxyvitamin D2 | Data to be determined |
Table 2: Comparative In Vitro Antiproliferative and Differentiation Activity (HL-60 Cells)
| Compound | IC₅₀ for Proliferation Inhibition (nM) | ED₅₀ for Differentiation (NBT reduction, % of control) |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | Baseline | Baseline |
| 1α,25-dihydroxyvitamin D2 | Comparable to Calcitriol[1] | Comparable to Calcitriol[1] |
| 1α,24(S)-dihydroxyvitamin D2 | Similar to 1α,25(OH)₂D₃[3] | Induces differentiation similar to 1α,25(OH)₂D₃[3] |
| Synthetic 1α,24,25-Trihydroxyvitamin D2 | Data to be determined | Data to be determined |
Table 3: Comparative In Vivo Effects on Calcium Metabolism (Vitamin D-deficient rat model)
| Compound | Intestinal Calcium Absorption | Bone Calcium Mobilization |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | High | High |
| 1α,25-dihydroxyvitamin D2 | Equal to Calcitriol[2] | Equal to Calcitriol[2] |
| 24-epi-1α,25-dihydroxyvitamin D2 | ~50% of 1,25(OH)₂D₂[2] | Inactive in vivo (short-lived effect)[2] |
| Synthetic 1α,24,25-Trihydroxyvitamin D2 | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of vitamin D analogs.
Vitamin D Receptor (VDR) Binding Assay
A competitive binding assay is used to determine the affinity of the test compound for the VDR.
Protocol:
-
Preparation of VDR: A full-length human VDR is expressed and purified from a suitable system (e.g., baculovirus-infected insect cells).
-
Radioligand: Tritiated 1α,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃) is used as the high-affinity radioligand.
-
Competitive Binding: Constant amounts of VDR and [³H]-1,25(OH)₂D₃ are incubated with increasing concentrations of unlabeled synthetic 1α,24,25-Trihydroxyvitamin D2 and control compounds (e.g., calcitriol, 1,25(OH)₂D₂).
-
Separation: Bound and free radioligand are separated using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that displaces 50% of the bound radioligand (IC₅₀) is determined. The relative binding affinity is calculated relative to the reference compound (calcitriol).
Cell Proliferation and Differentiation Assays (HL-60 Human Promyelocytic Leukemia Cells)
This assay evaluates the ability of the compound to inhibit cell growth and induce differentiation.
Protocol:
-
Cell Culture: HL-60 cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are seeded at a defined density and treated with various concentrations of synthetic 1α,24,25-Trihydroxyvitamin D2 and control compounds for a period of 3-5 days.
-
Proliferation Assessment: Cell proliferation can be measured using several methods:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
[³H]Thymidine Incorporation: Measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.[3]
-
MTT or WST-1 Assay: Colorimetric assays that measure mitochondrial metabolic activity as an indicator of cell viability.
-
-
Differentiation Assessment (NBT Reduction Assay):
-
The ability of the compound to induce differentiation of HL-60 cells into monocytes/macrophages is assessed by their ability to produce superoxide (B77818), which reduces nitroblue tetrazolium (NBT) to a blue formazan (B1609692) precipitate.
-
Treated cells are incubated with NBT and a phorbol (B1677699) ester (e.g., TPA) to stimulate superoxide production.
-
The percentage of NBT-positive cells is determined by light microscopy.
-
-
Data Analysis: The IC₅₀ for proliferation inhibition and the ED₅₀ for differentiation are calculated.
In Vivo Assessment of Calcium Metabolism (Vitamin D-deficient Rat Model)
This model is used to evaluate the calcemic activity of the compound.
Protocol:
-
Animal Model: Weanling male rats are fed a vitamin D-deficient diet for several weeks to induce rickets.
-
Dosing: The vitamin D-deficient rats are then administered synthetic 1α,24,25-Trihydroxyvitamin D2 or control compounds, typically via oral gavage or intraperitoneal injection, for a specified period (e.g., 7 days).
-
Intestinal Calcium Absorption:
-
An in situ intestinal loop technique is employed. A segment of the duodenum is isolated, and a solution containing radioactive calcium (⁴⁵Ca) is injected into the loop.
-
After a set time, the amount of ⁴⁵Ca absorbed is determined by measuring the radioactivity remaining in the loop and in the blood.
-
-
Bone Calcium Mobilization:
-
This is assessed by measuring changes in serum calcium levels in response to the compound administration. Blood samples are collected at baseline and at various time points after dosing.
-
Serum calcium concentration is determined by atomic absorption spectrophotometry or a colorimetric assay.
-
-
Data Analysis: The effects of synthetic 1α,24,25-Trihydroxyvitamin D2 on intestinal calcium absorption and serum calcium levels are compared to those of the vehicle control and reference compounds.
Mandatory Visualizations
Signaling Pathway of Vitamin D
The biological effects of vitamin D analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.
Caption: Vitamin D signaling pathway.
Experimental Workflow for In Vitro Validation
A typical workflow for the in vitro validation of a new vitamin D analog.
Caption: In vitro validation workflow.
Logical Relationship of Vitamin D Metabolism and Action
The metabolic activation of vitamin D is a prerequisite for its biological action.
Caption: Vitamin D metabolism and action.
References
- 1. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of 1α,24,25-Trihydroxyvitamin D2 and Other Vitamin D Analogs for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of key vitamin D compounds.
This guide provides a comprehensive comparison of 1α,24,25-Trihydroxyvitamin D2 with other prominent vitamin D analogs, including the endogenous active form, 1α,25-dihydroxyvitamin D3 (calcitriol), and the synthetic analogs paricalcitol, doxercalciferol, and eldecalcitol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and signaling pathways.
Executive Summary
Vitamin D and its analogs are crucial regulators of calcium and phosphate (B84403) homeostasis and exert significant effects on cell proliferation, differentiation, and immunomodulation. 1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2, and its biological activities are of considerable interest for therapeutic applications. This guide benchmarks its performance against other key vitamin D compounds, highlighting differences in receptor binding, transcriptional activity, antiproliferative effects, and calcemic potential. While direct comparative data for 1α,24,25-Trihydroxyvitamin D2 is limited in the literature, this guide compiles the available quantitative data and provides detailed experimental protocols to facilitate further research and development.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the vitamin D analogs discussed. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative Binding Affinity (%) | IC50 (nM) | Ki (nM) |
| 1α,24,25-Trihydroxyvitamin D2 | Data not available | Data not available | Data not available |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 100 (Reference) | ~0.3 - 1 | Data not available |
| Paricalcitol | Similar to Calcitriol[1] | Data not available | Data not available |
| Doxercalciferol (active metabolite: 1α,25-dihydroxyvitamin D2) | ~77-100[2] | Data not available | Data not available |
| Eldecalcitol | 44.6[3] | 4.4[4] | Data not available |
Table 2: Transcriptional Activity (24-Hydroxylase Gene Promoter)
| Compound | Relative Potency (%) | EC50 (nM) |
| 1α,24,25-Trihydroxyvitamin D2 | Data not available | Data not available |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 100 (Reference) | ~0.1 - 1 |
| Paricalcitol | Data not available | Data not available |
| Doxercalciferol (active metabolite: 1α,25-dihydroxyvitamin D2) | Comparable to Calcitriol[2] | Data not available |
| Eldecalcitol | Data not available | Data not available |
Table 3: Antiproliferative Activity (HL-60 Cells)
| Compound | Relative Potency (%) | IC50 (nM) |
| 1α,24,25-Trihydroxyvitamin D2 | Data not available | Data not available |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 100 (Reference) | ~1 - 10 |
| Paricalcitol | Similar to Calcitriol | ~5[5] |
| Doxercalciferol (active metabolite: 1α,25-dihydroxyvitamin D2) | Comparable to Calcitriol[2] | Data not available |
| Eldecalcitol | Data not available | Data not available |
Table 4: In Vivo Calcemic Activity
| Compound | Calcemic Effect |
| 1α,24,25-Trihydroxyvitamin D2 | Lower than Calcitriol |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | High |
| Paricalcitol | Lower than Calcitriol[6] |
| Doxercalciferol | Lower than Calcitriol |
| Eldecalcitol | Lower than Calcitriol |
Signaling Pathways and Mechanisms of Action
The biological effects of vitamin D analogs are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor. The general signaling pathway is depicted below. Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on the promoter regions of target genes, modulating their transcription.
References
- 1. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eldecalcitol for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 19-Nor-1alpha,25-dihydroxyvitamin D2 (paricalcitol) exerts anticancer activity against HL-60 cells in vitro at clinically achievable concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of vitamin D analogs on vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1α,25-Dihydroxyvitamin D3 and 1α,24,25-Trihydroxyvitamin D2 Activity
This guide provides a detailed comparison of the biological activities of two key vitamin D metabolites: 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the hormonally active form of vitamin D3, and 1α,24,25-trihydroxyvitamin D2 (1,24,25(OH)₃D₂), a metabolite of vitamin D2. The comparison is based on available experimental data on their interaction with the vitamin D receptor (VDR), their effects on cell differentiation, and their in vivo calcemic activities.
Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of most vitamin D compounds, including 1,25(OH)₂D₃ and its analogs, are mediated through the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[1] Upon binding its ligand in the cell nucleus, the VDR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of genes involved in a wide array of physiological processes, including calcium and phosphate (B84403) homeostasis, cell proliferation, and immune function.
References
Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity with 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D metabolites is crucial for research and clinical applications. However, the structural similarity among these metabolites presents a significant challenge for immunoassay specificity. This guide provides a comparative overview of antibody cross-reactivity, with a special focus on the less-studied metabolite, 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂). Due to a scarcity of direct quantitative data for 1α,24,25-(OH)₃VD₂ in commercially available immunoassays, this guide presents a framework for evaluating such cross-reactivity, including detailed experimental protocols and an illustrative comparison.
The Challenge of Cross-Reactivity in Vitamin D Immunoassays
Immunoassays for vitamin D metabolites often exhibit varying degrees of cross-reactivity with analogues other than the target analyte.[1][2] This is primarily due to the conserved core structure of vitamin D molecules. Most commercial assays are designed to detect the most abundant circulating metabolite, 25-hydroxyvitamin D (25(OH)D), and their cross-reactivity with other metabolites like 25(OH)D₂, 25(OH)D₃, and 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) is often characterized.[3][4][5] However, data on cross-reactivity with less abundant or less studied metabolites such as 1α,24,25-(OH)₃VD₂ is rarely available.
Illustrative Cross-Reactivity Comparison
Given the lack of specific published data on the cross-reactivity of commercial antibodies with 1α,24,25-(OH)₃VD₂, the following table provides an illustrative example of how such data would be presented. This hypothetical data is intended to serve as a template for researchers to populate with their own experimental findings.
| Antibody/Assay Kit | Target Analyte | Cross-Reactivity with 1α,24,25-(OH)₃VD₂ (%) | Cross-Reactivity with 25(OH)D₂ (%) | Cross-Reactivity with 25(OH)D₃ (%) | Cross-Reactivity with 1α,25(OH)₂D₂ (%) |
| Hypothetical Ab A | 25(OH)D | <0.1 | 95 | 100 | 5 |
| Hypothetical Ab B | 1α,25(OH)₂D | 15 | <1 | <1 | 100 |
| Hypothetical Ab C | Vitamin D Metabolites | 50 | 80 | 85 | 90 |
Note: The data in this table is purely illustrative and intended for demonstration purposes. Researchers should determine the cross-reactivity of their specific antibodies and assays experimentally.
Experimental Protocol: Determining Antibody Cross-Reactivity using Competitive ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method to determine the cross-reactivity of an antibody with various analogues of the target analyte.
Objective: To determine the percentage of cross-reactivity of a specific antibody with 1α,24,25-(OH)₃VD₂ and other relevant vitamin D metabolites.
Materials:
-
Microtiter plates coated with a capture antibody (e.g., anti-mouse IgG)
-
Primary antibody specific for a vitamin D metabolite (e.g., monoclonal anti-25(OH)D)
-
Standard of the primary target analyte (e.g., 25(OH)D₃)
-
Standards of the cross-reacting metabolites to be tested (e.g., 1α,24,25-(OH)₃VD₂, 25(OH)D₂, 1α,25(OH)₂D₂)
-
Enzyme-conjugated tracer (e.g., biotinylated 25(OH)D₃)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat the microtiter plate wells with the capture antibody overnight at 4°C. Wash the wells three times with wash buffer.
-
Blocking: Block the wells with assay buffer for 1-2 hours at room temperature to prevent non-specific binding. Wash the wells three times.
-
Competition Reaction:
-
Prepare serial dilutions of the standard for the primary target analyte and the standards for the metabolites to be tested for cross-reactivity.
-
Add a fixed concentration of the primary antibody to all wells.
-
Add the standard dilutions and the cross-reactant dilutions to their respective wells.
-
Add a fixed concentration of the enzyme-conjugated tracer to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing: Wash the wells five times with wash buffer to remove unbound reagents.
-
Enzyme Reaction:
-
Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Wash the wells five times with wash buffer.
-
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the primary target analyte.
-
Determine the concentration of the primary analyte that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reacting metabolite, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100
Visualizing the Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the biological context, the following diagrams have been generated.
Caption: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.
Vitamin D Metabolism and Signaling
1α,24,25-(OH)₃VD₂ is a metabolite in the catabolic pathway of the active form of vitamin D₂, 1α,25-dihydroxyvitamin D₂ (1α,25-(OH)₂D₂). This conversion is catalyzed by the enzyme CYP24A1, a key regulator of vitamin D homeostasis.[6][7] The biological activity of 1α,24,25-(OH)₃VD₂ is not as well-characterized as that of major vitamin D metabolites. However, it is understood to be part of the pathway that deactivates the potent 1α,25-(OH)₂D₂.
The general signaling pathway for active vitamin D metabolites involves binding to the Vitamin D Receptor (VDR), a nuclear receptor.[8] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby modulating the transcription of target genes.[9][10] This genomic action regulates a wide array of physiological processes, including calcium and phosphate (B84403) homeostasis, immune function, and cell proliferation and differentiation.[11][12]
Caption: Simplified overview of Vitamin D2 metabolism and the genomic signaling pathway of its active form.
Conclusion
The assessment of antibody cross-reactivity is a critical component of validating immunoassays for vitamin D metabolites. While specific data for 1α,24,25-(OH)₃VD₂ remains elusive in the public domain, the experimental framework provided in this guide offers a robust methodology for researchers to determine this crucial parameter. A thorough characterization of antibody specificity will ultimately lead to more accurate and reliable quantification of the complete spectrum of vitamin D metabolites, advancing our understanding of their physiological and pathological roles.
References
- 1. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Improved Recognition of 25-Hydroxyvitamin D2 by 2 Automated Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of 25-hydroxy vitamin D2 from different commercial immunoassays for 25-hydroxy vitamin D: an evaluation without spiked samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP24A1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin D - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjgnet.com [wjgnet.com]
- 12. Vitamin D signalling pathways in cancer: potential for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of 1α,24,25-Trihydroxy Vitamin D2 from Different Suppliers
For researchers and drug development professionals, the selection of a reliable source for active pharmaceutical ingredients and research compounds is a critical step that can significantly impact experimental outcomes. This guide provides a framework for the comparative analysis of 1α,24,25-Trihydroxy Vitamin D2 (also known as 1α,24,25-trihydroxyergocalciferol) from various suppliers. While direct comparative data is often proprietary, this document outlines the essential experiments and data presentation necessary for a thorough in-house evaluation.
Introduction to 1α,24,25-Trihydroxy Vitamin D2
1α,24,25-Trihydroxy Vitamin D2 is a metabolite of Vitamin D2. The biological actions of Vitamin D are mediated through the Vitamin D receptor (VDR), a nuclear receptor that regulates gene expression.[1] The metabolic pathway of Vitamin D2 involves several hydroxylation steps, primarily in the liver and kidneys, to form active and inactive metabolites. The enzyme CYP24A1 is involved in the 24-hydroxylation of Vitamin D metabolites, leading to their catabolism.[2] Understanding the purity, stability, and biological activity of commercially available 1α,24,25-Trihydroxy Vitamin D2 is crucial for reproducible and accurate research.
Identifying Potential Suppliers
A preliminary search identifies several suppliers of Vitamin D analogs for research purposes. These include, but are not limited to:
-
MedChemExpress
-
Vulcanchem
-
TargetMol
-
Santa Cruz Biotechnology
When selecting suppliers for evaluation, it is important to request a Certificate of Analysis (CoA) for each batch of the compound. The CoA provides initial information on purity and identity.
Comparative Data Presentation
A systematic comparison requires the generation and organization of quantitative data. The following tables provide a template for summarizing key experimental findings.
Table 1: Purity and Identity Analysis
| Supplier | Lot Number | Appearance | Purity by HPLC (%) | Identity by Mass Spectrometry (m/z) | Identity by ¹H NMR |
| Supplier A | XXXXX | White to off-white solid | 99.5 | [M+H]⁺ = 445.3 | Conforms to structure |
| Supplier B | YYYYY | White to off-white solid | 98.9 | [M+H]⁺ = 445.3 | Conforms to structure |
| Supplier C | ZZZZZ | White to off-white solid | 99.2 | [M+H]⁺ = 445.3 | Conforms to structure |
Table 2: Stability Analysis (Forced Degradation)
| Supplier | Condition | Timepoint | Purity by HPLC (%) | Major Degradants Identified |
| Supplier A | 40°C/75% RH | 2 Weeks | 98.1 | Isomer X, Oxidative product Y |
| Supplier B | 40°C/75% RH | 2 Weeks | 97.5 | Isomer X, Oxidative product Z |
| Supplier C | 40°C/75% RH | 2 Weeks | 98.5 | Isomer X |
| Supplier A | Acidic (pH 2) | 24 Hours | 95.3 | Epimer A, Degradant B |
| Supplier B | Acidic (pH 2) | 24 Hours | 94.8 | Epimer A, Degradant C |
| Supplier C | Acidic (pH 2) | 24 Hours | 96.0 | Epimer A |
| Supplier A | Photostability | 8 Hours | 97.2 | Photodegradant P |
| Supplier B | Photostability | 8 Hours | 96.5 | Photodegradant Q |
| Supplier C | Photostability | 8 Hours | 97.8 | Photodegradant P |
Table 3: Biological Activity - Vitamin D Receptor (VDR) Binding Assay
| Supplier | Lot Number | IC₅₀ (nM) | Relative Binding Affinity (%) |
| Supplier A | XXXXX | 15.2 | 98.7 |
| Supplier B | YYYYY | 18.5 | 81.1 |
| Supplier C | ZZZZZ | 14.8 | 101.4 |
| Reference Standard | RS-001 | 15.0 | 100.0 |
Table 4: Biological Activity - Cell-Based Proliferation Assay (e.g., in HL-60 cells)
| Supplier | Lot Number | GI₅₀ (nM) |
| Supplier A | XXXXX | 45.8 |
| Supplier B | YYYYY | 55.2 |
| Supplier C | ZZZZZ | 44.5 |
Experimental Protocols
Detailed and consistent methodologies are paramount for a valid comparison.
Purity and Identity Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method with UV detection is a standard approach for assessing the purity of Vitamin D analogs.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV at 265 nm.
-
Procedure: Prepare solutions of each sample in a suitable solvent (e.g., ethanol) at a known concentration. Inject equal volumes and determine the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
-
Mass Spectrometry (MS):
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can confirm the molecular weight of the compound.[3]
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value for 1α,24,25-Trihydroxy Vitamin D2.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H NMR spectroscopy provides detailed structural information.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Analysis: The resulting spectrum should be consistent with the known structure of 1α,24,25-Trihydroxy Vitamin D2.
-
Stability Analysis
-
Forced Degradation Studies: These studies assess the intrinsic stability of the molecule by subjecting it to harsh conditions.
-
Thermal Stress: Store samples at elevated temperatures and humidity (e.g., 40°C/75% RH) for a defined period.
-
Acid/Base Hydrolysis: Expose the compound to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH).
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by HPLC to determine the extent of degradation and the profile of degradation products.
-
Biological Activity Assays
-
Vitamin D Receptor (VDR) Binding Assay:
-
Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled Vitamin D analog from the VDR.
-
Procedure: Incubate a source of VDR (e.g., recombinant human VDR or cell lysates) with a fixed concentration of a radiolabeled ligand (e.g., [³H]-1α,25-dihydroxyvitamin D3) and varying concentrations of the test compounds. Measure the bound radioactivity to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
-
-
Cell-Based Assays:
-
Cell Proliferation/Differentiation: Many cancer cell lines, such as the human promyelocytic leukemia cell line HL-60, are responsive to Vitamin D compounds.
-
Procedure: Culture cells in the presence of varying concentrations of 1α,24,25-Trihydroxy Vitamin D2 from each supplier. After a set incubation period (e.g., 72-96 hours), assess cell proliferation using methods like MTT or CellTiter-Glo assays, or measure markers of differentiation (e.g., CD11b expression by flow cytometry). The GI₅₀ (concentration for 50% growth inhibition) can then be calculated.
-
Visualizing Workflows and Pathways
Signaling Pathway
The biological effects of 1α,24,25-Trihydroxy Vitamin D2 are initiated by its binding to the Vitamin D Receptor (VDR). This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on DNA, thereby regulating gene transcription.[4]
References
- 1. Natural metabolites of 1alpha,25-dihydroxyvitamin D(3) retain biologic activity mediated through the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
- 3. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1α,24,25-Trihydroxyvitamin D2 and Calcitriol for Researchers and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the biological activities of two key vitamin D compounds: 1α,24,25-Trihydroxyvitamin D2 (a metabolite of vitamin D2) and Calcitriol (B1668218) (the active form of vitamin D3). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective performance with supporting experimental data.
Introduction
Calcitriol, the hormonally active form of vitamin D3, is a well-characterized steroid hormone that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1][2] Its biological effects are mediated through the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of numerous target genes.[2] 1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2, and while less studied than calcitriol, it is of growing interest for its potential biological activities. Understanding the comparative efficacy of these two analogs is critical for the development of novel therapeutics targeting the vitamin D signaling pathway.
Data Presentation
Table 1: Comparative Biological Activity
| Parameter | 1α,24,25-Trihydroxyvitamin D2 | Calcitriol (1α,25-dihydroxyvitamin D3) | Reference(s) |
| VDR Binding Affinity | Data not available for direct comparison. However, the related 1α,25-dihydroxyvitamin D2 shows comparable binding affinity to the VDR as calcitriol. | High affinity, with a dissociation constant (Kd) in the sub-nanomolar range. | [3],[1] |
| Anti-proliferative Activity | A similar analog, 1α,24(S)-dihydroxyvitamin D2, is equally potent to calcitriol in inhibiting the proliferation of human epidermal cells. | Potent inhibitor of proliferation in various cancer cell lines, with IC50 values in the micromolar to nanomolar range depending on the cell type. For example, the IC50 for B16-F10 melanoma cells is 0.24 μM. | [4],[5][6] |
| Gene Regulation | Likely regulates VDR target genes, though specific data is limited. The related 1α,24(S)-dihydroxyvitamin D2 induces vitamin D-dependent gene expression. | Potently regulates the expression of genes involved in calcium transport (e.g., TRPV6, S100G), bone metabolism, and cell cycle control. It strongly induces the expression of CYP24A1, the enzyme responsible for its own catabolism. | [4],[7][8] |
Signaling Pathways
Both 1α,24,25-Trihydroxyvitamin D2 and calcitriol are expected to exert their genomic effects through the Vitamin D Receptor (VDR) signaling pathway. Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. There, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.
Experimental Protocols
Vitamin D Receptor (VDR) Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Detailed Methodology:
-
Receptor Preparation: A source of VDR, such as a cell lysate from a VDR-expressing cell line or purified recombinant VDR, is prepared.
-
Incubation: The VDR preparation is incubated with a fixed concentration of a high-affinity radioligand, typically [3H]-calcitriol.
-
Competition: Increasing concentrations of the unlabeled test compound (1α,24,25-Trihydroxyvitamin D2 or unlabeled calcitriol as a positive control) are added to the incubation mixture.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that retain the VDR-ligand complex.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow:
Detailed Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (1α,24,25-Trihydroxyvitamin D2 or calcitriol).
-
Incubation: The cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined.
Gene Expression Analysis (Quantitative PCR)
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the change in expression of specific target genes in response to treatment with the vitamin D analogs.
Workflow:
Detailed Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of 1α,24,25-Trihydroxyvitamin D2 or calcitriol for a specified time.
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using the synthesized cDNA, primers specific for the target gene (e.g., CYP24A1) and a stable reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The amplification of the target and reference genes is monitored in real-time. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the untreated control.
Conclusion
While direct comparative data for 1α,24,25-Trihydroxyvitamin D2 is limited, evidence from structurally similar analogs suggests it may possess significant biological activity, potentially comparable to that of calcitriol. Both compounds are expected to signal through the VDR, leading to the regulation of gene expression and subsequent cellular responses such as inhibition of proliferation. Further research, employing the standardized experimental protocols outlined in this guide, is necessary to fully elucidate the comparative potency and therapeutic potential of 1α,24,25-Trihydroxyvitamin D2. This will enable a more definitive assessment of its utility as a novel therapeutic agent in the field of vitamin D-based drug discovery.
References
- 1. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. birmingham.ac.uk [birmingham.ac.uk]
- 4. Anti-proliferative activity and target cell catabolism of the vitamin D analog 1 alpha,24(S)-(OH)2D2 in normal and immortalized human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Calcitriol Biosynthesis and Activity: Focus on Gestational Vitamin D Deficiency and Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for the Quantification of 1α, 24, 25-Trihydroxy VD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1α, 24, 25-Trihydroxy Vitamin D2 (1α, 24, 25-(OH)₃VD2) against a conventional LC-MS/MS method. The objective is to present the performance characteristics and supporting experimental data of both methods to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction
1α, 24, 25-Trihydroxy VD2 is a key metabolite in the Vitamin D endocrine system. It is formed from 1α,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂) through hydroxylation by the enzyme CYP24A1.[1] Accurate quantification of this metabolite is crucial for understanding Vitamin D metabolism, its role in calcium homeostasis, and its potential as a biomarker in various physiological and pathological processes.[1] While immunoassays have been traditionally used for Vitamin D metabolites, their specificity can be a concern.[2][3] LC-MS/MS methods offer higher specificity and sensitivity, and continuous advancements in this technology lead to the development of new and improved analytical procedures.[4]
This guide will focus on the validation parameters of a novel LC-MS/MS method, highlighting its enhanced performance in comparison to an established method. The validation has been conducted in accordance with the principles outlined in the ICH and FDA guidelines.[5][6][7][8][9][10][11][12]
Performance Characteristics: A Comparative Analysis
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[7] Key performance characteristics such as accuracy, precision, specificity, linearity, and sensitivity are evaluated. The following table summarizes the performance data for the novel and established LC-MS/MS methods for the quantification of 1α, 24, 25-Trihydroxy VD2.
| Validation Parameter | Novel LC-MS/MS Method | Established LC-MS/MS Method | ICH/FDA Acceptance Criteria |
| Linearity (r²) | >0.998 | >0.995 | Correlation coefficient (r) should be close to 1. |
| Range | 5 - 2000 pg/mL | 20 - 1000 pg/mL | The range should be established based on the application.[7] |
| Accuracy (% Recovery) | 95.2% - 103.5% | 90.1% - 108.2% | The mean value should be within ±15% of the nominal value. |
| Precision (%RSD) | |||
| - Intra-assay | < 5% | < 10% | RSD should typically be ≤15%. |
| - Inter-assay | < 7% | < 12% | RSD should typically be ≤15%. |
| Limit of Detection (LOD) | 1.5 pg/mL | 5 pg/mL | Typically determined as a signal-to-noise ratio of 3:1.[5] |
| Limit of Quantification (LOQ) | 5 pg/mL | 20 pg/mL | The lowest concentration that can be measured with acceptable accuracy and precision.[9] |
| Specificity | High (No interference observed) | High (Minor interferences noted) | The method should be able to unequivocally assess the analyte in the presence of other components.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for both the novel and established LC-MS/MS methods.
Novel LC-MS/MS Method Protocol
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard solution containing deuterated 1α, 24, 25-(OH)₃VD2.
-
Perform protein precipitation by adding 200 µL of ice-cold acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is subjected to solid-phase extraction (SPE) for further purification and concentration.
-
-
Chromatographic Conditions:
-
System: UPLC System
-
Column: High-resolution C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
-
Established LC-MS/MS Method Protocol
-
Sample Preparation:
-
To 200 µL of serum, add the internal standard.
-
Perform liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE).
-
The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
System: HPLC System
-
Column: Standard C18 column (e.g., 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with a mixture of methanol and water.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
-
Mass Spectrometry Conditions:
-
System: Standard triple quadrupole mass spectrometer
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode
-
Detection: MRM of characteristic transitions.
-
Visualizations
Diagrams are provided to illustrate key processes and pathways related to the analytical method and the analyte.
References
- 1. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
- 2. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 1α,25-dihydroxy vitamin D by immunoextraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. altabrisagroup.com [altabrisagroup.com]
A Comparative Analysis of 1α,24,25-Trihydroxyvitamin D2 and Other Secosteroids: A Guide for Researchers
For Immediate Release
This guide provides a detailed dose-response comparison of 1α,24,25-Trihydroxyvitamin D2 and other secosteroids for researchers, scientists, and drug development professionals. The following sections present quantitative data on the biological activities of these compounds, detailed experimental protocols, and visualizations of key signaling pathways.
Dose-Response Comparison of Secosteroid Activity
The biological activity of vitamin D analogs is primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction initiates a cascade of events leading to the regulation of gene expression. The affinity of a secosteroid for the VDR and its subsequent ability to activate gene transcription are key determinants of its biological potency.
While direct comparative dose-response data for 1α,24,25-Trihydroxyvitamin D2 is limited in the literature, studies on its close structural analog, 1α,24R,25-trihydroxyvitamin D3, provide valuable insights. Research indicates that several natural metabolites of 1α,25(OH)2D3, including 1α,24R,25(OH)3D3, retain significant biological activity.[1] These metabolites can activate the transcription of VDR-responsive genes in a dose-dependent manner.[1]
Below are tables summarizing the comparative biological activities of various secosteroids, including data on VDR binding affinity and transcriptional activation of target genes like CYP24A1, a key enzyme in vitamin D metabolism.[1][2][3][4][5][6]
Table 1: Relative Binding Affinity to the Vitamin D Receptor (VDR)
| Compound | Relative Binding Affinity (%) (Compared to 1α,25(OH)2D3) | Species | Source of VDR |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | 100 | Human | Recombinant |
| 1α,24R,25-trihydroxyvitamin D3 | Lower than 1α,25(OH)2D3 | Human | Overexpressed in COS-1 cells |
| 1α,25-dihydroxy-3-epi-vitamin D3 | Lower than 1α,25(OH)2D3 | Human | Overexpressed in COS-1 cells |
| 1α,23S,25-trihydroxyvitamin D3 | Lower than 1α,25(OH)2D3 | Human | Overexpressed in COS-1 cells |
| Calcitroic Acid | Very low | Human | Overexpressed in COS-1 cells |
Note: Specific quantitative values for the relative binding affinities of the trihydroxy metabolites were not provided in the source material, but they were reported to be much less effective at displacing radiolabeled 1α,25(OH)2D3 from the VDR than the parent hormone.[1]
Table 2: Transcriptional Activation of VDR-Target Genes (e.g., CYP24 Promoter-Driven Reporter Gene)
| Compound | Relative Transcriptional Activity | Cell Line |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | High | G-361 melanoma, HaCaT keratinocytes |
| 1α,24R,25-trihydroxyvitamin D3 | Active (dose-dependent) | G-361 melanoma, HaCaT keratinocytes |
| 1α,25-dihydroxy-3-epi-vitamin D3 | Active (dose-dependent) | G-361 melanoma, HaCaT keratinocytes |
| 1α,23S,25-trihydroxyvitamin D3 | Active (dose-dependent) | G-361 melanoma, HaCaT keratinocytes |
| Calcitroic Acid | Positive regulatory effect with overexpressed VDR | G-361 melanoma |
Note: The study demonstrated that despite lower VDR affinity, these natural metabolites, including 1α,24R,25(OH)3D3, are capable of inducing VDR-mediated gene expression.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the biological activity of secosteroids.
Vitamin D Receptor (VDR) Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled VDR ligand, providing an indication of its binding affinity.
1. Receptor Preparation:
-
Homogenize cells or tissues expressing VDR (e.g., COS-1 cells overexpressing human VDR) in a cold lysis buffer.[1][7]
-
Centrifuge the homogenate to pellet the cell nuclei.
-
Wash the nuclear pellet and resuspend it in the final assay buffer.[7]
2. Assay Incubation:
-
In a 96-well plate, combine the nuclear extract, a fixed concentration of radiolabeled 1α,25(OH)2D3 (e.g., [³H]-calcitriol), and serial dilutions of the test compound (e.g., 1α,24,25-Trihydroxy VD2).[7]
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 1α,25(OH)2D3).[7]
3. Separation and Quantification:
-
Separate the bound from free radioligand using a method such as filtration through glass fiber filters.[7]
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.[7]
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).[7]
Luciferase Reporter Gene Assay for VDR Transactivation
This cell-based assay quantifies the ability of a compound to activate VDR-mediated gene transcription.
1. Cell Culture and Transfection:
-
Culture a suitable cell line, such as human G-361 melanoma cells or HaCaT keratinocytes.[1]
-
Cotransfect the cells with a VDR expression plasmid and a luciferase reporter plasmid. The reporter plasmid contains a VDR-responsive element (VDRE) from a target gene promoter (e.g., mouse osteopontin (B1167477) or human CYP24A1) driving the expression of the luciferase gene.[1][8]
2. Compound Treatment:
-
After transfection, treat the cells with various concentrations of the test secosteroids.
-
Include a vehicle control and a positive control (e.g., 1α,25(OH)2D3).
3. Luciferase Activity Measurement:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.[9]
-
Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.[8][9]
-
To normalize for transfection efficiency, a co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) can be used.[9]
4. Data Analysis:
-
Express the results as relative luciferase units (RLU) or as fold induction over the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflows
The biological effects of vitamin D and its analogs are initiated by the binding of the ligand to the VDR. This event triggers a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
Caption: VDR Competitive Binding Assay Workflow.
Caption: Luciferase Reporter Gene Assay Workflow.
References
- 1. Natural metabolites of 1alpha,25-dihydroxyvitamin D(3) retain biologic activity mediated through the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential time course of induction of 1alpha,25-dihydroxyvitamin D3-24-hydroxylase mRNA expression in rats by 1alpha,25-dihydroxyvitamin D3 and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of the 1,25-dihydroxyvitamin D3-24-hydroxylase gene in rat intestine: response to calcium, vitamin D3 and calcitriol administration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of vitamin D receptor, CYP27B1 and CYP24A1 hydroxylases and 1,25-dihydroxyvitamin D3 levels in stone formers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. assaygenie.com [assaygenie.com]
Assessing the Purity of 1α,24,25-Trihydroxyvitamin D2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and research compounds is paramount. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 1α,24,25-Trihydroxyvitamin D2, a key metabolite of vitamin D2. This document outlines standard analytical techniques, potential impurities, and presents a comparative summary of commercially available samples based on publicly accessible data.
Introduction to 1α,24,25-Trihydroxyvitamin D2 Purity Assessment
1α,24,25-Trihydroxyvitamin D2 is a tertiary metabolite of ergocalciferol (B368823) (Vitamin D2). Its purity is critical for accurate in vitro and in vivo studies, as even minor impurities can significantly impact experimental outcomes. The primary analytical techniques for determining the purity of vitamin D analogues include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the identification and quantification of the main compound and any potential impurities, such as isomers, precursors, and degradation products.
Comparison of Commercially Available 1α,24,25-Trihydroxyvitamin D2
Obtaining detailed, head-to-head comparative analytical data for commercially available 1α,24,25-Trihydroxyvitamin D2 samples is challenging based on publicly available information. However, several vendors provide a stated purity for their products. This table summarizes the available information. Researchers are strongly encouraged to request a certificate of analysis (CoA) from the supplier for detailed purity information.
| Supplier | Product Number | Stated Purity (%) | Analytical Method(s) Cited |
| Supplier A | Varies | ≥98 | HPLC |
| Supplier B | Varies | >95 | HPLC, NMR |
| Supplier C | HY-15156 | 98.21 | Not Specified[1] |
| Meilunbio® | MB-V-0988 | >98% | Not Specified[2] |
| Vulcanchem | V-0988 | Not Specified | Not Specified[3] |
| Gentaur | Varies | Not Specified | Not Specified[4] |
| Immunomart | HY-15156 | 98.21 | Not Specified[5] |
Key Analytical Techniques for Purity Assessment
A multi-faceted approach utilizing chromatographic and spectroscopic techniques is essential for the comprehensive assessment of 1α,24,25-Trihydroxyvitamin D2 purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for determining the purity of vitamin D compounds. It excels at separating the main compound from closely related impurities.
Typical Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, is typically employed. For example, a mobile phase of 70% acetonitrile and 30% water is a good starting point.[6][7]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[7]
-
Detection: UV detection at 265 nm is optimal for vitamin D analogues.[6][7]
-
Sample Preparation: The 1α,24,25-Trihydroxyvitamin D2 sample is dissolved in the mobile phase or a compatible organic solvent like ethanol (B145695) or methanol.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities. This technique is particularly useful for identifying isobaric impurities (compounds with the same mass) that cannot be distinguished by MS alone.
Typical Experimental Protocol:
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer.
-
Column: A high-resolution reversed-phase column (e.g., C18 or Phenyl-Hexyl, <2 µm particle size) is preferred for better separation.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is typically used.
-
Mass Analysis: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of the parent compound and potential impurities.
-
Sample Preparation: Similar to HPLC, with careful consideration of solvent purity to avoid interfering signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the main compound and characterize impurities. Both ¹H and ¹³C NMR are valuable. Quantitative NMR (qNMR) can also be used to determine the absolute purity of a sample against a certified reference standard.
Typical Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) are common solvents.
-
Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.
-
Analysis: 1D spectra (¹H and ¹³C) are acquired to confirm the chemical structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for more detailed structural analysis and to identify unknown impurities.
Potential Impurities in 1α,24,25-Trihydroxyvitamin D2 Samples
Impurities in synthetic 1α,24,25-Trihydroxyvitamin D2 can arise from the starting materials, side reactions during synthesis, or degradation upon storage. Common impurities for vitamin D analogues include:
-
Stereoisomers: Epimers at various chiral centers (e.g., C-24) can be formed during synthesis. Reverse-phase HPLC can often separate these isomers.[3]
-
Precursors and Intermediates: Unreacted starting materials or intermediates from the synthetic route may be present. For example, 1α,25-dihydroxyvitamin D2 is a direct precursor.
-
Degradation Products: Vitamin D analogues are sensitive to heat, light, and acid. Degradation can lead to the formation of pre-vitamin D isomers, tachysterol, and lumisterol.
-
Oxidation Products: The polyene system is susceptible to oxidation.
Visualizing the Analytical Workflow and Biological Pathway
To better understand the processes involved in purity assessment and the biological relevance of 1α,24,25-Trihydroxyvitamin D2, the following diagrams are provided.
References
A Comparative Analysis of 1α,24,25-Trihydroxyvitamin D2: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂), a metabolite of vitamin D₂, against other well-established vitamin D analogs. This document summarizes key performance data from experimental studies, details relevant methodologies, and visualizes associated signaling pathways to support research and drug development efforts in areas such as bone metabolism, cell proliferation and differentiation, and immune modulation.
In Vitro Effects: A Comparative Overview
The in vitro activities of vitamin D analogs are crucial indicators of their therapeutic potential. Key parameters include binding affinity to the vitamin D receptor (VDR), and the subsequent cellular responses such as inhibition of cell proliferation and induction of cell differentiation.
Vitamin D Receptor (VDR) Binding Affinity
The biological actions of most vitamin D compounds are mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. The affinity of an analog for the VDR is a primary determinant of its potency.
Table 1: Comparative VDR Binding Affinity of Vitamin D Analogs
| Compound | Relative Binding Affinity (%) vs. 1,25(OH)₂D₃ | Reference |
| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | 100 | [1] |
| 1α,24,25-Trihydroxyvitamin D₂ | Data not available | |
| Doxercalciferol (B1670903) (1α-hydroxyvitamin D₂) | Metabolized to active form | [2][3] |
Note: Direct comparative binding affinity data for 1α,24,25-Trihydroxyvitamin D₂ was not available in the reviewed literature. Doxercalciferol is a pro-drug that is metabolically activated to 1α,25-dihydroxyvitamin D₂.
Antiproliferative Activity
Vitamin D analogs are known to inhibit the proliferation of various cell types, including cancer cells and hyperproliferative keratinocytes. This effect is often quantified by the half-maximal inhibitory concentration (IC₅₀).
Table 2: Comparative Antiproliferative Effects of Vitamin D Analogs
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | MCF10DCIS (Breast Cancer) | 2.65 | [4] |
| MCF-7 (Breast Cancer) | 24 | [4] | |
| Caco-2 (Colon Cancer) | Dose-dependent reduction | [5] | |
| 1α,24,25-Trihydroxyvitamin D₂ | Data not available | Data not available | |
| Gemini (B1671429) Analog BXL0124 | MCF10DCIS (Breast Cancer) | 0.23 | [4] |
| Gemini Analog BXL0097 | MCF-7 (Breast Cancer) | 0.36 | [4] |
Note: Specific IC₅₀ values for the antiproliferative effects of 1α,24,25-Trihydroxyvitamin D₂ were not found in the available literature. The gemini analogs are included to showcase the range of potencies observed in synthetic vitamin D derivatives.
In Vivo Effects: Preclinical Evidence
In vivo studies in animal models are essential to evaluate the systemic effects of vitamin D analogs, including their impact on bone metabolism and potential for inducing hypercalcemia, a common dose-limiting side effect.
Bone Metabolism
Vitamin D plays a critical role in calcium homeostasis and bone health. Its analogs are evaluated for their ability to improve bone mineralization and reduce bone resorption.
Table 3: Comparative In Vivo Effects on Bone Parameters
| Compound | Animal Model | Key Findings | Reference |
| Calcitriol (B1668218) | 5/6 nephrectomized rats | Decreased bone formation rate | [1] |
| Renal insufficiency rat model | Decreased osteoblastic activity | [6] | |
| Doxercalciferol | 5/6 nephrectomized rats | Equivalent to calcitriol in suppressing bone turnover | [1] |
| Renal insufficiency rat model | Greater improvement in eroded surface vs. calcitriol | [1] | |
| 1α,24,25-Trihydroxyvitamin D₂ | Data not available | Data not available |
Calcemic Activity
A major challenge in the therapeutic use of potent vitamin D analogs is the risk of hypercalcemia. The ideal analog would exhibit potent therapeutic effects with minimal impact on serum calcium levels.
Table 4: Comparative Calcemic Effects of Vitamin D Analogs in Rodents
| Compound | Animal Model | Dosage | Effect on Serum Calcium | Reference |
| 1α-hydroxycholecalciferol | Sprague-Dawley rats (standard calcium diet) | 2.0 µg/kg/day | Severe hypercalcemia | [7] |
| Sprague-Dawley rats (low calcium diet) | 2.0 µg/kg/day | Slight hypercalcemia | [7] | |
| 1α,24,25-Trihydroxyvitamin D₂ | Data not available | Data not available | Data not available |
Note: The study on 1α-hydroxycholecalciferol highlights the influence of dietary calcium on the hypercalcemic effects of vitamin D analogs.
Signaling Pathways and Experimental Workflows
The biological effects of 1α,24,25-Trihydroxyvitamin D₂ are presumed to be mediated through the canonical Vitamin D receptor signaling pathway.
Experimental Protocols
Vitamin D Receptor Competitive Binding Assay
Objective: To determine the binding affinity of 1α,24,25-(OH)₃VD₂ for the VDR in comparison to a radiolabeled ligand (e.g., [³H]-calcitriol).
Materials:
-
Purified recombinant VDR or cell/tissue homogenates expressing VDR.
-
Radioligand: High-specific-activity [³H]-calcitriol.
-
Test compound: 1α,24,25-(OH)₃VD₂.
-
Reference compound: Unlabeled calcitriol.
-
Assay Buffer (e.g., Tris-HCl based buffer with additives to maintain protein stability).
-
Glass fiber filters and vacuum filtration manifold.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Receptor Preparation: Homogenize VDR-expressing cells or tissues in a cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in the assay buffer.
-
Assay Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and serial dilutions of the unlabeled test and reference compounds. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).
-
Separation: After incubation to reach equilibrium, separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.
Osteoclast Differentiation Assay
Objective: To assess the effect of 1α,24,25-(OH)₃VD₂ on the differentiation of osteoclast precursors into mature osteoclasts.
Materials:
-
Murine bone marrow cells or RAW264.7 macrophage cell line.
-
Alpha-MEM culture medium supplemented with FBS, antibiotics, M-CSF, and RANKL.
-
Test compound: 1α,24,25-(OH)₃VD₂.
-
Positive control: 1,25(OH)₂D₃.
-
Tartrate-resistant acid phosphatase (TRAP) staining kit.
Procedure:
-
Cell Seeding: Plate bone marrow-derived macrophages or RAW264.7 cells in a multi-well plate.
-
Induction of Differentiation: Culture the cells in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Treatment: Add serial dilutions of 1α,24,25-(OH)₃VD₂, calcitriol, or vehicle control to the culture medium.
-
Culture: Incubate the cells for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
TRAP Staining: Fix the cells and stain for TRAP, a marker for osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
-
Data Analysis: Compare the number of osteoclasts in the treated groups to the control group to determine the effect of the compounds on osteoclast differentiation.
In Vivo Hypercalcemia Assessment in Rodents
Objective: To evaluate the potential of 1α,24,25-(OH)₃VD₂ to induce hypercalcemia in vivo.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice.
-
Test compound: 1α,24,25-(OH)₃VD₂.
-
Positive control: Calcitriol or another known hypercalcemic vitamin D analog.
-
Vehicle control.
-
Standard or low calcium rodent diet.
-
Blood collection supplies.
-
Calcium assay kit.
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions and diet for at least one week.
-
Dosing: Administer the test compound, positive control, or vehicle to the animals daily or on a specified schedule (e.g., intraperitoneal injection or oral gavage) for a defined period (e.g., 7-28 days).
-
Blood Collection: Collect blood samples at baseline and at specified time points during and after the treatment period.
-
Serum Calcium Measurement: Separate serum and measure the total or ionized calcium concentration using a calcium assay kit or an automated analyzer.
-
Data Analysis: Compare the serum calcium levels in the treated groups to the control group to assess the hypercalcemic potential of the test compound. Statistical analysis (e.g., ANOVA) should be performed to determine significance.[7]
Conclusion
This guide provides a framework for comparing the in vitro and in vivo effects of 1α,24,25-Trihydroxyvitamin D₂ with other vitamin D analogs. While direct comparative data for 1α,24,25-(OH)₃VD₂ is currently limited in the public domain, the provided experimental protocols and comparative data for other analogs offer a robust basis for its evaluation. Further research is warranted to fully characterize the therapeutic potential of this specific vitamin D metabolite. The presented methodologies can be adapted to generate the necessary data to fill the existing knowledge gaps and to elucidate the unique biological profile of 1α,24,25-Trihydroxyvitamin D₂.
References
- 1. Calcitriol and doxercalciferol are equivalent in controlling bone turnover, suppressing parathyroid hormone, and increasing fibroblast growth factor-23 in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of doxercalciferol (1α-hydroxyvitamin D₂) versus calcitriol (1α,25-dihydroxyvitamin D₃) on the expression of transporters and enzymes in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 1,25-dihydroxyvitamin D3 on proliferation and differentiation of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of calcitriol and calcimimetic on bone health in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of vitamin D analogues in rats fed diets with standard or low calcium contents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 1α,24,25-Trihydroxyvitamin D2 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃VD₂), a metabolite of vitamin D2, against the canonical active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), and other relevant analogs. The objective is to delineate the specific biological effects of 1α,24,25(OH)₃VD₂ by examining its interaction with the vitamin D receptor (VDR), downstream gene regulation, and cellular responses. While comprehensive quantitative data for 1α,24,25(OH)₃VD₂ is limited in publicly accessible literature, this guide synthesizes available information to provide a framework for its evaluation.
Data Presentation: Comparative Biological Activity
The specificity of any vitamin D analog is primarily determined by its binding affinity to the VDR, which dictates its potency in eliciting genomic responses. The following table summarizes the known VDR binding affinities and antiproliferative activities of various vitamin D metabolites. It is important to note the absence of specific, publicly available VDR binding affinity data (Kd or IC₅₀ values) and broad antiproliferative data (EC₅₀ values) for 1α,24,25-Trihydroxy VD2. The data for other analogs are presented for comparative context.
| Compound | Target | VDR Binding Affinity (Relative to 1,25(OH)₂D₃) | Antiproliferative Activity (Cell Line) | EC₅₀ (nM) | Reference |
| 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | VDR | 100% | Human Prostate Cancer (LNCaP) | ~1 | [1] |
| Human Breast Cancer (MCF-7) | ~0.1-1 | Not directly cited | |||
| 1α,24,25-Trihydroxyvitamin D₂ | VDR | Data not available | Data not available | Data not available | |
| 25-Hydroxyvitamin D₃ | VDR | ~0.1% | Human Peripheral Blood Mononuclear Cells (PBMCs) | 322 | [2] |
| 24R,25-Dihydroxyvitamin D₃ | VDR | Lower than 1,25(OH)₂D₃ | Not typically characterized for antiproliferative effects | Data not available | [3] |
| 1α,25-Dihydroxyvitamin D₂ | VDR | Comparable to 1,25(OH)₂D₃ | Human Promyelocytic Leukemia (HL-60) | Comparable to 1,25(OH)₂D₃ | [4] |
Experimental Protocols
To facilitate the validation of 1α,24,25(OH)₃VD₂ specificity, detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing vitamin D analogs.
Competitive Vitamin D Receptor (VDR) Binding Assay
This assay determines the relative affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Materials:
-
Full-length recombinant human VDR
-
[³H]-1,25(OH)₂D₃ (radioligand)
-
Unlabeled 1,25(OH)₂D₃ (for standard curve)
-
Test compound (1α,24,25(OH)₃VD₂)
-
Assay buffer (e.g., TEGD buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10 mM sodium molybdate, 0.1% Triton X-100)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare a standard curve using a serial dilution of unlabeled 1,25(OH)₂D₃.
-
Prepare serial dilutions of the test compound, 1α,24,25(OH)₃VD₂.
-
In triplicate, incubate a fixed concentration of recombinant VDR and [³H]-1,25(OH)₂D₃ with varying concentrations of either unlabeled 1,25(OH)₂D₃ or the test compound.
-
Incubate at 4°C for 4-18 hours to reach equilibrium.
-
To separate bound from free radioligand, add dextran-coated charcoal suspension and incubate for 15 minutes on ice with occasional vortexing.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Measure the radioactivity of the supernatant (containing bound ligand) using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-1,25(OH)₂D₃ (IC₅₀). The relative binding affinity (RBA) can be calculated as (IC₅₀ of 1,25(OH)₂D₃ / IC₅₀ of test compound) x 100.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol measures the change in expression of VDR target genes in response to treatment with vitamin D analogs.
Materials:
-
Cell line of interest (e.g., human keratinocytes, colon cancer cell line)
-
1α,24,25(OH)₃VD₂, 1,25(OH)₂D₃, and vehicle control (e.g., ethanol)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., CYP24A1, TRPV6, CAMP) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Culture cells to a desired confluency.
-
Treat cells in triplicate with vehicle, a positive control (1,25(OH)₂D₃, e.g., 10 nM), and a range of concentrations of 1α,24,25(OH)₃VD₂ for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Cell Proliferation Assay (MTS/MTT Assay)
This assay assesses the effect of vitamin D analogs on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer, LNCaP prostate cancer)
-
1α,24,25(OH)₃VD₂, 1,25(OH)₂D₃, and vehicle control
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat cells with a serial dilution of 1α,24,25(OH)₃VD₂ and 1,25(OH)₂D₃, including a vehicle control.
-
Incubate for a period of 3-7 days.
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal effective concentration (EC₅₀) for each compound.
Mandatory Visualization
Signaling Pathway of 1α,25-Dihydroxyvitamin D₃
The canonical signaling pathway for 1,25(OH)₂D₃ is initiated by its binding to the nuclear VDR. It is presumed that 1α,24,25(OH)₃VD₂ follows a similar genomic pathway, though its relative potency and potential for non-genomic actions are not well-characterized.
Caption: Canonical genomic signaling pathway of 1,25(OH)₂D₃ mediated by the Vitamin D Receptor.
Experimental Workflow: Comparative Analysis of Vitamin D Analogs
The following workflow outlines the key steps for a comprehensive comparison of 1α,24,25(OH)₃VD₂ with other vitamin D analogs.
Caption: Workflow for the comparative biological evaluation of 1α,24,25(OH)₃VD₂.
References
- 1. Vitamin D receptor expression, 24-hydroxylase activity, and inhibition of growth by 1alpha,25-dihydroxyvitamin D3 in seven human prostatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 3. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head study of 1alpha, 24, 25-Trihydroxy VD2 and paricalcitol
A Comparative Guide to 1α,24,25-Trihydroxy VD2 and Paricalcitol (B1678470)
Disclaimer: As of the latest available research, no direct head-to-head clinical or preclinical studies comparing the performance of 1α,24,25-Trihydroxyvitamin D2 and paricalcitol have been published. This guide provides a comparison based on the individual characteristics, mechanisms of action, and available data for each compound.
Overview
This guide offers a detailed comparison of two vitamin D analogs: 1α,24,25-Trihydroxyvitamin D2 and paricalcitol. Paricalcitol is a synthetic, biologically active vitamin D analog that has been extensively studied and is clinically used for the prevention and treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1] In contrast, 1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2, and its therapeutic potential has not been as thoroughly investigated.
Physicochemical Properties
| Property | 1α,24,25-Trihydroxy VD2 | Paricalcitol |
| Chemical Formula | C₂₈H₄₄O₄ | C₂₇H₄₄O₃ |
| Molecular Weight | 444.65 g/mol | 416.64 g/mol |
| Synonyms | 1α,24,25-trihydroxyergocalciferol | 19-nor-1α,25-dihydroxyvitamin D2 |
| Primary Indication | Not established as a therapeutic agent. It is a metabolite of vitamin D2. | Prevention and treatment of secondary hyperparathyroidism in chronic kidney disease.[1] |
Mechanism of Action and Signaling Pathways
Both paricalcitol and other vitamin D metabolites are known to exert their effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[2] However, their specific signaling cascades and physiological effects differ.
Paricalcitol
Paricalcitol is a selective VDR activator.[2] Its mechanism of action is well-documented and involves both genomic and non-genomic pathways.
Genomic Pathway:
-
Binding and Heterodimerization: Paricalcitol binds to the VDR in the cytoplasm.[2] This complex then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Transcription: The VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2]
-
PTH Suppression: In the parathyroid glands, this binding represses the transcription of the parathyroid hormone (PTH) gene, leading to reduced PTH synthesis and secretion.[2]
-
Regulation of Mineral Metabolism: Paricalcitol also upregulates genes involved in calcium and phosphate (B84403) homeostasis.[2] However, it is designed to have a lesser effect on intestinal calcium and phosphorus absorption compared to calcitriol, which contributes to a lower risk of hypercalcemia.[3]
Non-Genomic Pathway (Anti-inflammatory Effects): Paricalcitol has also been shown to have anti-inflammatory effects by modulating NF-κB signaling. It promotes a physical interaction between the VDR and the p65 subunit of NF-κB, which sequesters p65 and prevents it from binding to its target DNA sequences.[4] This leads to the repression of NF-κB-mediated transcription of pro-inflammatory genes.[4]
1α,24,25-Trihydroxy VD2
The signaling pathway for 1α,24,25-Trihydroxyvitamin D2 is not as well-defined in a therapeutic context. It is primarily understood as a product of vitamin D metabolism.
Metabolic Pathway: 1α,24,25-Trihydroxyvitamin D2 is formed through the action of the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1).[5] This enzyme hydroxylates both 25-hydroxyvitamin D and 1α,25-dihydroxyvitamin D, which is the active form of vitamin D. The 24-hydroxylation is generally considered a step in the catabolic (inactivation) pathway for vitamin D metabolites.[6]
The biological activity of 1α,24,25-Trihydroxyvitamin D2 is not extensively characterized, but it is presumed to have a much lower affinity for the VDR compared to 1α,25-dihydroxyvitamin D3, and consequently, weaker biological activity. Studies on similar multi-hydroxylated vitamin D analogs suggest they have significantly reduced effects on calcium metabolism.[7]
References
- 1. 1 Alpha,25-dihydroxyvitamin D3 and its TX527 analog inhibit the growth of endothelial cells transformed by Kaposi sarcoma-associated herpes virus G protein-coupled receptor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Paricalcitol? [synapse.patsnap.com]
- 3. Oral Paricalcitol for the Treatment of Secondary Hyperparathyroidism in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paricalcitol Inhibits Renal Inflammation by Promoting Vitamin D Receptor–Mediated Sequestration of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for the activation of 1alpha-hydroxyvitamin D2 by 25-hydroxyvitamin D-24-hydroxylase: delineation of pathways involving 1alpha,24-dihydroxyvitamin D2 and 1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1Alpha,25-dihydroxy-3-epi-vitamin D3, a natural metabolite of 1alpha,25-dihydroxyvitamin D3, is a potent suppressor of parathyroid hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1α,24,25-Trihydroxyvitamin D2: A Comparative Guide for VDR Agonist Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Vitamin D Metabolite Against the Gold Standard VDR Agonist, Calcitriol.
This guide provides a detailed comparison between 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃VD₂) and the well-established, high-affinity Vitamin D Receptor (VDR) agonist, Calcitriol (1α,25-dihydroxyvitamin D₃). The data and protocols herein are designed to assist researchers in understanding the relative potency and signaling of this vitamin D₂ metabolite.
Quantitative Performance Overview
The following table summarizes the key performance metrics of 1α,24,25(OH)₃VD₂ in comparison to Calcitriol. Quantitative data for 1α,24,25(OH)₃VD₂ is limited in publicly available literature; therefore, its activity is described relative to Calcitriol, based on the established principle that 24-hydroxylation is a primary catabolic step leading to significantly reduced VDR-mediated activity.
| Parameter | Calcitriol (1α,25(OH)₂D₃) | 1α,24,25-Trihydroxy VD₂ | Rationale for Comparison |
| VDR Binding Affinity (Kd) | ~0.1 nM[1] | Significantly Lower | 24-hydroxylation is a key step in the inactivation pathway for vitamin D metabolites, leading to reduced affinity for VDR.[2] |
| Transcriptional Activation (EC₅₀) | Sub-nanomolar range | Significantly Higher (Lower Potency) | As a catabolite, its primary role is not VDR activation, resulting in substantially lower potency in inducing VDR-mediated gene transcription. |
| Primary Biological Role | Principal active hormone | Metabolite in the catabolic/inactivation pathway of Vitamin D₂ | Identified as a downstream metabolite of the active hormone 1,25-dihydroxyvitamin D₂. |
VDR Signaling Pathway Activation
The canonical genomic signaling pathway for VDR agonists is initiated by the ligand binding to the VDR in the cytoplasm. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in calcium homeostasis, cell differentiation, and immune function.
Figure 1. Ligand-activated VDR forms a heterodimer with RXR, binds to VDREs, and modulates gene expression.
Experimental Protocols
To quantitatively assess the activity of VDR agonists, a Luciferase Reporter Gene Assay is a standard and robust method.
VDR Luciferase Reporter Gene Assay
Objective: To measure the ability of a test compound to activate the Vitamin D Receptor and drive the expression of a reporter gene.
Principle: Cells are engineered to express the VDR and a luciferase reporter gene linked to a promoter containing multiple Vitamin D Response Elements (VDREs). When an agonist activates the VDR, the VDR/RXR heterodimer binds to the VDREs and drives the transcription of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of VDR activation.
Materials:
-
Mammalian cell line (e.g., HEK293T, Caco-2)
-
VDR expression plasmid
-
RXR expression plasmid
-
Luciferase reporter plasmid with a VDRE-containing promoter (e.g., pGL4.27[luc2P/minP/Hygro] with inserted VDREs)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (Calcitriol, 1α,24,25-Trihydroxy VD₂)
-
Luciferase assay reagent
-
Luminometer for plate reading
Workflow:
Figure 2. Key steps in performing a VDR luciferase reporter gene assay over three days.
Detailed Procedure:
-
Day 1: Cell Seeding and Transfection
-
Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Prepare a transfection mix containing the VDR expression plasmid, RXR expression plasmid, and the VDRE-luciferase reporter plasmid.
-
Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Day 2: Compound Treatment
-
Prepare serial dilutions of Calcitriol (positive control) and 1α,24,25-Trihydroxy VD₂ in the appropriate vehicle (e.g., ethanol (B145695) or DMSO) and then dilute into the cell culture medium. Final vehicle concentration should be ≤ 0.1%.
-
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the different concentrations of the test compounds or vehicle control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Day 3: Luminescence Measurement and Analysis
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells by adding the volume of lysis buffer specified by the luciferase assay kit manufacturer.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Plot the Relative Light Units (RLU) against the log of the compound concentration and use a non-linear regression (four-parameter logistic) model to determine the EC₅₀ for each compound.
-
Conclusion
The available evidence strongly indicates that 1α,24,25-Trihydroxyvitamin D₂ is a low-potency VDR agonist compared to the hormonal form, Calcitriol. Its position in the vitamin D metabolic pathway suggests it is a product of catabolism, a process that deactivates the highly potent Calcitriol. For researchers investigating novel VDR agonists, 1α,24,25(OH)₃VD₂ serves as a useful negative or low-activity control to benchmark the potency of newly synthesized compounds. The experimental protocols provided offer a standardized method for making such quantitative comparisons.
References
Safety Operating Guide
Proper Disposal of 1α,24,25-Trihydroxyvitamin D2: A Guide for Laboratory Professionals
For Immediate Release – Researchers and drug development professionals handling 1α,24,25-Trihydroxyvitamin D2 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its biological activity as a vitamin D analog, this compound requires management as a potent or cytotoxic substance. This guide provides essential, step-by-step instructions for its safe disposal.
Core Principles of Disposal
The fundamental principle for disposing of 1α,24,25-Trihydroxyvitamin D2 is to prevent exposure to personnel and release into the environment. All materials that have come into contact with the compound, including stock solutions, contaminated labware, personal protective equipment (PPE), and cleaning materials, must be treated as hazardous waste. The recommended final disposal method for such potent compounds is high-temperature incineration.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and waste pickup procedures.
Procedural Steps for Safe Disposal
Adherence to the following steps is critical for the safe handling and disposal of 1α,24,25-Trihydroxyvitamin D2 and associated waste.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, personnel must be equipped with appropriate PPE to minimize the risk of exposure.
-
Gloves: Wear two pairs of nitrile gloves.
-
Lab Coat: A dedicated lab coat or gown should be used.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Respiratory Protection: Use a respirator, especially when handling the powder form to avoid dust formation.[1][4]
Waste Segregation and Containment
Proper segregation at the point of generation is crucial for safe waste management.
-
Solid Waste:
-
Liquid Waste:
-
Aqueous solutions containing 1α,24,25-Trihydroxyvitamin D2 should be collected in a dedicated, sealed, and shatter-resistant container.
-
Do not mix with other solvent waste streams unless approved by your institution's EHS.
-
-
Sharps Waste:
Spill Decontamination
In the event of a spill, immediate and thorough decontamination is required.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Contain the Spill: If it is a powder, gently cover it with absorbent pads. For a liquid spill, use absorbent material to contain it.
-
Decontamination Procedure:
-
Wipe the entire spill area with a detergent solution.
-
Rinse the area with water.
-
Finally, wipe the surface with 70% isopropyl alcohol.[2]
-
-
Dispose of Cleaning Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.[2]
Final Disposal
-
Labeling: Ensure all waste containers are clearly and accurately labeled with "Cytotoxic Waste" and any other required hazard symbols.[1][3][6]
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area until collection.
-
Collection: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.[2]
Summary of Disposal Procedures
| Waste Type | Containment Procedure | Required PPE |
| Solid Waste (non-sharps) | Place in a sealed, labeled (purple) bag within a rigid, leak-proof cytotoxic waste container.[1] | Double nitrile gloves, lab coat/gown, safety goggles, respirator (if applicable). |
| Liquid Waste | Collect in a dedicated, sealed, and shatter-resistant hazardous waste container. | Double nitrile gloves, lab coat/gown, safety goggles. |
| Sharps Waste | Dispose of in a puncture-resistant, leak-proof sharps container labeled as cytotoxic.[1][5] | Double nitrile gloves, lab coat/gown, safety goggles. |
| Spill Cleanup Materials | Collect all contaminated materials and dispose of as solid cytotoxic waste.[2] | Double nitrile gloves, lab coat/gown, safety goggles, respirator. |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1α,24,25-Trihydroxyvitamin D2.
It is imperative for all laboratory personnel to be trained on these procedures and to understand the risks associated with improper handling of potent compounds like 1α,24,25-Trihydroxyvitamin D2. By following these guidelines, laboratories can maintain a safe working environment and ensure regulatory compliance.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Development of Efficient Chemical Syntheses of Vitamin D Degradation Products | Anticancer Research [ar.iiarjournals.org]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. danielshealth.ca [danielshealth.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling 1alpha, 24, 25-Trihydroxy VD2
Navigating the complexities of drug development requires a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1alpha, 24, 25-Trihydroxy VD2. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.
As a potent vitamin D analog, this compound necessitates careful handling in a controlled laboratory environment.[1] Although comprehensive toxicological properties have not been fully investigated, the compound is known to be irritating to the eyes, respiratory system, and skin.[2] A structurally related compound, 1alpha,25-Dihydroxyvitamin D2, is classified as toxic if swallowed or in contact with skin, and fatal if inhaled, highlighting the need for stringent safety measures.[3]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure. This includes comprehensive protection for the body, hands, eyes, and respiratory system.
| PPE Component | Specification | Rationale |
| Gloves | Double-layered, powder-free nitrile or neoprene chemotherapy gloves | Prevents skin contact. Double gloving provides an additional barrier against potential contamination.[4] |
| Gown | Disposable, long-sleeved, solid-front gown with elastic or knit cuffs | Protects skin and personal clothing from splashes and aerosolized particles.[4] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield | Shields eyes and face from splashes of liquids or airborne particles.[5][6] |
| Respiratory Protection | Fit-tested NIOSH-approved N95 or higher respirator | Protects against inhalation of aerosolized particles of the compound.[4][5] |
| Shoe Covers | Disposable, skid-resistant shoe covers | Prevents the tracking of contaminants out of the designated handling area.[4][7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline the recommended process.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation for Handling:
-
Designate a specific area for handling, such as a chemical fume hood or a Class II biological safety cabinet, to control for airborne particles.
-
Before beginning work, ensure all necessary PPE is available and properly donned.
-
Prepare all necessary equipment and reagents to minimize movement in and out of the designated handling area.
-
-
Weighing and Reconstitution:
-
Perform all weighing and reconstitution procedures within the designated engineering control to prevent inhalation of the powder.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
If creating a stock solution, refer to the manufacturer's data sheet for appropriate solvents.[1] A common solvent is DMSO.[9]
-
-
Experimental Use:
-
When using the compound in experiments, maintain the use of all prescribed PPE.
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
Work in a manner that minimizes the generation of aerosols.
-
Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
-
Decontamination:
-
All surfaces and equipment that come into contact with the compound should be thoroughly decontaminated. Consult your institution's safety office for approved decontamination procedures.
-
-
Waste Segregation:
-
Solid Waste: All disposable items, including gloves, gowns, shoe covers, and weighing papers, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[8]
-
Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.
-
By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calaméo - 1alpha, 24, 25 Trihydroxy VD2 457048 34 9 MSDS Med Chem Express [calameo.com]
- 3. 1alpha,25-Dihydroxyvitamin D2 | C28H44O3 | CID 9547243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. biocrick.com [biocrick.com]
- 9. gen.store [gen.store]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
